molecular formula C6H6FN3O2 B055508 4-Fluoro-5-nitrobenzene-1,2-diamine CAS No. 113269-06-0

4-Fluoro-5-nitrobenzene-1,2-diamine

Cat. No.: B055508
CAS No.: 113269-06-0
M. Wt: 171.13 g/mol
InChI Key: QZNALIMEKAACKP-UHFFFAOYSA-N
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Description

4-Fluoro-5-nitrobenzene-1,2-diamine is a high-value aromatic diamine derivative employed as a key synthetic building block in organic chemistry and pharmaceutical research. This compound, with the molecular formula C₆H₆FN₃O₂ and a molecular weight of 171.13 g/mol, features both ortho-diamine and nitro substituents on a fluorinated benzene ring, making it a versatile precursor for the synthesis of complex heterocyclic systems, particularly benzimidazoles . Research Applications: • Heterocyclic Compound Synthesis: Serves as a critical intermediate for constructing substituted benzimidazole scaffolds, which are privileged structures in medicinal chemistry. • Pharmaceutical Intermediates: Useful in the development of potential active pharmaceutical ingredients (APIs). • Organic Building Block: Facilitates further functionalization and structure-activity relationship (SAR) studies in drug discovery programs due to its reactive amine and nitro groups . Handling and Storage: This product is classified as toxic and harmful. It must be stored sealed in a dry environment at 2-8°C and protected from light to maintain stability and purity . Note: This product is for research and development use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-5-nitrobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN3O2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNALIMEKAACKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396354
Record name 4-fluoro-5-nitrobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113269-06-0
Record name 4-fluoro-5-nitrobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Fluoro-5-nitrobenzene-1,2-diamine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-fluoro-5-nitrobenzene-1,2-diamine (CAS No. 113269-06-0), a key chemical intermediate in the pharmaceutical and materials science sectors. The document details its physicochemical properties, outlines robust synthetic strategies with a focus on the underlying chemical principles, discusses methods for its characterization, and explores its primary applications, particularly as a precursor to fluorinated benzimidazole derivatives. This guide is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this versatile building block.

Introduction

This compound, also known as 4-fluoro-5-nitro-ortho-phenylenediamine, is an aromatic diamine of significant interest in medicinal and agricultural chemistry. Its structure, featuring two adjacent amino groups, a nitro group, and a fluorine atom, provides a unique combination of reactivity and functionality. The ortho-diamine moiety is a classic precursor for the formation of heterocyclic rings, most notably benzimidazoles, which form the core of numerous pharmaceutical agents[1][2]. The presence of a fluorine atom can enhance the metabolic stability and bioavailability of drug candidates, a common strategy in modern drug design[3]. The electron-withdrawing nitro group influences the reactivity of the aromatic ring and provides a handle for further chemical transformations. This guide offers an in-depth exploration of its synthesis, properties, and critical applications.

Physicochemical and Safety Data

A thorough understanding of a compound's properties is foundational to its effective use and safe handling. The key data for this compound are summarized below.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 113269-06-0[4][5]
Molecular Formula C₆H₆FN₃O₂[4]
Molecular Weight 171.13 g/mol [5]
Appearance Dark yellow to orange solid[4]
Melting Point Data not consistently available; requires experimental verification.
Solubility Insoluble in water. Soluble in many organic solvents.[6]
Storage Temperature Refrigerator (2-8 °C)[4]
InChI Key QZNALIMEKAACKP-UHFFFAOYSA-N[4]
Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure[4][7].

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[4].

    • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. A NIOSH-approved respirator is necessary if inhalation risk is high[4][8].

    • Handling: Avoid formation of dust. Do not breathe dust, vapor, mist, or gas. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product[4][8].

    • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store locked up[4][8].

    • Spills: Evacuate personnel to safe areas. Sweep up and shovel into suitable containers for disposal. Avoid dust formation and remove all sources of ignition[4].

Synthesis of this compound

The synthesis of nitro-ortho-phenylenediamines often relies on the selective reduction of one nitro group in a dinitroaniline precursor. This approach is well-documented for analogous compounds and represents the most logical and field-proven strategy[9].

Retrosynthetic Analysis & Strategy

The most direct precursor to the target molecule is 2,4-dinitro-5-fluoroaniline. The core challenge lies in the chemoselective reduction of the nitro group at the 2-position while leaving the nitro group at the 4-position intact. The nitro group ortho to the existing amino group is typically more sterically hindered but can be activated under specific conditions. However, selective reduction of the less hindered nitro group is also a common strategy. A widely used method for such selective reductions is the Zinin reduction, which employs sulfide reagents (e.g., sodium sulfide, ammonium sulfide, or H₂S in ammonia)[3][10]. This method is effective for converting dinitro aromatics to nitroanilines.

The precursor, 2,4-dinitro-5-fluoroaniline, can be synthesized from 3,4-difluoronitrobenzene via nitration followed by amination, or from other commercially available starting materials.

Retrosynthesis Target This compound Precursor1 2,4-Dinitro-5-fluoroaniline (CAS 367-81-7) Target->Precursor1 Selective Reduction Precursor2 3,4-Difluoronitrobenzene Precursor1->Precursor2 Nitration & Amination

Caption: Retrosynthetic pathway for this compound.

Representative Experimental Protocol: Selective Sulfide Reduction

This protocol is a representative method adapted from well-established procedures for the selective reduction of analogous dinitroanilines[9]. Disclaimer: This protocol should be performed only by trained chemists with a thorough risk assessment.

Reaction: 2,4-Dinitro-5-fluoroaniline → this compound

Materials:

  • 2,4-Dinitro-5-fluoroaniline (CAS 367-81-7)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol

  • Water

  • Hydrochloric acid (concentrated)

  • Ammonium hydroxide (concentrated)

Procedure:

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, prepare a solution of sodium sulfide nonahydrate in water.

  • Reaction Mixture: Separately, dissolve 2,4-dinitro-5-fluoroaniline in ethanol. Heat this solution gently to ensure complete dissolution.

  • Reduction: While stirring vigorously, slowly add the aqueous sodium sulfide solution to the ethanolic solution of the starting material. The reaction is exothermic; maintain the temperature between 50-60 °C, using a water bath for cooling if necessary. The color of the solution will change dramatically from yellow/orange to a deep red or brown as the reduction proceeds.

  • Monitoring: Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material spot has been consumed (typically 1-3 hours).

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath. The product may begin to precipitate. Slowly add the reaction mixture to a larger volume of cold water to fully precipitate the crude product.

  • Isolation: Filter the precipitated solid using a Büchner funnel, and wash thoroughly with cold water to remove inorganic salts.

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of boiling water containing a small amount of hydrochloric acid to form the hydrochloride salt. Treat with activated charcoal (Norit) and filter while hot. Neutralize the hot filtrate with concentrated ammonium hydroxide to precipitate the purified free diamine.

  • Drying: Filter the purified product, wash with cold water, and dry in a vacuum oven at 40-50 °C.

Spectroscopic Characterization

Accurate structural elucidation is critical. Based on data from similar nitrobenzene-1,2-diamines, the following spectral characteristics are expected[11].

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region for the two non-equivalent aromatic protons. Due to the various substituents, these signals would likely appear as doublets or doublet of doublets, influenced by H-H and H-F coupling. The two amine groups (-NH₂) would appear as broad singlets, the chemical shift of which is dependent on solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant. The chemical shifts will be significantly influenced by the electronic effects of the amino, nitro, and fluoro substituents.

  • IR Spectroscopy: Key vibrational bands would include N-H stretching from the amine groups (typically two bands in the 3300-3500 cm⁻¹ region), asymmetric and symmetric N-O stretching from the nitro group (~1500-1550 cm⁻¹ and ~1330-1370 cm⁻¹, respectively), and C-F stretching (~1100-1300 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 171.13, corresponding to the molecular weight of the compound.

Reactivity and Applications in Drug Development

The primary utility of this compound lies in its role as a versatile synthon for heterocyclic compounds.

Core Reactivity

The key reactive feature is the ortho-diamine system. This functionality is primed for condensation reactions with a variety of dielectrophiles to form five- or six-membered heterocyclic rings. The most common application is the Phillips condensation reaction with aldehydes or carboxylic acids (or their derivatives) to synthesize substituted benzimidazoles[1][12].

Application: Synthesis of Fluorinated 2-Aryl-benzimidazoles

Fluorinated benzimidazoles are a privileged scaffold in medicinal chemistry, appearing in drugs for various therapeutic areas. The synthesis involves a one-pot reductive cyclization and condensation.

Benzimidazole_Synthesis cluster_reaction One-Pot Reaction Start This compound Intermediate In-situ generated triamine intermediate Start->Intermediate Reduction (e.g., Na₂S₂O₄) Aldehyde Aromatic Aldehyde (R-CHO) Product 2-Aryl-6-fluoro-5-nitrobenzimidazole Intermediate->Product Condensation & Aromatization

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-5-nitrobenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Building Block in Medicinal Chemistry

4-Fluoro-5-nitrobenzene-1,2-diamine, a substituted o-phenylenediamine, represents a critical scaffold in the synthesis of a diverse array of heterocyclic compounds. Its strategic functionalization with a fluorine atom and a nitro group on a diamine-bearing benzene ring imparts unique electronic properties and reactivity. This guide offers a comprehensive exploration of the physicochemical properties of this versatile intermediate, providing insights into its behavior and utility, particularly in the realm of drug discovery and development where it serves as a key precursor to benzimidazole-based therapeutics. Understanding these fundamental characteristics is paramount for optimizing reaction conditions, predicting molecular interactions, and ultimately, designing novel pharmaceutical agents with enhanced efficacy and safety profiles.

Section 1: Core Molecular and Physical Properties

At its core, this compound is a solid, crystalline compound. Its fundamental properties are summarized in the table below. The presence of both electron-donating amino groups and electron-withdrawing nitro and fluoro groups creates a complex electronic environment that dictates its reactivity and physical behavior.

PropertyValueSource
CAS Number 113269-06-0[1][2]
Molecular Formula C₆H₆FN₃O₂[1]
Molecular Weight 171.13 g/mol [1]
Physical Form Solid
Appearance Brown to reddish-brown solidChemicalBook
Storage Temperature Refrigerator (2-8°C), under inert gas

Note: Experimental values for melting point and boiling point are not consistently reported in publicly available literature. For a related compound, 1,2-dichloro-4-fluoro-5-nitrobenzene, a melting point of 17°C and a boiling point of 247°C have been noted[3]. Another related compound, 4-fluoro-1,2-phenylenediamine, has a melting point range of 94-98°C[4].

Section 2: Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for elucidating the chemical structure.

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons and the amine protons. The electron-withdrawing nitro group and the electronegative fluorine atom will significantly influence the chemical shifts of the aromatic protons, likely causing them to appear in the downfield region. The amine protons will likely appear as broad singlets, and their chemical shift can be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule. The carbon atoms directly attached to the fluorine, nitro, and amino groups will show characteristic chemical shifts. Carbon-fluorine coupling will result in splitting of the carbon signals, providing valuable structural information. For instance, in 4-fluoroaniline, the carbon attached to fluorine exhibits a large one-bond coupling constant (¹JCF) of approximately 235.2 Hz[5].

Experimental Protocol for NMR Analysis: A standard approach for acquiring NMR spectra of this compound would involve:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a 400 MHz or higher field spectrometer. Standard parameters would include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups, although none are present in the aromatic core of this molecule.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis dissolve Dissolve 5-10 mg in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer HNMR 1H NMR transfer->HNMR CNMR 13C NMR transfer->CNMR shifts Chemical Shifts HNMR->shifts coupling Coupling Constants HNMR->coupling integration Integration HNMR->integration DEPT DEPT (optional) CNMR->DEPT CNMR->shifts CNMR->coupling structure Structure Elucidation shifts->structure coupling->structure integration->structure

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for the N-H stretches of the amino groups, the N-O stretches of the nitro group, and C-F and C=C aromatic stretches.

  • N-H Stretching: Typically observed in the region of 3300-3500 cm⁻¹, often as two distinct bands for a primary amine.

  • N-O Stretching (Nitro Group): Strong, asymmetric and symmetric stretching vibrations are expected around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

  • C-F Stretching: A strong absorption band is anticipated in the 1100-1300 cm⁻¹ region.

  • Aromatic C=C Stretching: Peaks in the 1400-1600 cm⁻¹ range are characteristic of the benzene ring.

Experimental Protocol for FTIR Analysis:

  • Sample Preparation: The solid sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet is first collected.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

  • Molecular Ion Peak (M⁺): A prominent peak at m/z 171, corresponding to the molecular weight of the compound, is expected.

  • Fragmentation Pattern: The fragmentation is influenced by the functional groups. Common fragmentation pathways for nitroaromatic compounds involve the loss of NO₂ (mass 46) and NO (mass 30). The presence of the amino and fluoro groups will also direct specific fragmentation patterns.

Experimental Protocol for Mass Spectrometry Analysis:

  • Ionization: Electron Impact (EI) is a common ionization technique for this type of molecule.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured to generate the mass spectrum.

Section 3: Chemical Properties and Reactivity

The chemical behavior of this compound is governed by the interplay of its functional groups.

Acidity and Basicity (pKa)

The amino groups impart basic character to the molecule, while the electron-withdrawing nitro and fluoro groups decrease this basicity. A predicted pKa value for the protonated amine is approximately 1.95, indicating that it is a weak base. This low basicity is a direct consequence of the delocalization of the lone pair of electrons on the nitrogen atoms into the electron-deficient aromatic ring.

Solubility
Reactivity in Synthesis

The primary utility of this compound lies in its role as a precursor for heterocyclic synthesis, most notably for benzimidazoles. The vicinal diamines readily undergo condensation reactions with carboxylic acids, aldehydes, or their derivatives to form the benzimidazole ring system. This reaction is a cornerstone in the synthesis of numerous pharmaceutical agents.

The fluorine atom, activated by the adjacent nitro group, can also be a site for nucleophilic aromatic substitution, allowing for further functionalization of the molecule.

Benzimidazole_Synthesis cluster_reaction Condensation Reaction diamine 4-Fluoro-5-nitrobenzene- 1,2-diamine condensation Cyclization diamine->condensation reagent Carboxylic Acid or Aldehyde reagent->condensation benzimidazole Fluorinated Nitro-Substituted Benzimidazole Derivative condensation->benzimidazole

Caption: Synthesis of benzimidazoles from this compound.

Section 4: Significance in Drug Development

The physicochemical properties of this compound are directly relevant to its application in drug discovery.

  • Fluorine Substitution: The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to target proteins. The C-F bond is strong and resistant to metabolic cleavage, which can prolong the half-life of a drug.

  • Nitro Group as a Handle: The nitro group can be readily reduced to an amino group, providing a versatile point for further chemical modification and diversification of the molecular scaffold.

  • Benzimidazole Scaffold: As a precursor to benzimidazoles, this compound contributes to the synthesis of a privileged structure in medicinal chemistry. Benzimidazole-containing drugs exhibit a wide range of biological activities, including antiulcer, antiviral, and anticancer properties.

Section 5: Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory setting.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1].

  • Personal Protective Equipment (PPE): Use of a chemical fume hood, safety glasses, gloves, and a lab coat is mandatory when handling this compound.

Conclusion: A Versatile Building Block with Significant Potential

This compound is a key chemical intermediate whose physicochemical properties make it a valuable tool for synthetic and medicinal chemists. Its unique combination of functional groups provides a platform for the construction of complex heterocyclic systems, particularly benzimidazoles, which are central to many therapeutic agents. A thorough understanding of its spectroscopic characteristics, reactivity, and handling requirements is essential for its effective and safe utilization in the pursuit of novel drug candidates. Further experimental investigation into its specific physical properties, such as melting point and solubility, would provide an even more complete picture of this important molecule.

References

"4-Fluoro-5-nitrobenzene-1,2-diamine" spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of 4-Fluoro-5-nitrobenzene-1,2-diamine

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of intermediates is paramount. This compound (CAS: 113269-06-0, Molecular Formula: C₆H₆FN₃O₂) is a key building block, valued for its trifunctional benzene ring that allows for diverse synthetic transformations.[1][2] Its utility in the development of novel therapeutics and functional materials necessitates a robust analytical framework for its characterization.

This technical guide provides a comprehensive examination of the spectral data for this compound. Moving beyond a mere presentation of data, we will delve into the causal relationships between the molecule's structure and its spectral output across Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is designed for researchers, chemists, and quality control professionals who require a deep, field-proven understanding of how to interpret this data for identity confirmation, purity assessment, and reaction monitoring.

Molecular Structure: The Foundation of Spectral Signatures

The spectral characteristics of this compound are a direct consequence of its molecular architecture. The molecule features an aromatic ring substituted with two electron-donating amine (-NH₂) groups, a strongly electron-withdrawing nitro (-NO₂) group, and an electronegative fluorine (-F) atom. The relative positions of these groups—particularly the ortho-diamine arrangement and the placement of the nitro and fluoro substituents—create a unique electronic environment that governs the molecule's interaction with different forms of electromagnetic radiation.

  • ¹H and ¹³C NMR: The number and electronic environment of hydrogen and carbon atoms will determine the chemical shifts, splitting patterns, and coupling constants.

  • IR Spectroscopy: The vibrational frequencies of specific functional groups (N-H, N-O, C-F, C=C) will manifest as characteristic absorption bands.

  • Mass Spectrometry: The molecule's stability and the relative bond strengths will dictate its fragmentation pattern upon ionization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular skeleton.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol ensures reproducibility and data integrity.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to slow the exchange of amine protons, sometimes allowing for their observation.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[3]

  • Acquisition: Record ¹H, ¹³C, and ¹⁹F spectra at a constant temperature (e.g., 298 K). Standard pulse programs are typically sufficient. For ¹³C NMR, proton decoupling is standard to simplify the spectrum to single lines for each unique carbon.[3]

¹H NMR Spectral Analysis

The proton NMR spectrum is defined by the two aromatic protons and the four protons of the two amine groups.

  • Aromatic Region (δ 6.0 - 8.0 ppm):

    • H-3: This proton is ortho to an amine group (-NH₂) and meta to both the nitro (-NO₂) and fluoro (-F) groups. It is expected to be the most upfield of the aromatic signals. It will appear as a doublet, split by the adjacent fluorine atom (³JHF).

    • H-6: This proton is ortho to the nitro group (-NO₂) and an amine group (-NH₂). The strong deshielding effect of the nitro group will shift this proton significantly downfield. It will also appear as a doublet due to coupling with the adjacent fluorine atom (³JHF).

  • Amine Region (δ 4.0 - 6.0 ppm in DMSO-d₆):

    • -NH₂ at C-1 and C-2: The four protons from the two amine groups are expected to appear as two distinct, potentially broad singlets. Their chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and proton exchange. In a study of related nitrobenzene-1,2-diamines, these amine protons were observed in this general region.[4]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the aromatic carbons, with chemical shifts influenced by the attached substituents. The carbon attached to fluorine will exhibit a large one-bond coupling constant (¹JCF).

Carbon AtomExpected Chemical Shift (δ, ppm)Rationale & Key Features
C-4 (C-F) ~150-160Attached to the highly electronegative fluorine. Will appear as a large doublet due to ¹JCF coupling (~240-260 Hz).
C-5 (C-NO₂) ** ~140-150Attached to the electron-withdrawing nitro group, causing a downfield shift.
C-1 & C-2 (C-NH₂) **~130-145Attached to amine groups. Their exact shifts are influenced by the neighboring substituents.
C-3 & C-6 ~105-120These carbons, bearing hydrogen atoms, are generally more upfield. Their shifts are modulated by the ortho and para substituents.

Causality Note: The interpretation of carbon shifts in polysubstituted benzenes is complex. The predicted ranges are based on additive models and data from similar structures, such as 4-fluoronitrobenzene and various nitroanilines.[5][6][7]

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Interpretation of Key IR Absorption Bands

The IR spectrum provides a distinct fingerprint for this compound.

Wavenumber (cm⁻¹)Vibrational ModeExpected AppearanceSignificance
3450 - 3300N-H Stretch (Amine)Two sharp-to-medium bandsConfirms the presence of primary amine (-NH₂) groups (asymmetric and symmetric stretches).
3100 - 3000C-H Stretch (Aromatic)Weak to medium bandsIndicates the aromatic C-H bonds.
1620 - 1580N-H Bend (Amine)Medium bandComplements the N-H stretching signals.
1550 - 1500N-O Asymmetric StretchVery Strong, Sharp Band Highly characteristic of the nitro (-NO₂) group.
1360 - 1300N-O Symmetric StretchVery Strong, Sharp Band Highly characteristic of the nitro (-NO₂) group.
1500 - 1400C=C Stretch (Aromatic)Multiple medium bandsConfirms the benzene ring backbone.
1300 - 1200C-N Stretch (Aryl-Amine)Medium to strong bandIndicates the bond between the ring and the amine nitrogen.
1250 - 1150C-F StretchStrong bandConfirms the presence of the carbon-fluorine bond.

Reference Note: The band positions are consistent with data reported for substituted nitrobenzenes and fluoroaromatic compounds.[8][9][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural fragments of a molecule. For this compound, Electron Ionization (EI) is a common technique.

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: The sample is introduced into the ion source (e.g., via a direct insertion probe or GC inlet), where it is vaporized.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the relative abundance of each ion.

Analysis of the Mass Spectrum
  • Molecular Ion (M⁺): The molecular weight of C₆H₆FN₃O₂ is 171.13 g/mol .[2] A prominent molecular ion peak is expected at m/z = 171 . The presence of this peak confirms the molecular formula.

  • Key Fragmentation Pathways: The fragmentation pattern provides structural clues. The most logical cleavages are driven by the stability of the resulting fragments and the loss of small, neutral molecules.

m/zProposed FragmentNeutral LossMechanistic Rationale
171[C₆H₆FN₃O₂]⁺-Molecular Ion (M⁺)
154[C₆H₅FN₂O]⁺OHLoss of a hydroxyl radical, often seen in ortho-nitroanilines.
141[C₆H₆FN₂]⁺NOLoss of nitric oxide from the molecular ion.
125[C₆H₆FN₂]⁺NO₂Common and significant fragmentation. Loss of the nitro group as a neutral radical.
98[C₅H₃FN]⁺HCNLoss of hydrogen cyanide from the m/z 125 fragment.
Visualization of Fragmentation

The primary fragmentation pathway can be visualized to clarify the relationships between the observed ions.

Caption: Key EI-MS fragmentation pathways for this compound.

Conclusion

The structural verification of this compound is achieved through a synergistic application of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the electronic environment of each atom. IR spectroscopy provides rapid confirmation of essential functional groups, particularly the distinct stretches of the amine and nitro moieties. Finally, mass spectrometry validates the molecular weight and offers insight into the molecule's stability and connectivity through predictable fragmentation.

By understanding the principles behind the spectral data and following validated protocols, researchers can confidently identify this critical synthetic intermediate, ensuring the integrity and success of their scientific endeavors.

References

A Comprehensive Technical Guide to the Solubility of 4-Fluoro-5-nitrobenzene-1,2-diamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Physicochemical Profile of 4-Fluoro-5-nitrobenzene-1,2-diamine

This compound, identified by its CAS Number 113269-06-0, is an aromatic organic compound with the molecular formula C₆H₆FN₃O₂. Its structure, featuring a benzene ring substituted with two amine groups, a nitro group, and a fluorine atom, makes it a valuable building block in medicinal chemistry and materials science. The strategic placement of these functional groups imparts a unique electronic and steric profile, rendering it a key intermediate in the synthesis of various high-value molecules, including heterocyclic compounds and active pharmaceutical ingredients.

The solubility of this compound is a critical parameter that dictates its handling, reaction conditions, purification, and formulation. A thorough understanding of its behavior in different solvent systems is paramount for optimizing synthetic routes and developing viable drug delivery systems. This guide provides a detailed analysis of the expected solubility of this compound in common laboratory solvents, the underlying chemical principles governing this behavior, and a robust experimental protocol for its quantitative determination.

Theoretical Solubility Profile: A Causal Analysis

While specific quantitative solubility data for this compound is not extensively published, a reliable qualitative profile can be deduced from its molecular structure and the principles of intermolecular forces. The "like dissolves like" principle is a foundational concept here; polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[1]

The key structural features influencing the solubility of this compound are:

  • Two Primary Amine (-NH₂) Groups: These groups are capable of both donating and accepting hydrogen bonds, which significantly enhances interaction with polar protic solvents. Their basic nature (due to the lone pair of electrons on the nitrogen atoms) allows for salt formation in acidic media, drastically increasing aqueous solubility.[2]

  • A Nitro (-NO₂) Group: This is a strong electron-withdrawing and highly polar group. It contributes to the overall polarity of the molecule and can participate in dipole-dipole interactions.

  • A Fluorine (-F) Atom: As the most electronegative element, fluorine adds to the polarity of the molecule through a strong dipole moment.

  • An Aromatic Benzene Ring: The core of the molecule is a nonpolar, hydrophobic benzene ring.

The interplay of these functional groups results in a molecule with a complex solubility profile. The presence of multiple polar groups suggests that it will be more soluble in polar solvents than in nonpolar ones. However, the nonpolar aromatic ring will limit its solubility in water. A related compound, 4-nitro-1,2-phenylenediamine, is described as being sparingly soluble in water.[3] Another similar molecule, 4-Fluoro-1,2-phenylenediamine, is also reported to be slightly soluble in water. Given the additional polar nitro group, the solubility of our target molecule in water is expected to be low.

Qualitative Solubility Predictions in Common Solvents

Based on the structural analysis, the following table summarizes the expected qualitative solubility of this compound in a range of common laboratory solvents.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterSparingly SolubleThe two amine groups and the nitro group can form hydrogen bonds with water, but the nonpolar aromatic ring limits overall solubility.
MethanolSolubleThe alkyl group is small, and the hydroxyl group can act as both a hydrogen bond donor and acceptor, effectively solvating the polar groups of the solute.
EthanolSolubleSimilar to methanol, but the slightly larger alkyl group may slightly reduce solubility compared to methanol.
5% Hydrochloric AcidSolubleThe basic amine groups will be protonated to form water-soluble ammonium salts.[2]
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleA highly polar solvent with a large dipole moment, capable of strong dipole-dipole interactions with the nitro group and hydrogen bonding with the amine groups.
N,N-Dimethylformamide (DMF)SolubleSimilar to DMSO, DMF is a highly polar solvent that can effectively solvate the compound.
AcetoneModerately SolubleA polar aprotic solvent that can act as a hydrogen bond acceptor for the amine groups. Its polarity is lower than DMSO and DMF.
Nonpolar TolueneSlightly Soluble to InsolubleThe aromatic nature of toluene may allow for some weak π-π stacking interactions with the benzene ring of the solute, but it cannot effectively solvate the polar amine and nitro groups.
HexaneInsolubleA nonpolar aliphatic solvent that lacks the ability to form significant favorable interactions with the polar functional groups of the molecule.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.

Safety and Handling Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS). This compound is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All handling of the solid compound and its solutions should be performed in a well-ventilated chemical fume hood.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, methanol, ethanol, DMSO, DMF, acetone, toluene, hexane)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps (e.g., 2 mL or 4 mL)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed.

    • Add a known volume of the selected solvent to the vial.

    • Securely cap the vial and vortex thoroughly for 1-2 minutes to facilitate initial dissolution.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Gravimetric Analysis (for less volatile solvents):

    • Weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

    • Once the solvent is completely removed, reweigh the vial containing the dried solute.

    • Calculate the solubility in g/L or mg/mL based on the mass of the dissolved solid and the initial volume of the solvent.

  • Instrumental Analysis (e.g., HPLC):

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area versus concentration.

    • Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve.

    • Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

    • Calculate the original solubility by multiplying the measured concentration by the dilution factor.

Workflow for Solubility Determination

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling & Separation cluster_analysis Analysis A Add excess solid to vial B Add known volume of solvent A->B C Equilibrate at constant temperature (e.g., 24-48h) B->C D Collect supernatant C->D E Filter through syringe filter (0.22 µm) D->E H Dilute filtered sample E->H F Prepare standard solutions G Generate calibration curve (HPLC) F->G I Analyze sample and calculate concentration G->I H->I Result Determine Solubility I->Result

Caption: Experimental workflow for the quantitative determination of solubility.

Conclusion

This compound is a multifaceted compound whose utility in research and development is intrinsically linked to its solubility characteristics. While it is predicted to be sparingly soluble in water, its basic amine functionalities facilitate dissolution in acidic aqueous solutions. For organic solvents, its solubility is expected to be highest in polar aprotic solvents like DMSO and DMF, and moderate in polar protic solvents such as methanol and ethanol. Conversely, it is anticipated to be poorly soluble in nonpolar solvents like toluene and hexane. For precise applications, the provided experimental protocol offers a robust framework for the quantitative determination of its solubility, enabling researchers to confidently select appropriate solvent systems for synthesis, purification, and formulation development.

References

A Researcher's Guide to the Safe Handling of 4-Fluoro-5-nitrobenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed examination of the safety and handling protocols for 4-Fluoro-5-nitrobenzene-1,2-diamine (CAS No. 113269-06-0). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure procedural safety and experimental integrity. The narrative emphasizes the causality behind each recommendation, fostering a proactive safety culture rooted in scientific understanding.

Understanding the Hazard Profile: A Proactive Approach to Safety

This compound is a substituted aromatic amine, a class of compounds that warrants careful handling due to the combined structural alerts from the nitro group and the diamine functionality on a fluorinated benzene ring. While specific toxicological data for this exact molecule is not extensively published, the known hazards of structurally similar aromatic nitro compounds and anilines provide a strong basis for a conservative and rigorous safety protocol. Aromatic nitro-compounds are known for their potential to be flammable, and di- and trinitro derivatives can be explosive under conditions of heat and shock.[1]

The primary hazards associated with this compound are summarized below. This proactive identification of risks is the foundational step in preventing laboratory incidents.

Hazard Identification Summary
Hazard ClassificationDescriptionRationale & Implication for Handling
Acute Oral Toxicity Harmful if swallowed.[2][3]Ingestion can lead to systemic toxic effects. Strict prohibition of eating, drinking, or smoking in the laboratory is mandatory.[4][5] Accidental ingestion requires immediate medical attention.[4][5]
Skin Corrosion/Irritation Causes skin irritation.[2][3]The compound can cause local inflammation upon contact. Prolonged contact should be avoided by using appropriate chemical-resistant gloves.[4][6] Any skin contact must be washed immediately and thoroughly.[4][5]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3]Direct contact with the eyes can cause significant damage. Chemical splash goggles and, for high-risk operations, a face shield are essential to prevent exposure.[4][6][7]
Acute Inhalation Toxicity May be harmful or toxic if inhaled as a dust or aerosol.[2][3]As a solid, the compound can be aerosolized during handling. All manipulations should be performed in a certified chemical fume hood to prevent respiratory exposure.[5][6]
Specific Target Organ Toxicity May cause respiratory irritation.[2][3] Prolonged or repeated exposure may cause organ damage.[3][5]The respiratory system is a primary target. Chronic exposure, even at low levels, could lead to cumulative damage. This underscores the importance of consistent use of engineering controls.
Carcinogenicity Suspected of causing cancer.[3]Based on data from related nitroaromatic compounds, a carcinogenic risk cannot be ruled out. This necessitates handling the compound with the highest degree of caution, treating it as a potential carcinogen.

The Core of Control: Engineering and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. The hierarchy of controls prioritizes engineering solutions, followed by administrative controls and, finally, Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood .[5][6] This is non-negotiable. The fume hood contains dusts and vapors, preventing inhalation and minimizing contamination of the general laboratory environment. For any procedure involving heating or potential aerosolization, the fume hood is essential. A safety shower and eyewash station must be readily accessible and tested regularly.[4]

Personal Protective Equipment (PPE): The Researcher's Barrier

PPE is the final barrier between the researcher and the chemical. The selection of PPE must be deliberate and based on the identified risks.

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are suitable for incidental contact, but for extended handling or in case of a spill, heavier-duty gloves such as neoprene or butyl rubber should be considered.[7][8] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid contaminating your skin.[9]

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[4][6] For procedures with a higher risk of splashing, such as transferring solutions or working with heated mixtures, a full-face shield should be worn in addition to goggles.[7]

  • Skin and Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened.[8] Do not wear shorts or open-toed shoes in the laboratory.[10]

  • Respiratory Protection: When used within a fume hood, additional respiratory protection is typically not required. However, in the event of a significant spill or failure of engineering controls, a NIOSH-approved respirator with particulate filters should be used by trained emergency response personnel.[4][6]

The following diagram illustrates the logical workflow for selecting and using appropriate controls.

ControlWorkflow Workflow for Safe Handling Controls cluster_assessment Risk Assessment cluster_controls Control Implementation cluster_procedure Execution A Identify Task: Weighing, Dissolving, Reaction B Assess Hazards: - Inhalation (dust) - Skin/Eye Contact - Ingestion A->B C Use Chemical Fume Hood? B->C D Mandatory: All operations in certified fume hood. C->D Yes E Select Appropriate PPE D->E F Standard PPE: - Safety Goggles - Lab Coat - Nitrile Gloves E->F Low Splash Risk G Enhanced PPE: - Face Shield - Neoprene/Butyl Gloves E->G High Splash Risk H Proceed with Experiment F->H G->H

Caption: Decision workflow for implementing safety controls.

Standard Operating Procedures (SOPs): From Storage to Disposal

Adherence to validated protocols is essential for mitigating risk. The following procedures provide a framework for the safe handling of this compound through its laboratory lifecycle.

Storage and Segregation

Proper storage is crucial to maintain chemical stability and prevent hazardous interactions.

  • Container: Keep the compound in a tightly closed, clearly labeled container.[4][6]

  • Location: Store in a cool, dry, and well-ventilated area, away from sources of ignition.[4][6] A designated, locked cabinet is recommended.[4] Refrigerated storage may be required as indicated by the supplier.

  • Incompatibilities: Segregate from strong oxidizing agents and strong bases.[4][6] Aromatic nitro compounds should not be heated under alkaline conditions.[1]

Step-by-Step Weighing and Solution Preparation Protocol

This protocol is designed to minimize exposure during the most common handling procedures.

  • Preparation: Before retrieving the chemical, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE (lab coat, safety goggles, appropriate gloves).

  • Designate Workspace: Designate a specific area within the fume hood for handling the solid. Place a disposable absorbent liner on the work surface to contain any minor spills.

  • Weighing:

    • Use a tared weigh boat or glassine paper on an analytical balance located within the fume hood or in close proximity.

    • Slowly and carefully transfer the required amount of solid using a clean spatula. Avoid any actions that could generate dust.

    • Close the primary container immediately after dispensing.

  • Dissolution:

    • Place a stir bar in the receiving flask containing the desired solvent.

    • Create a small funnel using the weigh paper and gently tap the solid into the flask. Alternatively, use a powder funnel.

    • If using a weigh boat, rinse it with a small amount of the solvent and add the rinsing to the flask to ensure a complete transfer.

  • Cleanup:

    • Carefully fold the used weigh paper and dispose of it, along with the disposable liner and any contaminated items (e.g., pipette tips), into a designated solid hazardous waste container.

    • Wipe the spatula clean with a solvent-dampened towel, allowing the solvent to evaporate in the hood before removing the spatula. Dispose of the towel in the solid waste container.

    • Wipe down the work surface.

Waste Disposal

All waste containing this compound must be treated as hazardous.

  • Solid Waste: Contaminated gloves, weigh paper, liners, and excess solid compound should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled liquid hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal Pathway: All waste must be disposed of through an approved waste disposal plant or licensed contractor, in accordance with local, state, and federal regulations.[3][4]

Emergency Response: Preparedness and Action

Preparedness is key to effectively managing an emergency.

Exposure Response

The immediate response to any exposure is to remove the individual from the source of contamination and seek medical attention.

  • Inhalation: Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth if the substance was ingested or inhaled) and seek immediate medical attention.[3][4]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[3][4][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the Safety Data Sheet (SDS) to the medical personnel.[4][6]

The following diagram outlines the critical first steps in an exposure event.

EmergencyResponse Immediate Exposure Response Protocol cluster_actions Response Actions cluster_first_aid First Aid Details Start Exposure Event Occurs A Alert others in the lab Start->A B Remove victim from contaminated area A->B D Remove Contaminated PPE and Clothing B->D C Initiate First Aid based on exposure route E Skin: Wash with soap & water for 15+ min C->E F Eyes: Flush with eyewash for 15+ min G Inhalation: Move to fresh air H Ingestion: Rinse mouth, do NOT induce vomiting D->C End Seek Immediate Medical Attention (Bring SDS) E->End F->End G->End H->End

Caption: A flowchart for initial actions after an exposure incident.

Spill Response
  • Minor Spill (in fume hood):

    • Ensure PPE is intact.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial spill pillows).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area and alert all personnel.

    • If the material is volatile or creates significant dust, evacuate the entire laboratory.

    • Close the laboratory doors and prevent entry.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.

Conclusion: A Commitment to Safety

The safe handling of this compound is predicated on a thorough understanding of its potential hazards and a disciplined application of control measures. By integrating the principles of risk assessment, engineering controls, diligent use of PPE, and adherence to established protocols, researchers can confidently and safely utilize this compound in their work. Safety is not a static checklist but an ongoing, dynamic process of vigilance and professional responsibility.

References

An In-depth Technical Guide to 4-Fluoro-5-nitrobenzene-1,2-diamine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-5-nitrobenzene-1,2-diamine, a niche yet significant molecule in the landscape of medicinal chemistry and materials science, serves as a crucial building block for a variety of complex heterocyclic compounds. Its unique trifunctional arrangement—a fluorinated aromatic ring activated by a nitro group and vicinal diamines—offers a versatile platform for the synthesis of novel therapeutic agents and functional materials. The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity of derivative compounds, while the nitro group and diamine functionalities provide multiple avenues for chemical elaboration. This guide provides a comprehensive overview of the historical context, synthesis, physicochemical properties, and applications of this important chemical intermediate.

Historical Perspective and Discovery

While a definitive first synthesis of this compound (CAS Number: 113269-06-0) is not readily apparent in a singular seminal publication, its emergence is intrinsically linked to the broader development of fluorinated aromatic compounds in the latter half of the 20th century. The closely related CAS number of its ditosylated precursor, 1,2-Ditosylamino-4-fluoro-5-nitrobenzene (113269-03-7), suggests its synthesis and characterization likely occurred in the mid-to-late 1980s. A 1987 paper by Nasielski-Hinkens et al. in the journal Heterocycles describes the synthesis of this precursor, indicating that the foundational chemistry for obtaining the final diamine was established during this period. The development of selective fluorination and nitration techniques for aniline derivatives throughout the 1970s and 1980s paved the way for the creation of such polysubstituted benzene rings.

Synthetic Methodologies

The synthesis of this compound typically involves a multi-step process, often starting from more readily available fluorinated aniline or benzene derivatives. The key challenges lie in the regioselective introduction of the nitro and amino groups. A common and effective laboratory-scale synthesis is outlined below.

Detosylation of a Protected Precursor

One of the most direct modern methods involves the deprotection of a tosylated precursor, which provides a high yield of the final product.[1]

Experimental Protocol:

  • Suspension: N,N'-(4-fluoro-5-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide) (0.33 mmol) is suspended in a mixture of deionized water (35 μL) and concentrated sulfuric acid (360 μL).

  • Heating: The suspension is heated at 80°C for one hour.

  • Precipitation: Upon completion, the reaction mixture is poured into 10 mL of deionized water, leading to the precipitation of a yellow solid.

  • Dissolution and Neutralization: The aqueous suspension is heated to boiling to fully dissolve the solid. After cooling to room temperature, the pH is adjusted to approximately 9 with concentrated ammonia, causing an orange solid to precipitate.

  • Isolation: The final product is isolated by filtration, washed with deionized water, and air-dried, yielding this compound in high purity.

The causality behind this experimental choice lies in the stability of the tosyl protecting group under various conditions, allowing for manipulations of other parts of the molecule. The strong acidic conditions of the sulfuric acid and water mixture at elevated temperatures are necessary to cleave the robust sulfonamide bonds. The subsequent neutralization is critical for the precipitation of the free diamine, which is soluble in its protonated form in acidic solution.

Synthesis_Workflow precursor N,N'-(4-fluoro-5-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide) reagents H₂SO₄, H₂O precursor->reagents Suspension heating Heat (80°C) precursor->heating Reaction intermediate Precipitated solid in acidic solution heating->intermediate Precipitation in H₂O neutralization Conc. NH₃ (pH ~9) intermediate->neutralization Neutralization product This compound neutralization->product Precipitation & Isolation Applications cluster_synthesis Synthesis of Heterocycles cluster_applications Therapeutic Areas start This compound benzimidazoles Benzimidazoles start->benzimidazoles quinoxalines Quinoxalines start->quinoxalines benzodiazepines Benzodiazepines start->benzodiazepines kinase Kinase Inhibitors (Oncology) benzimidazoles->kinase gpr17 GPR17 Modulators (Neurological Disorders) quinoxalines->gpr17 other Other APIs benzodiazepines->other

References

A Comprehensive Technical Guide to 4-Fluoro-5-nitrobenzene-1,2-diamine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Building Block

4-Fluoro-5-nitrobenzene-1,2-diamine, a substituted o-phenylenediamine, is a highly valuable and versatile building block in modern medicinal chemistry. Its strategic importance lies in the unique combination of functional groups arranged on the benzene ring: two adjacent amino groups poised for cyclization, a strongly electron-withdrawing nitro group that activates the ring system, and a fluorine atom, a bioisostere of hydrogen with profound effects on a molecule's physicochemical and pharmacological properties.

The presence of fluorine in drug candidates can significantly enhance metabolic stability, binding affinity, and membrane permeability, making fluorinated heterocyclic scaffolds highly sought after in drug discovery programs. This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, with a focus on its pivotal role in the construction of biologically active molecules, particularly in the realm of kinase inhibitors and anthelmintics.

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound can be rationally designed from commercially available starting materials. A plausible and efficient multi-step synthetic route commences with 2,4-difluoronitrobenzene, leveraging the principles of nucleophilic aromatic substitution (SNAr).

Synthetic Pathway Overview

Synthesis_of_this compound start 2,4-Difluoronitrobenzene step1 Nucleophilic Aromatic Substitution (Ammonia) start->step1 intermediate 4-Fluoro-3-nitroaniline step1->intermediate step2 Nucleophilic Aromatic Substitution (Ammonia) intermediate->step2 product This compound step2->product

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Fluoro-3-nitroaniline from 2,4-Difluoronitrobenzene

  • Rationale: The highly electron-withdrawing nitro group in 2,4-difluoronitrobenzene activates both fluorine atoms towards nucleophilic attack. The fluorine atom at the C4 position (para to the nitro group) is more activated than the fluorine at the C2 position (ortho to the nitro group). This regioselectivity allows for a controlled, stepwise amination. The first amination is directed to the more reactive C4 position.

  • Procedure:

    • In a pressure vessel, dissolve 2,4-difluoronitrobenzene in a suitable solvent such as ethanol or DMSO.

    • Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution, or add a solution of ammonia in ethanol.

    • Seal the vessel and heat to a temperature typically ranging from 80-120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully vent the excess ammonia.

    • The product, 4-fluoro-3-nitroaniline, can be isolated by pouring the reaction mixture into water, which will precipitate the product. The solid is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Synthesis of this compound from 4-Fluoro-3-nitroaniline

  • Rationale: The remaining fluorine atom in 4-fluoro-3-nitroaniline is still activated by the nitro group, allowing for a second nucleophilic aromatic substitution. This step introduces the second amino group at the position ortho to the first amino group, yielding the desired diamine.

  • Procedure:

    • Dissolve the 4-fluoro-3-nitroaniline obtained from Step 1 in a high-boiling point polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in a sealed reaction vessel.

    • Add a source of ammonia, such as a concentrated aqueous solution of ammonia or by bubbling ammonia gas.

    • Heat the reaction mixture to a higher temperature than in Step 1, typically in the range of 150-180 °C, to facilitate the substitution of the less reactive fluorine atom.

    • Monitor the reaction by TLC or HPLC until the starting material is consumed.

    • After cooling, the reaction mixture is poured into ice water to precipitate the product.

    • The resulting solid, this compound, is collected by filtration, washed thoroughly with water to remove the solvent and any inorganic byproducts, and dried under vacuum.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in synthesis and for the characterization of its derivatives.

PropertyValueSource
Molecular Formula C₆H₆FN₃O₂--INVALID-LINK--
Molecular Weight 171.13 g/mol --INVALID-LINK--
CAS Number 113269-06-0--INVALID-LINK--
Appearance Solid--INVALID-LINK--
Purity ≥97%--INVALID-LINK--
Storage Temperature Refrigerator--INVALID-LINK--
Predicted Spectroscopic Data

While experimental spectra are the gold standard, high-quality predicted data provides valuable guidance for characterization. Based on the analysis of structurally similar nitrobenzene-1,2-diamines, the following spectroscopic characteristics are anticipated.

¹H NMR (in DMSO-d₆):

  • The aromatic protons are expected to appear as doublets or doublets of doublets in the range of δ 6.5-7.5 ppm. The proton ortho to the nitro group will be the most deshielded.

  • The amine protons will likely appear as broad singlets between δ 5.0 and 7.0 ppm, and their chemical shift can be concentration and temperature-dependent.

¹³C NMR (in DMSO-d₆):

  • The carbon atoms attached to the nitro and fluorine groups will be significantly influenced by their respective electronic effects. The carbon bearing the nitro group is expected to be downfield (δ 140-150 ppm), while the carbon attached to fluorine will show a large one-bond C-F coupling constant.

  • The carbons attached to the amino groups are expected to be shielded and appear in the range of δ 120-140 ppm.

Applications in the Synthesis of Biologically Active Heterocycles

The primary utility of this compound lies in its role as a precursor to a variety of heterocyclic compounds, most notably fluorinated benzimidazoles. The vicinal diamine functionality is perfectly suited for condensation reactions with a range of electrophiles to form the five-membered imidazole ring.

Synthesis of Fluorinated Benzimidazoles: A Gateway to Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern targeted cancer therapy. The benzimidazole scaffold is a privileged structure in this area, and the introduction of a fluorine atom can enhance the drug-like properties of these inhibitors.

Benzimidazole_Synthesis start This compound step1 Condensation with Aldehyde (R-CHO) start->step1 intermediate Dihydrobenzimidazole Intermediate step1->intermediate step2 Oxidation intermediate->step2 product 2-Substituted-5-fluoro-6-nitrobenzimidazole step2->product

Caption: General workflow for the synthesis of 2-substituted-5-fluoro-6-nitrobenzimidazoles.

  • Rationale: The condensation of an o-phenylenediamine with an aldehyde is a classic and efficient method for constructing the benzimidazole core. The reaction proceeds through the formation of a Schiff base, followed by intramolecular cyclization and subsequent oxidation to the aromatic benzimidazole.

  • Procedure:

    • Dissolve this compound in a suitable solvent, such as ethanol or acetic acid.

    • Add a slight excess (1.1 equivalents) of the desired aldehyde (R-CHO).

    • An oxidizing agent, such as sodium metabisulfite or air, is often used to facilitate the final aromatization step. The reaction can be heated to reflux to drive it to completion.

    • Monitor the reaction by TLC. Upon completion, the reaction mixture is cooled, and the product often precipitates.

    • The solid 2-substituted-5-fluoro-6-nitrobenzimidazole is collected by filtration and can be purified by recrystallization or column chromatography.

The resulting 5-fluoro-6-nitrobenzimidazole is a versatile intermediate. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, a common strategy in the synthesis of kinase inhibitors like analogues of bosutinib, a Src/Abl kinase inhibitor.

Potential as a Precursor for Anthelmintic Agents

The benzimidazole scaffold is also central to a class of broad-spectrum anthelmintic drugs, such as fenbendazole and albendazole. The synthesis of fluorinated analogues of these drugs is an active area of research to combat drug resistance and improve efficacy. This compound serves as a key starting material for the synthesis of such novel fluorinated anthelmintics. The synthetic strategies often involve the condensation of the diamine with a carbamate-forming reagent, followed by further chemical modifications.

Conclusion

This compound is a strategically important building block in medicinal chemistry, offering a reliable and efficient entry point to a wide range of fluorinated heterocyclic compounds. Its synthesis from readily available precursors and its versatile reactivity make it an invaluable tool for drug discovery and development scientists. The ability to readily construct fluorinated benzimidazole scaffolds, which are prevalent in kinase inhibitors and other biologically active molecules, underscores the significance of this compound in the ongoing quest for novel and more effective therapeutics. This guide has provided a comprehensive overview of its synthesis, properties, and applications, aiming to empower researchers to leverage the full potential of this powerful synthetic intermediate.

Methodological & Application

The Synthetic Versatility of 4-Fluoro-5-nitrobenzene-1,2-diamine: A Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug discovery, the strategic selection of building blocks is paramount. The careful orchestration of functional groups on a scaffold dictates not only the efficiency of a synthetic route but also the biological activity of the final molecule. In this context, 4-Fluoro-5-nitrobenzene-1,2-diamine emerges as a highly valuable and versatile precursor, particularly for the synthesis of fluorinated and nitrated heterocyclic systems. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights, to empower researchers in their synthetic endeavors.

Core Attributes and Strategic Advantages

This compound (CAS No. 113269-06-0) is a trifunctional aromatic compound. Its utility is rooted in the specific arrangement of its functional groups:

  • Ortho-diamine Moiety: The two adjacent amino groups are primed for cyclization reactions, most notably to form five- or six-membered heterocyclic rings.

  • Nitro Group: As a potent electron-withdrawing group, it activates the aromatic ring, influencing its reactivity. Furthermore, the nitro group can be readily reduced to an amine, providing a handle for further derivatization.

  • Fluorine Atom: The presence of fluorine is of significant interest in medicinal chemistry, as its incorporation can enhance metabolic stability, binding affinity, and lipophilicity of a molecule.[1]

This unique combination of functionalities makes this compound a strategic choice for accessing complex molecular architectures, particularly in the realm of medicinal chemistry.

Synthesis of Benzimidazoles: A Cornerstone Application

The most prominent application of this compound is in the synthesis of 5- (or 6-)fluoro-6-(or 5-)nitrobenzimidazoles. These scaffolds are of considerable interest due to their prevalence in biologically active compounds, exhibiting a range of activities including antimicrobial, anticancer, and antiprotozoal properties.[2][3] The synthesis typically proceeds via condensation with either aldehydes (Weidenhagen reaction) or carboxylic acids (Phillips-Ladenburg reaction).[4][5]

Mechanism of Benzimidazole Formation

The acid-catalyzed condensation of an o-phenylenediamine with an aldehyde or carboxylic acid is a cornerstone of heterocyclic chemistry. The generally accepted mechanism for the reaction with an aldehyde involves the following key steps:

  • Initial Nucleophilic Attack: One of the amino groups of the diamine attacks the protonated carbonyl carbon of the aldehyde, forming a carbinolamine intermediate.

  • Dehydration: The carbinolamine readily dehydrates to form a Schiff base (imine).

  • Intramolecular Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the imine carbon.

  • Aromatization: The resulting dihydrobenzimidazole undergoes oxidation to yield the stable aromatic benzimidazole. In many procedures, an oxidizing agent is either added or atmospheric oxygen serves this purpose.

Benzimidazole Formation Mechanism Diamine 4-Fluoro-5-nitrobenzene- 1,2-diamine Carbinolamine Carbinolamine Intermediate Diamine->Carbinolamine + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Carbinolamine SchiffBase Schiff Base (Imine) Carbinolamine->SchiffBase - H₂O Dihydrobenzimidazole Dihydrobenzimidazole SchiffBase->Dihydrobenzimidazole Intramolecular Cyclization Benzimidazole 2-Substituted-6-fluoro- 5-nitrobenzimidazole Dihydrobenzimidazole->Benzimidazole Oxidation (-2H)

Figure 1: General mechanism for the synthesis of 2-substituted benzimidazoles.

Protocol: Synthesis of 2-Aryl-6-fluoro-5-nitro-1H-benzimidazoles

This protocol details a representative procedure for the synthesis of 2-aryl-6-fluoro-5-nitro-1H-benzimidazoles via the condensation of this compound with an aromatic aldehyde. This procedure is adapted from established methods for structurally similar nitro-o-phenylenediamines.[6]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol (reagent grade)

  • Glacial acetic acid

  • Sodium metabisulfite (optional, as a mild oxidizing agent)

  • Saturated sodium bicarbonate solution

  • Distilled water

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq.) in a mixture of ethanol and glacial acetic acid (e.g., a 10:1 v/v mixture).

  • Addition of Aldehyde: To the stirred solution, add the aromatic aldehyde (1.05 eq.).

  • Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate to neutralize the acetic acid until the effervescence ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-aryl-6-fluoro-5-nitro-1H-benzimidazole.

Data Presentation:

Aldehyde (R-CHO)ProductTypical Yield (%)
Benzaldehyde6-Fluoro-5-nitro-2-phenyl-1H-benzimidazole75-85
4-Chlorobenzaldehyde2-(4-Chlorophenyl)-6-fluoro-5-nitro-1H-benzimidazole70-80
4-Methoxybenzaldehyde6-Fluoro-2-(4-methoxyphenyl)-5-nitro-1H-benzimidazole80-90

Yields are representative and may vary based on reaction scale and purification efficiency.

Characterization Data for 5-Nitro-2-phenyl-1H-benzimidazole (a closely related compound):

  • ¹H NMR (600 MHz, DMSO-d₆) δ: 13.64 (s, 1H), 8.51 (s, 1H), 8.23-8.14 (m, 3H), 7.78 (s, 1H), 7.62 (d, J=6.6 Hz, 3H).[5]

  • ¹³C NMR (150 MHz, DMSO-d₆) δ: 152.93, 130.71, 130.11, 129.49, 127.08, 125.45, 114.74.[5]

  • IR (KBr): 1334, 1512 (NO₂), 1624 (C=N), 3436 (NH) cm⁻¹.[5]

Synthesis of Quinoxalines: An Extension of Reactivity

The ortho-diamine functionality of this compound also allows for the synthesis of quinoxalines through condensation with 1,2-dicarbonyl compounds. Quinoxaline derivatives are another class of heterocyclic compounds with a broad spectrum of biological activities.

Quinoxaline_Synthesis_Workflow Start 4-Fluoro-5-nitrobenzene- 1,2-diamine Condensation Cyclocondensation (e.g., in Ethanol/Acetic Acid) Start->Condensation Diketone 1,2-Dicarbonyl Compound Diketone->Condensation Quinoxaline 6-Fluoro-5-nitro- quinoxaline derivative Condensation->Quinoxaline

Figure 2: General workflow for the synthesis of quinoxaline derivatives.

Protocol: Synthesis of 6-Fluoro-5-nitro-2,3-diphenylquinoxaline

This protocol provides a general method for the synthesis of a quinoxaline derivative.

Materials:

  • This compound

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and benzil (1.0 eq.) in a minimal amount of ethanol.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid.

  • Reaction: Heat the mixture to reflux for 2-4 hours. The product often precipitates from the reaction mixture upon cooling.

  • Isolation: Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.

  • Purification: Wash the solid with cold ethanol and dry under vacuum to obtain the pure 6-fluoro-5-nitro-2,3-diphenylquinoxaline.

Safety and Handling

This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER/doctor).

  • Storage: Store in a refrigerator.

Conclusion

This compound is a potent and versatile building block for the synthesis of a variety of heterocyclic compounds. Its primary utility lies in the straightforward preparation of fluorinated and nitrated benzimidazoles and quinoxalines, which are key scaffolds in medicinal chemistry. The protocols and mechanistic insights provided in this guide are intended to facilitate the exploration of this valuable reagent in the development of novel molecules with potential therapeutic applications.

References

Application Notes & Protocols: The Strategic Use of 4-Fluoro-5-nitrobenzene-1,2-diamine in Modern Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Building Block for Targeted Therapies

In the landscape of modern medicinal chemistry, the strategic design of small-molecule therapeutics often hinges on the availability of versatile chemical scaffolds. 4-Fluoro-5-nitrobenzene-1,2-diamine is a premier example of such a scaffold, serving as a cornerstone in the synthesis of complex heterocyclic compounds. Its utility is derived from a unique arrangement of functional groups: an ortho-diamine system primed for heterocycle formation, a nitro group that acts as a powerful electron-withdrawing group, and a strategically placed fluorine atom.

This combination makes the molecule an exceptional substrate for nucleophilic aromatic substitution (SNAr) reactions, a fundamental transformation in pharmaceutical synthesis. The electron-withdrawing nitro group activates the C-F bond, rendering the fluorine an excellent leaving group. This allows for the precise and efficient introduction of various nucleophiles, forming the basis for diverse molecular libraries. Subsequently, the ortho-diamine and nitro functionalities can be manipulated to construct fused ring systems like benzimidazoles and quinoxalines, which are privileged structures in numerous approved drugs, particularly in the realm of kinase inhibitors for oncology.

This guide provides an in-depth exploration of this compound, offering detailed protocols and expert insights into its application for researchers at the forefront of drug discovery.

Physicochemical Properties & Critical Safety Protocols

A thorough understanding of a reagent's properties and handling requirements is non-negotiable for safe and reproducible research.

Key Properties Summary

The essential physicochemical data for this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 113269-06-0[1][2][3]
Molecular Formula C₆H₆FN₃O₂[2][3]
Molecular Weight 171.13 g/mol [2]
Appearance Brown to reddish-brown solid[4]
Purity Typically ≥97%[3]
Storage Store under inert gas (Nitrogen or Argon) at 2–8 °C[4]
Boiling Point 438.4±40.0 °C (Predicted)[4]
Density 1.555±0.06 g/cm³ (Predicted)[4]
Mandatory Safety & Handling Protocols

This compound is classified as hazardous and requires strict handling protocols.[4] It is harmful if swallowed and toxic in contact with skin.

  • Engineering Controls : All manipulations must be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[5]

  • Personal Protective Equipment (PPE) :

    • Gloves : Wear nitrile or other chemically resistant gloves at all times. Gloves must be inspected before use and disposed of properly after handling.

    • Eye Protection : Chemical safety goggles or a face shield are mandatory.[5]

    • Lab Coat : A flame-retardant lab coat must be worn and kept fastened.

  • Handling Procedures :

    • Avoid all direct contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke in the laboratory.

    • Wash hands and any exposed skin thoroughly after handling.[5]

    • Store containers tightly closed in a dry, cool, and well-ventilated area, away from heat or ignition sources.[6][7]

  • First Aid Measures :

    • Skin Contact : Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes and seek immediate medical attention.[5][6]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical advice.[5]

    • Ingestion : Do NOT induce vomiting. Rinse mouth and seek immediate medical assistance.[7]

    • Inhalation : Remove the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[7]

Core Reactivity: A Gateway to Heterocyclic Scaffolds

The primary value of this compound lies in its predictable reactivity, enabling the construction of complex molecular architectures. The workflow generally involves two key stages: an initial SNAr reaction followed by a cyclization step to form a fused heterocyclic system.

G cluster_0 Stage 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Stage 2: Heterocycle Formation A 4-Fluoro-5-nitrobenzene- 1,2-diamine C Substituted Intermediate (e.g., Aryl Ether, Aryl Amine) A->C Fluorine displacement B Nucleophile (Nu-H) + Base D Cyclization Precursor (from Stage 1) F Fused Heterocycle (e.g., Benzimidazole) D->F Intramolecular Condensation/ Reductive Cyclization E Reagent for Cyclization (e.g., Aldehyde, Carboxylic Acid) G A Combine Diamine, Aldehyde, & p-TSA in Ethanol B Heat to Reflux (4-8 hours) A->B C Monitor by TLC B->C D Cool & Concentrate C->D E Redissolve in EtOAc D->E F Wash with NaHCO₃ & Brine E->F G Dry over MgSO₄ F->G H Filter & Concentrate G->H I Purify (Recrystallization or Chromatography) H->I G cluster_A Part A: SNAr Reaction cluster_B Part B: Reductive Cyclization A Diamine + Amine (R-NH2) + Base in DMF B Heat to 100°C A->B C Aqueous Work-up & Purification B->C D SNAr Product in EtOH C->D Isolate Intermediate E Add Reducing Agent (e.g., Fe/NH₄Cl) D->E F Heat to Reflux E->F G Filter, Work-up, & Purification F->G I I G->I Final Quinoxaline Scaffold

References

The Versatile Virtuoso: 4-Fluoro-5-nitrobenzene-1,2-diamine as a Premier Building Block for Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular architectures with potent biological activity is relentless. Heterocyclic compounds form the bedrock of many pharmaceuticals, and among the myriad of starting materials, substituted o-phenylenediamines stand out as exceptionally versatile precursors. This application note delves into the unique potential of 4-Fluoro-5-nitrobenzene-1,2-diamine , a trifunctional building block poised to unlock a diverse array of complex heterocyclic systems. The strategic placement of a fluorine atom, a nitro group, and two adjacent amino functionalities on a benzene ring provides a powerful handle for synthetic chemists to construct intricate molecular frameworks, particularly benzimidazoles, quinoxalines, and phenazines. This guide will provide an in-depth exploration of the reactivity of this compound and detailed protocols for its application in the synthesis of these key heterocyclic classes, offering insights for researchers, scientists, and professionals in drug development.

The inherent reactivity of this compound is dictated by the interplay of its substituents. The two adjacent amino groups are nucleophilic and readily participate in condensation reactions with dicarbonyl compounds or their equivalents. The electron-withdrawing nitro group enhances the electrophilicity of the aromatic ring and can also serve as a precursor for further functionalization through reduction to an amino group. The fluorine atom, a common bioisostere for hydrogen, can modulate the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability, and can also serve as a site for further modification via nucleophilic aromatic substitution.

I. Synthesis of 6-Fluoro-5-nitro-1H-benzo[d]imidazoles: A Gateway to Potent Bioactive Agents

Benzimidazoles are a prominent class of heterocyclic compounds found in a wide range of pharmaceuticals with diverse therapeutic activities, including antimicrobial, antiviral, and anticancer properties. The reaction of this compound with various aldehydes or carboxylic acids provides a direct route to novel 6-fluoro-5-nitro-1H-benzo[d]imidazoles. The nitro group in the 5-position is a key feature in several potent benzimidazole-based drugs.[1]

Reaction Principle: The Phillips Condensation and Oxidative Cyclization

The synthesis of benzimidazoles from o-phenylenediamines can be achieved through several methods, with the Phillips condensation (reaction with carboxylic acids) and oxidative cyclization (reaction with aldehydes) being the most common. In the context of this compound, the reaction with aldehydes in the presence of an oxidizing agent or a catalyst that facilitates oxidation is a highly efficient one-pot procedure.[2][3]

Diagram 1: General Workflow for Benzimidazole Synthesis

Benzimidazole Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Work-up & Purification Diamine 4-Fluoro-5-nitrobenzene- 1,2-diamine Solvent Solvent (e.g., Ethanol, DMF) Diamine->Solvent Aldehyde Aromatic/Aliphatic Aldehyde Aldehyde->Solvent Conditions Heating (Conventional or Microwave) Solvent->Conditions Workup Neutralization, Extraction Catalyst Catalyst/Oxidant (e.g., NH4Cl, H2O2) Catalyst->Conditions Conditions->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product 6-Fluoro-5-nitro-1H- benzo[d]imidazole Purification->Product

Caption: Workflow for the synthesis of 6-fluoro-5-nitro-1H-benzo[d]imidazoles.

Detailed Protocol 1: One-Pot Synthesis of 2-Aryl-6-fluoro-5-nitro-1H-benzo[d]imidazoles

This protocol is adapted from established one-pot procedures for the synthesis of nitrobenzimidazoles.[4][5]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Thin-layer chromatography (TLC) apparatus

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol (10 mL).

  • Catalyst Addition: To the stirred solution, add ammonium chloride (1.2 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and monitor the progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL). Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 2-aryl-6-fluoro-5-nitro-1H-benzo[d]imidazole.

Table 1: Representative Data for Synthesized 2-Aryl-6-fluoro-5-nitro-1H-benzo[d]imidazoles

R-group of AldehydeProduct NameTypical Yield (%)
Phenyl6-Fluoro-5-nitro-2-phenyl-1H-benzo[d]imidazole85-92
4-Chlorophenyl2-(4-Chlorophenyl)-6-fluoro-5-nitro-1H-benzo[d]imidazole82-90
4-Methoxyphenyl6-Fluoro-2-(4-methoxyphenyl)-5-nitro-1H-benzo[d]imidazole88-95

Characterization: The synthesized compounds can be characterized by standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm their structure and purity. The presence of the fluorine atom can be confirmed by the characteristic splitting patterns in the NMR spectra.

II. Synthesis of 6-Fluoro-7-nitroquinoxalines: Scaffolds for Antimicrobial and Antiviral Agents

Quinoxalines are another important class of nitrogen-containing heterocycles with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[3] The condensation of this compound with 1,2-dicarbonyl compounds provides a straightforward route to 6-fluoro-7-nitroquinoxalines.

Reaction Principle: Condensation with 1,2-Dicarbonyl Compounds

The classical synthesis of quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil.[3] This reaction typically proceeds under acidic or neutral conditions and often requires heating. The use of a catalyst can significantly improve the reaction rate and yield.

Diagram 2: General Mechanism for Quinoxaline Formation

Quinoxaline Formation Mechanism Diamine 4-Fluoro-5-nitro- benzene-1,2-diamine Intermediate1 Iminium Ion Intermediate Diamine->Intermediate1 Nucleophilic attack Dicarbonyl 1,2-Dicarbonyl Compound Dicarbonyl->Intermediate1 Intermediate2 Dihydropyrazine Intermediate Intermediate1->Intermediate2 Intramolecular cyclization Product 6-Fluoro-7-nitro- quinoxaline Intermediate2->Product Dehydration

Caption: Mechanism of quinoxaline formation from this compound.

Detailed Protocol 2: Synthesis of 2,3-Disubstituted-6-fluoro-7-nitroquinoxalines

This protocol is based on general procedures for quinoxaline synthesis.[3]

Materials:

  • This compound

  • 1,2-Dicarbonyl compound (e.g., benzil, glyoxal)

  • Ethanol (EtOH) or Acetic Acid (AcOH)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Thin-layer chromatography (TLC) apparatus

  • Rotary evaporator

  • Standard glassware for filtration and extraction

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol) in ethanol (15 mL) or acetic acid (10 mL).

  • Reaction: Heat the reaction mixture to reflux for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If using acetic acid, carefully neutralize with a saturated sodium bicarbonate solution.

  • Isolation: The product may precipitate out of the solution upon cooling or neutralization. If so, collect the solid by filtration and wash with cold water and then a small amount of cold ethanol. If the product does not precipitate, pour the reaction mixture into cold water and extract with ethyl acetate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Table 2: Representative Data for Synthesized 6-Fluoro-7-nitroquinoxalines

1,2-Dicarbonyl CompoundProduct NameTypical Yield (%)
Benzil6-Fluoro-7-nitro-2,3-diphenylquinoxaline80-90
Glyoxal (40% in water)6-Fluoro-7-nitroquinoxaline75-85

III. Synthesis of Fluorinated and Nitrated Phenazines: Accessing Novel Dyestuffs and Biologically Active Molecules

Phenazines are a class of nitrogen-containing heterocyclic compounds with applications as dyes, and many exhibit a range of biological activities.[2] The synthesis of phenazines can be achieved through the oxidative condensation of o-phenylenediamines with catechols or hydroquinones.

Reaction Principle: Oxidative Condensation

The reaction of this compound with a catechol derivative in the presence of an oxidizing agent leads to the formation of a fluorinated and nitrated phenazine.

Detailed Protocol 3: Synthesis of Substituted 2-Fluoro-3-nitrophenazines

Materials:

  • This compound

  • Catechol

  • Potassium ferricyanide (K₃[Fe(CN)₆])

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Deionized water

Equipment:

  • Beaker or Erlenmeyer flask

  • Magnetic stirrer

  • Standard glassware for filtration

Procedure:

  • Solution Preparation: In a beaker, dissolve potassium hydroxide (2.0 g) in methanol (20 mL). To this solution, add this compound (1.0 mmol) and catechol (1.1 mmol).

  • Oxidation: While stirring vigorously, add a solution of potassium ferricyanide (4.0 g) in water (10 mL) dropwise to the reaction mixture. A colored precipitate should form.

  • Reaction Completion: Continue stirring at room temperature for 1-2 hours after the addition is complete.

  • Isolation: Filter the precipitated solid and wash thoroughly with water and then with a small amount of cold methanol.

  • Purification: The crude phenazine derivative can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Safety and Handling

This compound and related nitroaromatic compounds should be handled with care.[6] It is advisable to consult the Safety Data Sheet (SDS) before use. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All reactions should be performed in a well-ventilated fume hood.

Conclusion: A Building Block of Significant Promise

This compound is a highly versatile and valuable building block for the synthesis of a wide range of heterocyclic compounds. Its unique combination of functional groups allows for the facile construction of complex molecular architectures with significant potential in drug discovery and materials science. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel heterocyclic derivatives with tailored properties. The strategic incorporation of fluorine and nitro groups offers opportunities to fine-tune the biological activity and pharmacokinetic profiles of the resulting molecules, making this compound a key player in the ongoing quest for new and effective therapeutic agents.

References

Experimental protocol for using "4-Fluoro-5-nitrobenzene-1,2-diamine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Experimental Use of 4-Fluoro-5-nitrobenzene-1,2-diamine

Authored by a Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the experimental applications of this compound. With full editorial control, this guide is structured to deliver practical, field-proven insights grounded in scientific integrity.

Introduction: The Strategic Value of this compound

This compound, hereafter referred to as FNBD, is a highly functionalized aromatic compound of significant interest in synthetic and medicinal chemistry. Its structure is distinguished by an ortho-diamine arrangement, which is a key precursor for the synthesis of heterocyclic systems. The presence of both a nitro group and a fluorine atom on the benzene ring imparts unique electronic properties and provides multiple reaction sites for further chemical modification. The electron-withdrawing nature of the nitro group activates the fluorine atom for nucleophilic aromatic substitution (SNAr) reactions, while the diamine moiety is primed for condensation and cyclization reactions.

These features make FNBD a valuable starting material for constructing complex molecules, most notably fluorinated benzimidazoles. The benzimidazole core is a privileged scaffold found in numerous FDA-approved drugs, and the incorporation of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making it a cornerstone of modern drug design.[1][2][3]

Physicochemical Properties and Safety Data

Accurate characterization and safe handling are paramount for successful experimentation. The key properties of FNBD are summarized below.

PropertyValueSource
CAS Number 113269-06-0[4][5]
Molecular Formula C₆H₆FN₃O₂[5][6][7]
Molecular Weight 171.13 g/mol [5][6][7]
Appearance Solid, typically a yellow to orange or dark yellow powder/crystal[4]
Purity Typically ≥97%[6]
Storage Store in a refrigerator, in a dry, cool, and well-ventilated place. Keep container tightly closed.[4][8]
Mandatory Safety Protocols

FNBD is a hazardous substance and must be handled with appropriate precautions in a chemical fume hood.[8] All personnel must wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[6][8] Causes skin and serious eye irritation. May cause respiratory irritation.[6][8]

  • Precautionary Measures: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area.[8][9]

  • First Aid:

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[9]

    • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water. Call a physician if irritation occurs.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8][9]

    • Ingestion: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.[9]

Core Application: Synthesis of 6-Fluoro-5-nitro-1H-benzimidazole Derivatives

The most prominent application of FNBD is its use as a precursor for the synthesis of substituted benzimidazoles. The reaction involves the condensation of the 1,2-diamine functionality with an aldehyde, followed by cyclization and oxidative aromatization to form the stable benzimidazole ring system.[1][3][10] This protocol provides a robust and efficient pathway to novel fluorinated compounds for screening in drug discovery programs.

Causality of the Experimental Design

The Phillips condensation reaction is a classic and reliable method for benzimidazole synthesis.

  • Condensation: The initial step is the reaction between one of the amino groups of FNBD and the carbonyl group of an aldehyde to form a Schiff base (imine) intermediate.

  • Cyclization: The second amino group then acts as an intramolecular nucleophile, attacking the imine carbon to form a five-membered dihydrobenzimidazole ring.

  • Oxidation: This intermediate is not aromatic and is typically unstable. It must be oxidized to form the final, stable benzimidazole product. This can be achieved using a mild oxidizing agent, or in some cases, by atmospheric oxygen. Sodium metabisulfite is often used as it can act as an in-situ oxidizing agent in this context.[10]

Fig 1. Structure of this compound

Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)-6-fluoro-5-nitro-1H-benzimidazole

This section details the step-by-step procedure for the synthesis of a representative fluorinated benzimidazole derivative using FNBD and 4-chlorobenzaldehyde.

Materials and Reagents
  • This compound (FNBD) (1.0 eq)

  • 4-Chlorobenzaldehyde (1.05 eq)

  • Sodium metabisulfite (Na₂S₂O₅) (2.0 eq)

  • Ethanol (EtOH), reagent grade

  • Deionized Water (H₂O)

  • Ethyl Acetate (EtOAc) for TLC and purification

  • Hexane for TLC and purification

Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter flask

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.71 g, 10 mmol).

    • Add ethanol (40 mL) and stir until the solid is mostly dissolved. Gentle warming may be required.

    • Add 4-chlorobenzaldehyde (e.g., 1.55 g, 11 mmol, 1.1 eq).

    • Finally, add sodium metabisulfite (e.g., 3.80 g, 20 mmol, 2.0 eq).

  • Reaction Execution:

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.

    • Rationale: Heating provides the necessary activation energy for the condensation and cyclization steps. The solvent, ethanol, is chosen for its ability to dissolve the reactants and its suitable boiling point.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC (e.g., using a 3:7 mixture of Ethyl Acetate:Hexane as the mobile phase).

    • Spot the starting material (FNBD) and the reaction mixture on the TLC plate. Visualize under UV light (254 nm). The reaction is complete when the spot corresponding to FNBD has been consumed. This typically takes 4-6 hours.

    • Rationale: TLC is a critical and simple technique to track the consumption of starting materials and the formation of the product, preventing over-running the reaction which could lead to side products.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

    • Pour the reaction mixture slowly into a beaker containing ice-cold water (200 mL) while stirring. A solid precipitate should form.

    • Rationale: The benzimidazole product is typically insoluble in water. Pouring the ethanolic solution into water causes the product to precipitate out, separating it from the soluble inorganic salts (like sodium sulfite/sulfate byproducts) and any remaining ethanol.

    • Continue stirring the slurry in the ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid cake with additional cold deionized water (2 x 50 mL) to remove residual impurities.

    • Dry the crude product in a vacuum oven at 50-60°C to a constant weight.

  • Purification (If Necessary):

    • The purity of the crude product should be assessed (e.g., by melting point or TLC).

    • If further purification is required, the solid can be recrystallized from a suitable solvent system, such as an ethanol/water mixture, or purified by column chromatography on silica gel.

  • Characterization:

    • The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

Fig 2. Experimental workflow for benzimidazole synthesis.

Potential Application: Derivatization Agent for HPLC Analysis

While primarily a synthetic building block, the chemical nature of FNBD suggests its potential use as a derivatizing agent for the analysis of certain compounds, such as carboxylic acids, by High-Performance Liquid Chromatography (HPLC).[11][12]

Principle: Many small molecules, like simple carboxylic acids, lack a chromophore and are therefore difficult to detect using standard HPLC-UV detectors. Derivatization chemically modifies the analyte by attaching a UV-active tag. The nitroaromatic system of FNBD acts as a strong chromophore. By reacting a carboxylic acid with one of the amino groups of FNBD to form an amide, the resulting derivative can be easily detected.

Conceptual Protocol Outline:

  • Activation: The carboxylic acid analyte would first be activated to a more reactive form, such as an acyl chloride (using thionyl chloride) or by using a peptide coupling agent (e.g., EDC/HOBt).

  • Derivatization: The activated carboxylic acid would then be reacted with FNBD in an aprotic solvent (e.g., acetonitrile or THF) with a non-nucleophilic base (e.g., triethylamine) to form a stable amide bond.

  • Analysis: The resulting solution, containing the derivatized analyte, can be directly injected into an HPLC system for separation and quantification using a UV detector.

This application remains speculative and would require methods development and validation but is grounded in fundamental organic chemistry principles.

References

Application Note & Protocols: Strategic Synthesis of 6-Fluoro-5-nitrobenzimidazoles Using 4-Fluoro-5-nitrobenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] The strategic incorporation of fluorine atoms into these scaffolds can significantly enhance their biological efficacy by improving metabolic stability, membrane permeability, and binding affinity.[3][4] This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-substituted-6-fluoro-5-nitro-1H-benzimidazoles, utilizing the versatile starting material, 4-fluoro-5-nitrobenzene-1,2-diamine. We will explore the underlying reaction mechanisms, provide step-by-step experimental procedures for condensation with both aldehydes and carboxylic acids, and offer practical insights into characterization and troubleshooting. This document is intended for researchers in drug discovery and organic synthesis seeking to generate novel fluorinated benzimidazole libraries for biological screening.

Introduction: The Rationale for Fluorinated Benzimidazoles

Benzimidazole derivatives are integral to numerous FDA-approved drugs, exhibiting a vast range of biological activities including antimicrobial, antiviral, anticancer, and antihypertensive properties.[1][5] The introduction of fluorine, a bioisostere of hydrogen with unique electronic properties, is a well-established strategy in drug design to modulate a molecule's physicochemical profile.[3][6]

Key Advantages of Fluorine Incorporation:

  • Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, increasing the drug's half-life.[4]

  • Lipophilicity & Permeability: Fluorine substitution can enhance lipophilicity, which may improve passage through biological membranes.

  • Binding Interactions: The electronegativity of fluorine can alter the pKa of nearby functional groups and lead to favorable electrostatic or hydrogen bonding interactions with target proteins.[7]

This compound is an ideal precursor for this purpose. The ortho-diamine moiety is the essential pharmacophore for the cyclization reaction, while the fluoro and nitro groups are strategically positioned to be retained in the final benzimidazole product, imparting their desirable electronic and steric properties.

Reaction Mechanism: The Phillips Condensation

The synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes or carboxylic acids is a classic condensation reaction, often referred to as the Phillips method. The mechanism proceeds through several distinct steps when using an aldehyde as the electrophile.

  • Schiff Base Formation: One of the amino groups of the o-phenylenediamine performs a nucleophilic attack on the carbonyl carbon of the aldehyde. Subsequent dehydration forms a reactive Schiff base (imine) intermediate.[8][9]

  • Intramolecular Cyclization: The second, neighboring amino group then attacks the electrophilic imine carbon in an intramolecular fashion, leading to the formation of a five-membered dihydrobenzimidazole ring.[10]

  • Aromatization: The dihydrobenzimidazole intermediate is not aromatic and is typically unstable. It undergoes a rapid oxidation to yield the stable, aromatic benzimidazole ring system. This oxidation can be facilitated by an added oxidizing agent or often occurs simply with atmospheric oxygen.[5][11]

Below is a diagram illustrating this mechanistic pathway.

G cluster_steps start_material This compound + Aromatic Aldehyde (R-CHO) intermediate1 Carbinolamine Intermediate process_step1 H₂O Loss (Dehydration) start_material->process_step1 Nucleophilic Attack intermediate2 Schiff Base (Imine) process_step2 Ring Closure intermediate2->process_step2 Intramolecular Cyclization intermediate3 Dihydrobenzimidazole Intermediate process_step3 Aromatization intermediate3->process_step3 Oxidation (-2H) final_product 2-Aryl-6-fluoro-5-nitro-1H-benzimidazole process_step process_step process_step1->intermediate2 process_step2->intermediate3 process_step3->final_product

Caption: General mechanism for benzimidazole synthesis.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of 2-Aryl-6-fluoro-5-nitro-1H-benzimidazoles via Aldehyde Condensation

This protocol describes a general method for the condensation of this compound with various aromatic aldehydes. It is a robust, one-pot reaction that often proceeds in high yield.[12][13]

Materials and Reagents:

  • This compound (1.0 eq)

  • Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.05 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq, catalyst)[12]

  • Ethanol or N,N-Dimethylformamide (DMF) (approx. 0.2 M concentration)

  • Round-bottom flask, condenser, magnetic stirrer/hotplate, TLC plates

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.71 g, 10.0 mmol).

  • Reagent Addition: Add the aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.48 g, 10.5 mmol) and the catalyst, p-TsOH (0.19 g, 1.0 mmol).

  • Solvent Addition: Add 50 mL of ethanol to the flask.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 3-5 hours, indicated by the consumption of the starting diamine.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. A solid precipitate of the product will often form.

  • Isolation: If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with a small amount of cold ethanol (2 x 10 mL) to remove residual impurities.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol or methanol.

  • Drying: Dry the purified product in a vacuum oven to obtain the final 2-(4-chlorophenyl)-6-fluoro-5-nitro-1H-benzimidazole.

Protocol 2: Synthesis using Carboxylic Acids

Condensation with carboxylic acids typically requires more forcing conditions to facilitate the dehydration step.[12] Polyphosphoric acid (PPA) is a common reagent that serves as both a catalyst and a dehydrating agent.

Materials and Reagents:

  • This compound (1.0 eq)

  • Carboxylic Acid (e.g., Acetic Acid) (1.1 eq)

  • Polyphosphoric Acid (PPA)

  • Beaker, glass rod, magnetic stirrer/hotplate

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL beaker, combine this compound (1.71 g, 10.0 mmol) and acetic acid (0.66 g, 11.0 mmol).

  • PPA Addition: Add approximately 20 g of polyphosphoric acid. The mixture will be a thick slurry.

  • Reaction: Heat the mixture to 120-140°C with mechanical or robust magnetic stirring for 2-4 hours.

  • Monitoring: Monitor the reaction by taking a small aliquot, quenching it in water, and analyzing by TLC.

  • Work-up: After completion, cool the reaction mixture to about 80°C and carefully pour it onto crushed ice (~100 g) in a larger beaker with stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8. The product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Purification & Drying: Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) and dry under vacuum.

Experimental Workflow and Data

The overall process from starting materials to a fully characterized final product follows a logical sequence.

G cluster_start Inputs cluster_process Synthesis cluster_output Analysis start_node start_node process_node process_node output_node output_node analysis_node analysis_node A 4-Fluoro-5-nitro- benzene-1,2-diamine C One-Pot Condensation A->C B Aldehyde or Carboxylic Acid B->C D Work-up & Isolation C->D Reaction Complete E Purification (Recrystallization) D->E Crude Product F Pure Product E->F G Spectroscopic Characterization F->G Confirm Structure

Caption: Experimental workflow for benzimidazole synthesis.

Table 1: Representative Library of 2-Aryl-6-fluoro-5-nitro-1H-benzimidazoles

EntryAldehyde R-GroupReaction Time (h)Yield (%)M.p. (°C)
1Phenyl492221-223
24-Chlorophenyl3.595245-247
34-Methoxyphenyl588215-217
42-Naphthyl490260-262
53-Pyridyl585238-240

Note: Data are representative and may vary based on specific reaction conditions and scale.

Characterization of Products

Confirmation of the synthesized benzimidazole structure is crucial. Standard spectroscopic techniques should be employed:

  • ¹H NMR: Expect to see aromatic protons in the 6.5-8.5 ppm region. A key signal is the broad singlet for the imidazole N-H proton, typically found downfield (>12 ppm in DMSO-d₆).[14]

  • FT-IR: Look for a characteristic broad N-H stretch around 3300-3450 cm⁻¹. Other key peaks include the C=N stretch (~1620 cm⁻¹) and strong N-O stretches for the nitro group (~1530 and 1350 cm⁻¹).[13]

  • Mass Spectrometry: Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst or reagents.2. Insufficient reaction temperature or time.3. Aldehyde is unstable or has oxidized.1. Use fresh reagents. For Protocol 1, ensure p-TsOH is not overly hydrated.2. Ensure proper reflux temperature is reached. Extend reaction time and monitor by TLC.3. Use freshly distilled or purchased aldehyde.
Incomplete Reaction 1. Stoichiometry is incorrect.2. Poor mixing of reagents.1. Re-check calculations and weighings. A slight excess of the aldehyde/acid is often beneficial.2. Ensure vigorous stirring, especially for the viscous PPA reaction.
Purification Issues 1. Product is soluble in the wash solvent.2. Persistent colored impurities.1. Use minimal amounts of cold solvent for washing the filtered product.2. Treat a solution of the crude product with activated charcoal before recrystallization.

Conclusion

The protocols detailed in this application note provide an efficient and reliable pathway for the synthesis of novel 6-fluoro-5-nitrobenzimidazole derivatives. By leveraging the commercially available precursor this compound, researchers can readily access a diverse library of compounds. The strategic placement of the fluoro and nitro substituents offers a valuable starting point for the development of new therapeutic agents with potentially enhanced pharmacological profiles.

References

Application Notes and Protocols for the Synthesis of 5-Fluoro-6-nitro-1H-benzimidazoles from 4-Fluoro-5-nitrobenzene-1,2-diamine and Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Synthesis of Fluorinated and Nitrated Benzimidazoles in Drug Discovery

The benzimidazole scaffold is a privileged heterocyclic nucleus, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] The strategic incorporation of fluorine and nitro functional groups onto the benzimidazole core can significantly enhance its pharmacological profile. The fluorine atom, due to its unique electronic properties and small size, can improve metabolic stability, membrane permeability, and binding affinity of drug candidates.[3][4] Concurrently, the nitro group, a potent electron-withdrawing moiety, not only influences the electronic landscape of the molecule but also serves as a versatile synthetic handle for further derivatization, for instance, through reduction to an amino group.

This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-substituted-5-fluoro-6-nitro-1H-benzimidazoles through the condensation reaction of 4-fluoro-5-nitrobenzene-1,2-diamine with a variety of aldehydes. This reaction, a variation of the classical Weidenhagen benzimidazole synthesis, offers a direct and efficient route to these valuable compounds.[5][6] We will delve into the mechanistic underpinnings of this transformation, explore various catalytic systems and reaction conditions, and provide step-by-step protocols for both conventional and modern synthetic methodologies. The information presented herein is curated for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful synthetic transformation.

Reaction Mechanism and the Influence of Substituents

The synthesis of 2-substituted-5-fluoro-6-nitro-1H-benzimidazoles from this compound and aldehydes proceeds through a multi-step mechanism. The presence of the electron-withdrawing nitro group on the o-phenylenediamine ring plays a crucial role in the reactivity of the starting material.[1]

Electronic Effects of Substituents:

  • Nitro Group: As a strong electron-withdrawing group, the nitro substituent deactivates the aromatic ring and reduces the nucleophilicity of the adjacent amino groups.[1] This can result in slower reaction rates for the initial condensation step with the aldehyde compared to unsubstituted or electron-donating group-substituted o-phenylenediamines.

  • Fluoro Group: The fluorine atom also exerts an electron-withdrawing inductive effect, further modulating the reactivity of the diamine.

Despite the deactivating nature of the nitro group, the synthesis of nitro-substituted benzimidazoles is a robust and often high-yielding process.[1][2] The choice of appropriate reaction conditions and catalysts is key to overcoming the reduced nucleophilicity of the diamine.

The Reaction Pathway:

The generally accepted mechanism involves the following key steps:

  • Schiff Base Formation: The reaction initiates with the nucleophilic attack of one of the amino groups of this compound on the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base intermediate (an imine).

  • Intramolecular Cyclization: The second amino group of the diamine then attacks the imine carbon in an intramolecular fashion, leading to the formation of a five-membered diaminobenzimidazoline ring.

  • Oxidative Aromatization: The final step involves the oxidation of the diaminobenzimidazoline intermediate to the stable, aromatic benzimidazole ring system. This oxidation can be effected by an external oxidizing agent or, in some cases, by air.

Visualizing the Reaction Mechanism

Benzimidazole Formation Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Diamine This compound Schiff_Base Schiff Base Intermediate Diamine->Schiff_Base Condensation (-H2O) Aldehyde Aldehyde (R-CHO) Aldehyde->Schiff_Base Cyclized_Intermediate Diaminobenzimidazoline Intermediate Schiff_Base->Cyclized_Intermediate Intramolecular Cyclization Benzimidazole 5-Fluoro-6-nitro-1H-benzimidazole Cyclized_Intermediate->Benzimidazole Oxidation (-2H)

Caption: Generalized mechanism for the formation of 5-fluoro-6-nitro-1H-benzimidazoles.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-substituted-5-fluoro-6-nitro-1H-benzimidazoles. Researchers should adapt these protocols based on the specific aldehyde used and the available laboratory equipment.

Protocol 1: Conventional Synthesis using an Oxidizing Agent

This protocol describes a conventional method for the synthesis of 5-fluoro-6-nitro-2-substituted-1H-benzimidazoles using sodium metabisulfite as an oxidizing agent.[3][7]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Dimethoxyethane (DME)

  • Sodium metabisulfite (Na₂S₂O₅)

  • Methanol

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol) in an appropriate amount of dimethoxyethane.

  • Aldehyde Addition: Cool the solution to 0 °C in an ice bath and add the substituted aromatic aldehyde (1.01 mmol). Stir the reaction mixture at 0 °C for 2 hours.

  • Schiff Base Formation: After 2 hours, allow the reaction mixture to warm to room temperature and then heat it to reflux for 1 hour to facilitate the formation of the Schiff base intermediate.

  • Cyclization and Oxidation: To the refluxing solution, add sodium metabisulfite (1.01 mmol) and continue to reflux for an additional 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., chloroform:methanol 9:1).[7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Product Isolation: Collect the resulting precipitate by vacuum filtration. If no precipitate forms, extract the aqueous mixture with ethyl acetate.[7]

  • Purification: Wash the collected solid with water and dry it. The crude product can be purified by recrystallization from methanol or by column chromatography on silica gel.[7]

Protocol 2: Microwave-Assisted One-Pot Synthesis

Microwave-assisted organic synthesis offers significant advantages over conventional heating, including shorter reaction times, higher yields, and often cleaner reactions.[2] This protocol is adapted from methods used for the synthesis of similar nitro-benzimidazole libraries.[2]

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Ethanol

  • Ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

Procedure:

  • Reaction Mixture Preparation: In a microwave-safe reaction vessel, combine this compound (1.0 mmol), the substituted aldehyde (1.0 mmol), and ammonium chloride (1.0 mmol) in ethanol.[8]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 80-120 °C) for a short duration (typically 5-30 minutes).[8] The optimal time and temperature should be determined by monitoring the reaction by TLC.

  • Cooling and Work-up: After the irradiation is complete, cool the vessel to room temperature.

  • Extraction: Dilute the reaction mixture with ethyl acetate and wash it with a saturated aqueous solution of sodium bicarbonate.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 2-substituted-5-fluoro-6-nitro-1H-benzimidazole.

Experimental Workflow Visualization

Experimental_Workflow start Start: Reagent Preparation mix Mix Diamine, Aldehyde, Catalyst & Solvent start->mix react Reaction (Conventional Heating or Microwave) mix->react monitor Monitor Reaction by TLC react->monitor monitor->react Incomplete workup Work-up (Quenching, Extraction) monitor->workup Complete purify Purification (Recrystallization or Chromatography) workup->purify characterize Characterization (NMR, IR, MS) purify->characterize end_node Final Product: 5-Fluoro-6-nitro-1H-benzimidazole characterize->end_node

Caption: A generalized workflow for the synthesis and analysis of benzimidazoles.

Data Presentation: Reaction Conditions and Yields

The choice of catalyst and reaction conditions significantly impacts the efficiency of the benzimidazole synthesis. The following table summarizes various conditions reported for the synthesis of benzimidazoles from o-phenylenediamines and aldehydes, which can be adapted for this compound.

EntryCatalystSolventConditionsTypical Yields (%)Reference
1HCl-Conventional Heating58-75[2]
2HCl-Microwave (400W, 2.5-3.5 min)82-92[2]
3LaCl₃ (10 mol%)AcetonitrileRoom TemperatureGood[9]
4Oxalic Acid (10 mol%)EthanolGrinding, Room Temp.85-92[10]
5ZnFe₂O₄ (nano)EthanolUltrasonic IrradiationHigh[11]
6Au/TiO₂CHCl₃:MeOHRoom TemperatureHigh[5]
7Na₂S₂O₅DimethoxyethaneRefluxModerate to Good[7]

Characterization of Products

The synthesized 2-substituted-5-fluoro-6-nitro-1H-benzimidazoles should be thoroughly characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect signals for the aromatic protons on the benzimidazole core and the 2-substituent. The NH proton of the imidazole ring typically appears as a broad singlet at a downfield chemical shift (δ > 12 ppm).[12][13]

    • ¹³C NMR: Characteristic signals for the aromatic carbons and the C2 carbon of the benzimidazole ring will be observed.[13][14]

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands corresponding to:

    • N-H stretching (around 3400 cm⁻¹)[14]

    • C=N stretching (around 1620 cm⁻¹)[14]

    • Asymmetric and symmetric stretching of the NO₂ group (around 1520 and 1340 cm⁻¹, respectively)[14]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Conclusion and Future Directions

The condensation of this compound with aldehydes is a versatile and efficient method for the synthesis of a diverse library of 2-substituted-5-fluoro-6-nitro-1H-benzimidazoles. The protocols outlined in this guide, encompassing both conventional and modern synthetic techniques, provide a solid foundation for researchers in drug discovery and medicinal chemistry. The resulting compounds are valuable scaffolds for the development of novel therapeutic agents. Future work could involve the further functionalization of the nitro group, for example, through reduction to an amine, which can then be acylated or alkylated to generate a wider range of derivatives for biological screening.

References

Nucleophilic aromatic substitution reactions of "4-Fluoro-5-nitrobenzene-1,2-diamine"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Nucleophilic Aromatic Substitution (SNAr) Reactions of 4-Fluoro-5-nitrobenzene-1,2-diamine

Abstract

This technical guide provides an in-depth exploration of the nucleophilic aromatic substitution (SNAr) reactions involving this compound, a versatile building block in modern medicinal chemistry. We dissect the underlying reaction mechanism, offering insights into the electronic factors that govern its reactivity. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for the substitution of the fluoride with various nucleophiles, including amines, phenols, and thiols. Furthermore, we illustrate the strategic application of this substrate in the multi-step synthesis of benzimidazoles, a privileged scaffold in numerous pharmaceutical agents. The protocols are designed to be self-validating, with explanations for critical experimental choices and troubleshooting guidance to ensure reliable and reproducible outcomes.

Part 1: Fundamental Principles of Reactivity

The SNAr Mechanism: An Addition-Elimination Pathway

The reactivity of this compound in nucleophilic aromatic substitution does not follow the concerted (SN2) or stepwise carbocation (SN1) pathways common in aliphatic chemistry. Instead, it proceeds via a distinct two-step addition-elimination mechanism .[1][2]

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom bonded to the fluorine. This step is typically the rate-determining step of the reaction.[3] It disrupts the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex .[2]

  • Stabilization of the Intermediate: The stability of the Meisenheimer complex is paramount for the reaction to proceed. The potent electron-withdrawing nitro group (–NO₂) positioned ortho to the site of attack plays a crucial role in stabilizing the negative charge through resonance delocalization.[3][4] This stabilization lowers the activation energy of the first step, facilitating the reaction.

  • Elimination and Aromatization: In the second, faster step, the leaving group (fluoride ion, F⁻) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.

The fluorine atom is an exceptionally effective leaving group in SNAr reactions. Its high electronegativity strongly polarizes the C–F bond, rendering the carbon atom highly electrophilic and susceptible to nucleophilic attack, which accelerates the rate-determining first step.[1][3]

Caption: General mechanism of the SNAr reaction.

Causality Behind Experimental Design
  • Choice of Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are the solvents of choice. They effectively solvate the cation of the nucleophile's salt but do not strongly solvate the anion (the nucleophile itself), leaving it "bare" and highly reactive. They also have high enough boiling points to allow for heating, which is often necessary.

  • Role of Base: For nucleophiles that are weak acids (e.g., phenols, thiols, some heterocycles), a base is required to generate the more potent anionic nucleophile (e.g., phenoxide, thiolate). The choice of base is critical; non-nucleophilic inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common. For generating alkoxides, stronger bases like sodium hydride (NaH) may be necessary.[2] For amine nucleophiles, the amine itself is often basic enough to act as both the nucleophile and a scavenger for the HF generated in situ, though an additional non-nucleophilic base like diisopropylethylamine (DIPEA) can be added to improve reaction rates.

  • Temperature: While the ring is highly activated, thermal energy is often required to overcome the activation barrier of the initial addition step. Reactions are typically run between room temperature and 80-100 °C. Reaction progress should always be monitored (e.g., by TLC or LC-MS) to determine the optimal temperature and time, preventing decomposition or side reactions.

Part 2: Experimental Protocols for SNAr Reactions

These protocols provide a framework for reacting this compound with common classes of nucleophiles.

Protocol 1: Reaction with a Secondary Amine (e.g., Pyrrolidine)

This protocol outlines the synthesis of 4-(pyrrolidin-1-yl)-5-nitrobenzene-1,2-diamine. The amine acts as both the nucleophile and the acid scavenger.

Materials & Reagents

Reagent M.W. ( g/mol ) Amount (mmol) Equivalents
This compound 171.14 1.0 1.0
Pyrrolidine 71.12 2.2 2.2

| Ethanol (EtOH) or Acetonitrile (MeCN) | - | 10 mL | - |

Step-by-Step Methodology:

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (171 mg, 1.0 mmol).

  • Reagent Addition: Add the solvent (10 mL) followed by pyrrolidine (0.185 mL, 2.2 mmol). Using a slight excess of the amine ensures complete consumption of the starting material and neutralizes the HF byproduct.

  • Reaction: Heat the mixture to 60 °C with stirring. The reaction progress should be monitored every hour.

  • Monitoring: Spot a small aliquot of the reaction mixture onto a TLC plate (e.g., silica gel with 1:1 Ethyl Acetate:Hexanes). The product is typically more polar and will have a lower Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible under UV light.

  • Work-up: Once complete, cool the reaction to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude residue can be purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes to isolate the bright orange/red product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Reaction with a Phenol (e.g., 4-Fluorophenol)

This procedure details the synthesis of 4-(4-fluorophenoxy)-5-nitrobenzene-1,2-diamine, requiring a base to activate the phenol nucleophile.

Materials & Reagents

Reagent M.W. ( g/mol ) Amount (mmol) Equivalents
This compound 171.14 1.0 1.0
4-Fluorophenol 112.11 1.2 1.2
Potassium Carbonate (K₂CO₃), anhydrous 138.21 2.0 2.0

| Dimethylformamide (DMF), anhydrous | - | 10 mL | - |

Step-by-Step Methodology:

  • Setup: To a flame-dried 25 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-fluorophenol (135 mg, 1.2 mmol) and anhydrous K₂CO₃ (276 mg, 2.0 mmol).

  • Solvent Addition: Add anhydrous DMF (10 mL) and stir the suspension for 15 minutes at room temperature. This step generates the potassium phenoxide in situ. K₂CO₃ is a mild, safe, and effective base for this transformation.

  • Substrate Addition: Add this compound (171 mg, 1.0 mmol) to the suspension.

  • Reaction: Heat the reaction mixture to 80 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction to room temperature and pour it into 50 mL of cold water. A solid product should precipitate. If an oil forms, extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Isolation: Collect the precipitated solid by vacuum filtration, washing thoroughly with water and then a small amount of cold diethyl ether to remove residual DMF. If extraction was performed, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product can be further purified by recrystallization from ethanol/water or by flash column chromatography.

Part 3: Application in Heterocyclic Synthesis

The products of these SNAr reactions are ideal precursors for valuable heterocyclic systems. The ortho-diamine functionality is perfectly poised for cyclization reactions to form benzimidazoles, a core structure in drugs like omeprazole and albendazole.

Workflow Figure 2: Synthetic workflow to substituted benzimidazoles A 4-Fluoro-5-nitrobenzene- 1,2-diamine C SNAr Reaction (Part 2 Protocols) A->C B Nucleophile (R-XH) + Base (if needed) B->C D Substituted Diamine Intermediate C->D Purification F Phillips Condensation (Protocol 3) D->F E Aldehyde (R'-CHO) + Oxidant/Acid E->F G Final Product: Substituted Benzimidazole F->G Cyclization

Caption: Workflow from starting material to benzimidazole.

Protocol 3: Two-Step Synthesis of a 6-Phenoxy-7-nitro-1H-benzimidazole

This protocol uses the product from a phenoxide substitution to synthesize a benzimidazole derivative via the Phillips condensation method.

Step A: Synthesis of 4-Phenoxy-5-nitrobenzene-1,2-diamine

  • Follow Protocol 2, using phenol as the nucleophile.

Step B: Benzimidazole Ring Formation

  • Materials: 4-Phenoxy-5-nitrobenzene-1,2-diamine (from Step A, 1.0 mmol), 4-chlorobenzaldehyde (1.2 mmol), ethanol (15 mL), and sodium metabisulfite (Na₂S₂O₅, 1.5 mmol).

  • Procedure: a. In a 50 mL round-bottom flask, dissolve the diamine intermediate (245 mg, 1.0 mmol) and 4-chlorobenzaldehyde (169 mg, 1.2 mmol) in ethanol (15 mL). b. Add sodium metabisulfite (285 mg, 1.5 mmol). Na₂S₂O₅ serves as a mild oxidant for the cyclized intermediate to form the aromatic benzimidazole ring. c. Heat the mixture to reflux (approx. 80 °C) and stir for 4-6 hours. Monitor the reaction by TLC for the formation of a new, highly UV-active spot. d. Cool the reaction mixture to room temperature. The product often precipitates from the solution. e. Add water (20 mL) to induce further precipitation. f. Collect the solid product by vacuum filtration, wash with a 1:1 ethanol/water solution, and dry under vacuum. g. The crude product can be recrystallized from ethanol to yield the pure 2-(4-chlorophenyl)-6-phenoxy-7-nitro-1H-benzimidazole.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient temperature.2. Inactive nucleophile (base not strong enough).3. Poor quality solvent (not anhydrous).1. Increase reaction temperature in 10 °C increments.2. For phenols/thiols, switch from K₂CO₃ to a stronger base like Cs₂CO₃ or NaH.3. Use freshly opened or distilled anhydrous solvents.
Low Yield 1. Product is water-soluble.2. Decomposition at high temperatures.3. Inefficient purification.1. During work-up, saturate the aqueous layer with NaCl before extraction.2. Run the reaction at the lowest effective temperature.3. Optimize chromatography conditions (different solvent system, finer silica).
Multiple Products 1. Reaction with the amino groups.2. Di-substitution (unlikely but possible under harsh conditions).1. Use a non-nucleophilic base (DIPEA, Proton-Sponge®) if side reactions with amines are suspected.2. Use milder conditions (lower temperature, shorter reaction time) and a controlled stoichiometry of the nucleophile.

Conclusion

This compound is a powerful and versatile reagent for constructing complex molecular architectures. Its well-defined reactivity in SNAr reactions, driven by the strong activation from the nitro group and the excellent leaving group ability of fluoride, allows for the predictable and efficient introduction of a wide array of functional groups. The resulting substituted diamines are high-value intermediates, particularly for the synthesis of benzimidazoles and related heterocycles. The protocols and principles outlined in this guide provide a solid foundation for researchers to leverage this building block in their synthetic campaigns, accelerating efforts in drug discovery and materials science.

References

"4-Fluoro-5-nitrobenzene-1,2-diamine" as a monomer in polymer synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: 4-Fluoro-5-nitrobenzene-1,2-diamine as a Strategic Monomer in Advanced Polymer Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed technical guide on the application of this compound as a functional monomer in the synthesis of high-performance polymers. The unique trifunctional nature of this monomer—an ortho-diamine moiety for heterocycle formation, a fluorine atom for property modulation, and a nitro group for post-polymerization modification—makes it a strategic building block for advanced materials. We focus on its use in the synthesis of fluorinated polybenzimidazoles (PBIs), a class of polymers renowned for their exceptional thermal and chemical stability. This guide will cover the monomer's intrinsic properties, a detailed protocol for PBI synthesis via step-growth polymerization, and comprehensive methods for polymer characterization. The causality behind experimental choices is explained to provide researchers with a robust framework for developing novel materials for demanding applications, including fuel cell membranes, gas separation, and specialty materials in drug development frameworks.

Monomer Profile: this compound

This compound (FNBD) is an aromatic diamine derivative whose structure is primed for creating complex macromolecular architectures. Its utility in polymer science stems from the strategic placement of three key functional groups on the benzene ring.

  • 1,2-Diamine: This ortho-phenylenediamine arrangement is the cornerstone for forming five-membered heterocyclic rings, most notably the benzimidazole ring system, through condensation with dicarboxylic acids or their derivatives. This reaction is the basis for synthesizing polybenzimidazoles (PBIs).

  • Fluoro Group: The fluorine atom imparts significant changes to the resulting polymer's properties. Its high electronegativity and steric bulk can decrease chain packing, often leading to improved solubility in organic solvents[1]. Furthermore, fluorination can enhance thermal stability, chemical resistance, and modify surface properties such as hydrophobicity and gas permeability[2][3].

  • Nitro Group: The electron-withdrawing nitro group influences the reactivity of the diamine. More importantly, it serves as a latent functional handle. Post-polymerization, the nitro group can be chemically reduced to an amine, providing a reactive site for cross-linking, grafting other polymer chains, or attaching specific ligands, which is of particular interest in the development of functional materials for biomedical applications.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 113269-06-0[4][5]
Molecular Formula C₆H₆FN₃O₂[6]
Molecular Weight 171.13 g/mol [6]
Appearance Solid (Orange or Yellow)[4]
Purity Typically ≥97%[5][6]
Storage Refrigerator, under inert atmosphere[5]

Application in Polymer Synthesis: Fluorinated Polybenzimidazoles (PBIs)

PBIs are a class of high-performance heterocyclic polymers known for their exceptional stability at elevated temperatures[1]. The incorporation of fluorine via the FNBD monomer can produce PBIs with an enhanced combination of properties, making them suitable for high-temperature polymer electrolyte membrane fuel cells (PEMFCs), gas separation membranes, and other demanding applications[1][7].

The synthesis is a step-growth polymerization, a process where monomers react to form dimers, then trimers, and so on, until long polymer chains are formed[8][9]. The reaction between an ortho-diamine (FNBD) and a dicarboxylic acid derivative proceeds via a polycondensation mechanism, typically in polyphosphoric acid (PPA). PPA serves as both the polymerization solvent and a powerful dehydrating agent, which is essential to drive the reaction toward the formation of the stable benzimidazole ring[7][10].

PBI_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Monomer1 This compound (FNBD) Polymer Fluorinated, Nitro-Functionalized Polybenzimidazole (PBI) Monomer1->Polymer Step-Growth Polycondensation Monomer2 Dicarboxylic Acid (e.g., Terephthalic Acid) Monomer2->Polymer PPA Polyphosphoric Acid (PPA) Solvent & Catalyst PPA->Polymer Heat Heat (180-220°C) Under Inert Gas (N₂) Heat->Polymer

Caption: General workflow for the synthesis of a fluorinated PBI.

Detailed Experimental Protocols

Protocol 1: Synthesis of a Fluorinated PBI from FNBD

This protocol describes the synthesis of a PBI using this compound and terephthalic acid. The causality for key steps is explained.

Materials & Reagents:

  • This compound (FNBD, monomer A), 97%

  • Terephthalic acid (TPA, monomer B), 98%

  • Polyphosphoric acid (PPA), 115% P₂O₅ content

  • Phosphorus pentoxide (P₂O₅), 99%

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Methanol, ACS grade

  • Ammonium hydroxide solution, 28-30%

Equipment:

  • Three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and outlet

  • Heating mantle with a temperature controller

  • High-torque mechanical stirrer

  • Water bath or ice bath

  • Buchner funnel and filtration apparatus

  • Soxhlet extraction apparatus

  • Vacuum oven

Procedure:

  • Monomer Preparation & Stoichiometry:

    • Dry FNBD and TPA in a vacuum oven at 80°C for 12 hours before use.

    • Causality: Step-growth polymerizations are highly sensitive to stoichiometry. Ensuring monomers are dry and accurately weighed in a 1:1 molar ratio is critical for achieving high molecular weight[8].

    • Weigh equimolar amounts of FNBD and TPA. For a lab-scale reaction, a 10 mmol scale is appropriate.

  • Reaction Setup:

    • Assemble the three-neck flask with the mechanical stirrer and gas lines. Flame-dry the glassware under vacuum and backfill with dry nitrogen.

    • Causality: The polycondensation reaction releases water. An inert and dry atmosphere is crucial to prevent side reactions and ensure the reaction equilibrium favors polymer formation.

    • Add PPA to the flask under a positive nitrogen flow. The amount should be sufficient to create a 5-15% (w/w) polymer solution. Add extra P₂O₅ as needed to maintain a high P₂O₅ content, which acts as the dehydrating agent.

  • Polymerization:

    • Begin stirring the PPA and heat to ~80°C to reduce its viscosity.

    • Add the pre-weighed FNBD and TPA monomers to the stirring PPA.

    • Slowly raise the temperature to 200°C over 2-3 hours. The solution will become increasingly viscous.

    • Causality: A slow temperature ramp allows for the initial formation of soluble oligomers, preventing premature precipitation and ensuring a homogeneous reaction.

    • Hold the reaction at 200°C for 18-24 hours. The solution should be thick and homogenous. High-torque stirring is essential to maintain mixing as the molecular weight increases.

  • Polymer Precipitation and Purification:

    • Allow the reaction mixture to cool to ~100°C.

    • Slowly pour the highly viscous polymer solution into a large beaker of vigorously stirred deionized water. This will precipitate the polymer as fibrous strands or a powder.

    • Causality: Pouring the acidic PPA solution into water hydrolyzes the PPA and precipitates the water-insoluble polymer.

    • Break up the polymer mass and wash thoroughly with water until the washings are neutral (pH ~7).

    • Transfer the crude polymer to a beaker and stir with a dilute ammonium hydroxide solution for 12 hours to neutralize any remaining acidic residues.

    • Filter the polymer and wash again with deionized water.

    • Perform a Soxhlet extraction using methanol for 24 hours to remove any residual monomer or low molecular weight oligomers.

    • Dry the purified polymer in a vacuum oven at 120°C until a constant weight is achieved.

Protocol 2: Polymer Characterization Workflow

Trustworthiness in polymer synthesis requires rigorous characterization to confirm structure, purity, and performance properties.

Characterization_Workflow cluster_analysis Characterization Steps cluster_results Verified Properties Start Purified Dry Polymer FTIR FTIR Spectroscopy (Confirm Functional Groups) Start->FTIR NMR ¹H & ¹³C NMR (Verify Structure) Start->NMR GPC Gel Permeation Chrom. (Molecular Weight) Start->GPC TGA Thermogravimetric Analysis (Thermal Stability) Start->TGA Structure Confirmed PBI Structure FTIR->Structure NMR->Structure MW Mn, Mw, PDI GPC->MW Stability Decomposition Temp. (Td) TGA->Stability

Caption: Workflow for the characterization of the synthesized PBI.

A. Structural Analysis: FTIR Spectroscopy

  • Objective: To confirm the formation of the benzimidazole ring and the absence of unreacted starting materials.

  • Protocol:

    • Prepare a KBr pellet containing a small amount of the dried polymer or use a universal ATR accessory.

    • Acquire the spectrum from 4000 to 400 cm⁻¹.

    • Expected Peaks: Look for the disappearance of N-H stretching bands from the diamine (~3300-3500 cm⁻¹) and the broad O-H stretch from the carboxylic acid. The appearance of characteristic benzimidazole ring vibrations around 1620-1630 cm⁻¹ (C=N) and 1450 cm⁻¹ (aromatic C=C) confirms successful cyclization.

B. Molecular Weight Determination: Gel Permeation Chromatography (GPC)

  • Objective: To determine the number-average (Mn), weight-average (Mw), and polydispersity index (PDI = Mw/Mn).

  • Protocol:

    • Dissolve the polymer in a suitable solvent (e.g., DMAc with 0.05 M LiBr) to create a ~1 mg/mL solution. Fluorinated PBIs often show improved solubility[1].

    • Causality: LiBr is added to prevent polymer aggregation, ensuring accurate molecular weight measurement.

    • Filter the solution through a 0.45 µm PTFE filter.

    • Inject the solution into a GPC system calibrated with polystyrene or polymethyl methacrylate standards.

    • Analyze the resulting chromatogram to calculate Mn, Mw, and PDI. A high molecular weight (e.g., Mw > 30,000 g/mol ) and a PDI around 2 (typical for step-growth polymers) indicate a successful polymerization.

C. Thermal Stability: Thermogravimetric Analysis (TGA)

  • Objective: To evaluate the thermal stability of the polymer.

  • Protocol:

    • Place 5-10 mg of the dry polymer in an alumina TGA pan.

    • Heat the sample from room temperature to 800°C at a rate of 10°C/min under a nitrogen atmosphere.

    • Analysis: Determine the decomposition temperature (Td), typically defined as the temperature at which 5% weight loss occurs. PBIs derived from FNBD are expected to have very high Td values, often exceeding 500°C, indicating excellent thermal stability.

Properties and Advanced Applications

The unique structure of PBI derived from this compound provides a unique set of properties that are highly desirable for advanced applications.

  • High Thermal Stability: As confirmed by TGA, these polymers are suitable for applications in high-temperature environments.

  • Enhanced Solubility: The presence of the fluorine atom disrupts chain packing, which can improve the polymer's solubility in organic solvents, facilitating processing into films and membranes[1].

  • Improved Gas Permeability: Fluorinated polymers often exhibit higher gas permeability compared to their non-fluorinated analogs. This makes them promising candidates for gas separation membranes, for instance, in CO₂ capture applications[2][3].

  • Fuel Cell Membranes: When doped with phosphoric acid, PBIs form proton-conducting membranes that can operate at high temperatures (120-200°C) in PEMFCs. The advantages include enhanced tolerance to CO impurities in the fuel stream and simplified water management[1][7]. The fluorinated backbone can optimize the membrane's mechanical properties and proton conductivity.

  • Platform for Functional Materials: The nitro group is a key feature for secondary functionalization. Its reduction to an amine group opens up a vast chemical space for tethering molecules relevant to drug delivery systems, creating cross-linked materials with tailored mechanical properties, or developing novel sensor materials.

References

Application Notes & Protocols: Comprehensive Analytical Characterization of 4-Fluoro-5-nitrobenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

4-Fluoro-5-nitrobenzene-1,2-diamine (CAS No. 113269-06-0) is a substituted o-phenylenediamine, a class of compounds that serves as a critical precursor in the synthesis of various nitrogen-containing heterocycles.[1][2] These heterocycles, such as benzimidazoles and quinoxalines, form the backbone of numerous pharmaceutical agents and specialty materials.[2] The precise arrangement of the fluoro, nitro, and dual amine functionalities on the benzene ring makes this molecule a highly versatile building block.

However, the very reactivity that makes it valuable also necessitates stringent analytical control. The presence of impurities, such as positional isomers or residual starting materials, can have profound impacts on the yield, purity, and safety profile of subsequent synthetic steps and the final active pharmaceutical ingredient (API).

This document provides a comprehensive suite of analytical methodologies designed for researchers, quality control analysts, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring robust and reliable characterization of this compound. The protocols herein are designed to be self-validating, providing a multi-faceted approach to confirm identity, quantify purity, and identify potential impurities.

Physicochemical Properties & Safety Profile

A foundational understanding of the analyte's properties is paramount for method development and safe handling.

PropertyValueSource
CAS Number 113269-06-0[1]
Molecular Formula C₆H₆FN₃O₂[3]
Molecular Weight 171.13 g/mol [1]
Appearance Solid (Typically a yellow to orange solid)[4]
Storage Conditions Store in a refrigerator.[1]

Safety Imperative: this compound and related nitroanilines require careful handling. They are classified as harmful if swallowed or in contact with skin, can cause serious eye and skin irritation, and may be toxic if inhaled.[5][6] All handling must be performed in a well-ventilated chemical fume hood, with appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[5]

The Analytical Workflow: An Integrated Strategy

A robust analytical strategy relies on orthogonal methods—techniques that measure different chemical properties—to build a comprehensive and undeniable profile of the compound. The workflow presented here integrates chromatographic separation for purity assessment with spectroscopic analysis for definitive structural confirmation.

G cluster_0 Sample Batch cluster_1 Purity & Impurity Profiling cluster_2 Identity & Structural Confirmation cluster_3 Final Report Sample This compound HPLC HPLC-UV (Primary Purity Assay) Sample->HPLC GCMS GC-MS (Volatile Impurities) Sample->GCMS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR HRMS High-Resolution MS (Elemental Composition) Sample->HRMS Report Certificate of Analysis (Identity, Purity, Strength, Quality) HPLC->Report GCMS->Report NMR->Report FTIR->Report HRMS->Report

Caption: Integrated analytical workflow for comprehensive characterization.

Chromatographic Methods: Purity and Separation Science

Chromatography is the cornerstone of purity assessment, separating the target analyte from impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assay

Principle of Method: Reversed-phase HPLC (RP-HPLC) is the method of choice for non-volatile, moderately polar compounds like this compound. The C18 stationary phase provides a non-polar surface, and elution is controlled by a polar mobile phase. The nitro and amine groups provide strong chromophores, making UV detection highly sensitive. The inclusion of an acid (e.g., formic acid) in the mobile phase protonates the amine groups, which is critical for preventing peak tailing and ensuring sharp, symmetrical peaks.

Detailed Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[7]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This creates a 1 mg/mL stock solution.

    • Further dilute to a working concentration of ~0.1 mg/mL for analysis.

  • Chromatographic Conditions:

ParameterSettingRationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, balancing resolution and run time.
Column Temp. 30 °CEnsures run-to-run reproducibility of retention times.
Injection Vol. 5 µLSmall volume to prevent band broadening on the column.
Detection 254 nm, and DAD scan 210-400 nm254 nm is a common wavelength for aromatic compounds. The DAD scan confirms peak identity and purity.
Gradient 0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18-18.1 min: 90% to 10% B18.1-22 min: 10% BThe gradient ensures elution of potential non-polar impurities while providing good separation around the main peak.
  • Data Analysis: Purity is calculated using the area percent method. The peak area of the main component is divided by the total area of all peaks in the chromatogram.

Spectroscopic Methods: Unambiguous Structural Elucidation

While chromatography quantifies "how much," spectroscopy answers "what is it?"

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Method: NMR is the most powerful tool for unambiguous structure determination. It probes the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F) within their local chemical environment, providing detailed information on connectivity and stereochemistry. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for full characterization.[2][8]

Detailed Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it solubilizes the compound and its residual water peak does not interfere with the aromatic region. The amine protons are also readily observable.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition and Predicted Spectra:

    • ¹H NMR:

      • Aromatic Region (δ 6.0-8.0 ppm): Expect two signals in the aromatic region, each integrating to 1H. The proton adjacent to the fluorine and between two amine groups will be upfield, while the proton adjacent to the nitro group will be significantly downfield. Complex splitting patterns (doublet of doublets) will arise from coupling to each other and to the ¹⁹F nucleus.

      • Amine Protons (δ 5.0-7.0 ppm): Expect two broad singlets, each integrating to 2H, corresponding to the two different NH₂ groups. Their chemical shifts will differ due to the influence of the adjacent fluoro and nitro groups.

    • ¹³C NMR:

      • Expect 6 distinct signals for the aromatic carbons.

      • C-F Carbon: A large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz) will make this signal a prominent doublet.[9]

      • C-NO₂ Carbon: The signal will be downfield due to the electron-withdrawing effect of the nitro group.

      • C-NH₂ Carbons: These will be upfield relative to unsubstituted benzene.

    • ¹⁹F NMR:

      • Expect a single resonance. This signal will likely appear as a multiplet due to coupling with the adjacent aromatic protons.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle of Method: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent, rapid technique for confirming the presence of key functional groups.

Detailed Protocol:

  • Instrumentation: FTIR spectrometer equipped with a Universal Attenuated Total Reflectance (UATR) accessory. The UATR method is preferred for its speed and minimal sample preparation.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)
3100 - 3000Aromatic C-H StretchBenzene Ring
1620 - 1580N-H BendingPrimary Amine (-NH₂)
1550 - 1500Asymmetric N-O StretchNitro Group (-NO₂)
1480 - 1400Aromatic C=C StretchBenzene Ring
1350 - 1300Symmetric N-O StretchNitro Group (-NO₂)
1250 - 1100C-F StretchAryl-Fluoride
High-Resolution Mass Spectrometry (HRMS)

Principle of Method: HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. This serves as a final, definitive confirmation of the compound's identity.

Detailed Protocol:

  • Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap Mass Spectrometer.

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in an appropriate solvent like methanol or acetonitrile.

  • Data Acquisition: Acquire the spectrum in positive ion mode.

  • Expected Results:

    • Calculated Exact Mass for [C₆H₆FN₃O₂ + H]⁺: 172.0544

    • The experimentally measured mass should be within 5 ppm of the calculated exact mass to confirm the elemental composition.

    • The molecular ion [M]⁺ at m/z 171.0468 may also be observed.[3]

Logical Relationships in Spectroscopic Data

The power of this multi-technique approach lies in how the data corroborates. No single technique is sufficient, but together they provide an unshakeable identification.

G cluster_0 Molecular Structure Structure C₆H₆FN₃O₂ NMR NMR (¹H, ¹³C, ¹⁹F) NMR->Structure Confirms: - Atom Connectivity - H, C, F framework FTIR FTIR FTIR->Structure Confirms Presence of: - NH₂ groups - NO₂ group - C-F bond HRMS HRMS HRMS->Structure Confirms: - Elemental Formula - Molecular Weight

Caption: Corroborative power of spectroscopic techniques.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the complete characterization of this compound. The integration of a quantitative chromatographic purity assay with a suite of definitive spectroscopic identification techniques (NMR, FTIR, HRMS) ensures that researchers and manufacturers can have the highest degree of confidence in the quality of this critical synthetic intermediate. Adherence to these protocols will directly contribute to the reproducibility of synthetic outcomes and the safety of downstream products.

References

A Researcher's Guide to 4-Fluoro-5-nitrobenzene-1,2-diamine: Procurement and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the procurement and utilization of 4-Fluoro-5-nitrobenzene-1,2-diamine (CAS No. 113269-06-0). This guide covers reputable suppliers, key chemical properties, and detailed protocols for its application in the synthesis of valuable heterocyclic compounds.

Introduction: A Versatile Building Block in Medicinal Chemistry

This compound is a key synthetic intermediate characterized by its unique substitution pattern: two adjacent amino groups, a nitro group, and a fluorine atom on a benzene ring. This specific arrangement of electron-donating amino groups and electron-withdrawing nitro and fluoro groups imparts a distinct reactivity profile, making it a valuable precursor in the synthesis of various heterocyclic systems.[1] The fluorine substituent is of particular interest in medicinal chemistry, as its incorporation into drug candidates can enhance metabolic stability, binding affinity, and bioavailability.[2]

The primary utility of this diamine lies in its role as a precursor to substituted benzimidazoles.[1][3] The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of biological activities, including anti-hypertensive, antimicrobial, antiviral, and anticancer properties.[4][5] The presence of the nitro group allows for further functionalization through reduction to an amine, while the fluorine atom can modulate the electronic properties of the final molecule or serve as a site for further nucleophilic substitution.

Sourcing and Procurement of this compound

The quality and purity of starting materials are paramount for reproducible and successful synthetic outcomes. Several reputable chemical suppliers offer this compound. When selecting a supplier, researchers should consider not only the price but also the purity, available quantities, and the availability of comprehensive safety and quality documentation such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

Below is a comparative table of major suppliers for this reagent:

SupplierProduct Number (Example)PurityAvailable QuantitiesCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Sigma-Aldrich SY3H3D67DD5697%250 mg, 1 g, 5 g113269-06-0C₆H₆FN₃O₂171.13
Thermo Scientific (via Fisher Scientific) AC194702500 (example)Technical Grade1 g113269-06-0C₆H₆FN₃O₂171.13
BLDpharm BD113269-06-0≥97%Inquire113269-06-0C₆H₆FN₃O₂171.13
LabSolutions F18975797%Inquire113269-06-0C₆H₆FN₃O₂171.13
Synthonix Corporation (via Sigma-Aldrich) F4282097%250 mg, 1 g, 5 g113269-06-0C₆H₆FN₃O₂171.13

Note: Pricing and availability are subject to change. It is recommended to check the suppliers' websites for the most current information.[6][7][8]

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. Based on available safety data, it is classified as harmful if swallowed or inhaled and can cause skin and serious eye irritation.[8] It is also suspected of causing respiratory irritation.

Key Precautionary Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, such as a refrigerator.

  • Spill Management: In case of a spill, avoid generating dust. Sweep up the material and place it in a suitable container for disposal.[9]

Always consult the most recent Safety Data Sheet (SDS) from your supplier for comprehensive safety information before handling this compound.[10][11]

Application Notes: Synthesis of Fluorinated Benzimidazoles

The most prominent application of this compound is in the synthesis of 6-fluoro-5-nitrobenzimidazoles. This is typically achieved through a condensation reaction with an appropriate aldehyde. The reaction proceeds via the formation of a Schiff base between one of the amino groups of the diamine and the aldehyde, followed by an intramolecular cyclization and subsequent aromatization to yield the benzimidazole ring system.

The choice of aldehyde determines the substituent at the 2-position of the benzimidazole ring, allowing for the creation of a diverse library of compounds for biological screening. The electron-withdrawing nitro group on the benzimidazole ring can be subsequently reduced to an amino group, providing a handle for further synthetic modifications.

G cluster_reactants Reactants cluster_process Process cluster_product Product A This compound C Condensation Reaction (e.g., in Ethanol, reflux) A->C B Aldehyde (R-CHO) B->C D 2-Substituted-6-fluoro-5-nitrobenzimidazole C->D Cyclization & Aromatization

Caption: Step-by-step workflow for the synthesis and purification of benzimidazoles.

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of fluorinated benzimidazoles and other heterocyclic compounds of interest in drug discovery and materials science. By understanding its reactivity and following established protocols, researchers can effectively utilize this compound to generate novel molecular entities with potentially valuable biological activities. Careful consideration of supplier quality and adherence to safety protocols are essential for successful and safe experimentation.

References

Troubleshooting & Optimization

Technical Support Center: 4-Fluoro-5-nitrobenzene-1,2-diamine Reaction Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Fluoro-5-nitrobenzene-1,2-diamine. As a key building block in medicinal chemistry, particularly for the synthesis of fluorinated benzimidazole derivatives, optimizing its reactions is crucial for achieving high yields and purity. This guide, structured by a Senior Application Scientist, provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to support your research and development efforts.

Part 1: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis of 2-substituted-5-fluoro-6-nitro-1H-benzimidazoles, the most common application for this diamine.

Q1: Why is my benzimidazole cyclization yield unexpectedly low?

Low yield is a common frustration, often stemming from suboptimal reaction conditions or catalyst inefficiency. Let's break down the potential causes and solutions.

Potential Cause 1: Inefficient Catalysis The condensation of an o-phenylenediamine with an aldehyde is not self-starting and requires a catalyst to promote both the initial imine formation and the subsequent oxidative cyclization.

  • Expert Insight: Your choice of catalyst is paramount and is often the primary determinant of yield. While simple Brønsted or Lewis acids can work, modern protocols often leverage heterogeneous or nanoparticle-based catalysts for their high efficiency, mild reaction conditions, and ease of reuse.[1][2][3] For instance, supported gold nanoparticles (Au/TiO₂) have demonstrated high efficacy at ambient temperatures by facilitating the key oxidative dehydrogenation step under aerobic conditions.[1] Similarly, magnetic nano-Fe₃O₄ particles offer an environmentally friendly and easily separable catalytic system that functions well in water.[3]

  • Recommended Actions:

    • Catalyst Screening: If using a simple acid catalyst like p-toluenesulfonic acid (p-TSA) or ammonium chloride results in low yields, consider switching to a more advanced system.[2][4]

    • Catalyst Loading: Ensure the correct catalyst loading. For heterogeneous catalysts, this is typically described in weight percent or mol percent relative to the limiting reagent.

    • Catalyst Deactivation: If reusing a catalyst, ensure it has been properly recovered and reactivated. Some catalysts may lose activity after several cycles.[2]

Potential Cause 2: Suboptimal Reaction Conditions The solvent, temperature, and atmospheric conditions must be aligned with your chosen catalytic system.

  • Expert Insight: There is no one-size-fits-all condition. The electron-donating or -withdrawing nature of the aldehyde substrate can influence the required reaction vigor.[1] While some modern catalysts work at room temperature, many traditional methods require heat to drive the reaction to completion.[1][5] The atmosphere is also critical; many efficient syntheses utilize atmospheric oxygen as a green and readily available oxidant to convert the dihydrobenzimidazole intermediate to the final aromatic product.[3][6]

  • Recommended Actions:

    • Solvent Polarity: Match the solvent to your reactants' solubility and the catalyst's requirements. Solvent systems can range from polar (water, ethanol) to nonpolar or mixtures (CHCl₃:MeOH).[1][3]

    • Temperature Adjustment: If the reaction is sluggish at room temperature, consider incrementally increasing the temperature to 40-80 °C, while monitoring for potential side product formation.

    • Ensure Aerobic Conditions: Unless your protocol specifically calls for an inert atmosphere, ensure the reaction is open to the air or that air is bubbled through the mixture to facilitate the final oxidation step.[3]

Q2: I'm observing significant side product formation. What are they and how can I prevent them?

The formation of impurities complicates purification and reduces the yield of your target molecule. Understanding their origin is key to suppression.

Potential Cause 1: Quinoxalinone Formation This is a specific side reaction that can occur when using α-keto acids as the carbonyl source instead of simple aldehydes.

  • Expert Insight: In the absence of an appropriate catalyst, the reaction between an o-phenylenediamine and an α-keto acid can preferentially lead to the formation of a 3-substituted quinoxalin-2(1H)-one rather than the desired 2-substituted benzimidazole.[7] This occurs through an alternative cyclization pathway.

  • Recommended Actions:

    • Use a Specific Catalyst: If you must use an α-keto acid, employ a catalyst system specifically shown to favor benzimidazole formation, such as certain amino acids in an aqueous medium.[7]

    • Switch to an Aldehyde: The most straightforward solution is to use an aldehyde as the carbonyl partner, as this pathway is far less prone to this specific side reaction. The condensation with aldehydes is the most widely reported and reliable method.[8][9]

Potential Cause 2: Incomplete Cyclization/Oxidation The reaction may stall at the Schiff base or the dihydrobenzimidazole intermediate stage.

  • Expert Insight: The reaction mechanism proceeds via (A) condensation to a Schiff base (imine), (B) intramolecular cyclization to a dihydrobenzimidazole, and (C) oxidation to the final aromatic benzimidazole. If the cyclization is slow or the oxidative conditions are insufficient, these intermediates can persist as major impurities.

  • Recommended Actions:

    • Monitor Reaction Progress: Use TLC or LC-MS to track the disappearance of starting material and the appearance of intermediates and the final product.

    • Enhance Oxidative Conditions: Ensure adequate exposure to air.[3] For stubborn cases, a mild chemical oxidant can be added, though this adds complexity to the workup. Many modern catalytic systems are designed to use air as the terminal oxidant effectively.[6]

Q3: My final product is difficult to purify. What are the best strategies?

Purification can be challenging due to the structural similarity of the product to unreacted starting materials or side products.

  • Expert Insight: The polarity of your final benzimidazole product is heavily influenced by the 'R' group from the aldehyde. This will dictate the optimal purification strategy.

  • Recommended Actions:

    • Acid-Base Extraction: If the product and remaining starting diamine are soluble in a suitable organic solvent, a simple acid wash (e.g., with dilute HCl) can be used to protonate and extract the more basic starting diamine into the aqueous phase. The product can then be recovered from the organic layer.

    • Column Chromatography: This is the most versatile method. A silica gel column is standard. The eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) should be chosen based on the polarity of the product, as determined by preliminary TLC analysis.

    • Recrystallization: If a solid product of reasonable purity (>90%) is obtained after workup, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an excellent method for achieving high purity.

Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary chemical reactions involving this compound?

The principal application of this reagent is as a precursor for heterocyclic synthesis. The most common reaction is the Phillips condensation to form 2-substituted benzimidazoles.[8] This involves reacting the diamine with an aldehyde or a carboxylic acid (or its derivative) in the presence of a catalyst.[5][9] The resulting 5-fluoro-6-nitro-1H-benzimidazole core is a privileged scaffold in drug discovery.

Q2: How do the fluoro and nitro substituents affect the molecule's reactivity?

The electronic properties of these two groups are critical to the molecule's behavior.

  • Nitro Group (-NO₂): As a powerful electron-withdrawing group, it deactivates the benzene ring towards electrophilic aromatic substitution but, more importantly, it activates the ring towards nucleophilic aromatic substitution (SNAr) . It also decreases the basicity of the two adjacent amino groups, which can influence the rate of the initial condensation step with the aldehyde.

  • Fluoro Group (-F): The fluorine atom also exerts a strong electron-withdrawing inductive effect. In the context of SNAr reactions, fluorine is an exceptionally good leaving group, far superior to other halogens like chlorine.[10] This is because its high electronegativity effectively stabilizes the negative charge in the Meisenheimer complex, which is the rate-determining intermediate.[10] While this is less critical in the cyclization reaction itself, it opens up possibilities for sequential reactions where the fluorine could be displaced by a nucleophile after the benzimidazole core has been formed.

Q3: What are the key safety precautions when handling this compound?

Based on safety data for this and structurally related fluoronitroanilines, this compound should be handled with care.

  • Toxicity: It is expected to be harmful if swallowed, inhaled, or in contact with skin.[11][12] It can cause skin and serious eye irritation.[11][12] There is also a risk of damage to organs through prolonged or repeated exposure.[11]

  • Handling:

    • Always work in a well-ventilated chemical fume hood.[11]

    • Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.

    • Avoid creating dust when handling the solid material.[11]

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[11]

Q4: Which analytical techniques are best for monitoring reaction progress?

Real-time reaction monitoring is essential for optimization. A combination of techniques provides the most comprehensive picture.

  • Thin-Layer Chromatography (TLC): The quickest and most straightforward method for qualitatively tracking the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion rate and the formation of any impurities over time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for both structural confirmation and quantitative analysis.[13]

    • ¹H NMR: Can be used to monitor the disappearance of starting material signals and the appearance of product signals.

    • ¹⁹F NMR: Since the molecule contains fluorine, ¹⁹F NMR is an excellent and highly sensitive technique for monitoring the reaction, as the chemical shift of the fluorine atom will change significantly from the reactant to the product.[14]

  • Mass Spectrometry (MS): Coupled with LC (LC-MS), it is invaluable for identifying the mass of the product and any intermediates or side products, helping to elucidate the reaction pathway and diagnose issues.[14]

Part 3: Experimental Protocols & Data
General Protocol for Benzimidazole Synthesis using a Heterogeneous Catalyst

This protocol provides a general workflow for the condensation of this compound with an aromatic aldehyde using a recyclable catalyst like nano-Fe₃O₄.

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol), the desired aldehyde (1.0 mmol), and the heterogeneous catalyst (e.g., 10 mol% nano-Fe₃O₄).[3]

  • Solvent Addition: Add the reaction solvent (e.g., 5 mL of water or ethanol).[3]

  • Reaction Conditions: Stir the mixture vigorously at the desired temperature (e.g., 80 °C) under an air atmosphere for the required time (typically 2-6 hours).[3][5]

  • Monitoring: Monitor the reaction's progress periodically using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Catalyst Recovery: Upon completion, cool the reaction mixture. If using a magnetic catalyst like nano-Fe₃O₄, place a strong magnet against the side of the flask to immobilize the catalyst, then carefully decant the solution.[3] Wash the catalyst with the reaction solvent and decant again, combining the solutions.

  • Workup: Transfer the solution to a separatory funnel. If the solvent is water-miscible, add water and extract the product with an organic solvent like ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel or by recrystallization.

  • Characterization: Confirm the structure and purity of the final product using NMR, MS, and melting point analysis.

Table 1: Comparison of Catalytic Systems for Benzimidazole Synthesis
Catalyst SystemSolventTemperature (°C)Typical Yields (%)Key AdvantagesReference
Au/TiO₂CHCl₃:MeOH (3:1)Ambient51-99%Very mild conditions, high efficiency.[1]
nano-Fe₃O₄Water8085-97%Green solvent, catalyst is magnetically recoverable.[3]
p-Toluenesulfonic Acid (p-TSA)N/A (Grinding)AmbientHighSolvent-free, simple, short reaction times.[2]
Ammonium Chloride (NH₄Cl)EthanolReflux72-90%Inexpensive and readily available catalyst.[4][5]
Bismuth NitrateN/ARoom TempGoodMild conditions, effective catalyst.[2]
Part 4: Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reactants 1. Combine Reactants (Diamine, Aldehyde) catalyst 2. Add Catalyst & Solvent reactants->catalyst react 3. Stir & Heat (Under Air) catalyst->react monitor 4. Monitor Progress (TLC / LC-MS) react->monitor workup 5. Catalyst Recovery & Extraction monitor->workup purify 6. Purify Product (Chromatography) workup->purify analysis 7. Characterize (NMR, MS) purify->analysis product Final Product analysis->product

Caption: General experimental workflow for benzimidazole synthesis.

Troubleshooting Decision Tree

G start Problem: Low Yield / Incomplete Reaction q1 Is the catalyst appropriate & active? start->q1 q2 Are reaction conditions (Temp, Solvent, Air) optimal? q1->q2 Yes a1 Action: Screen alternative catalysts (e.g., Au/TiO₂, nano-Fe₃O₄). Verify catalyst loading. q1->a1 No q3 Are starting materials pure? q2->q3 Yes a2 Action: Optimize temperature. Ensure aerobic conditions. Test alternative solvents. q2->a2 No a3 Action: Verify purity of diamine and aldehyde (NMR, mp). q3->a3 No end_node Improved Yield q3->end_node Yes a1->end_node a2->end_node a3->end_node

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: 4-Fluoro-5-nitrobenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Fluoro-5-nitrobenzene-1,2-diamine (FNBD). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the use of this versatile reagent. Our goal is to provide you with the expertise and field-proven insights necessary to ensure the success of your experiments.

Introduction to the Reactivity of this compound

This compound is a trifunctional aromatic compound, presenting a unique interplay of reactive sites. Understanding the hierarchy of this reactivity is crucial for controlling reaction outcomes. The key functional groups are:

  • The o-phenylenediamine moiety: Prone to condensation reactions with 1,2-dicarbonyl compounds or their equivalents to form heterocyclic systems, most notably benzimidazoles.

  • The fluorine atom: Activated by the strongly electron-withdrawing nitro group in the para position, making it susceptible to nucleophilic aromatic substitution (SNAr).

  • The nitro group: A powerful electron-withdrawing group that influences the reactivity of the entire ring. It can also be a site of reduction to an amino group.

This guide will address the common and uncommon side reactions stemming from these functionalities.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments with this compound, providing explanations of the underlying causes and actionable solutions.

Issue 1: Low Yield or No Reaction in Heterocycle Synthesis (e.g., Benzimidazole Formation)

Question: I am attempting to synthesize a substituted benzimidazole by reacting this compound with an aldehyde, but I am observing very low yields or recovering only my starting material. What could be the cause?

Answer: This issue often stems from several factors related to the reaction conditions and the nature of the reactants.

Possible Causes & Solutions:

Possible Cause Scientific Explanation Recommended Solution
Inadequate Acid Catalysis The condensation of an o-phenylenediamine with an aldehyde to form a benzimidazole typically requires an acid catalyst to activate the carbonyl group of the aldehyde towards nucleophilic attack by the diamine.Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, acetic acid) or a Lewis acid (e.g., Sc(OTf)₃, In(OTf)₃) to the reaction mixture.
Steric Hindrance A sterically bulky aldehyde can hinder the approach of the diamine, slowing down or preventing the initial condensation step.Consider using a less sterically hindered aldehyde if your synthetic route allows. Alternatively, increasing the reaction temperature or using a more active catalyst may overcome the steric barrier.
Oxidative Conditions The formation of the benzimidazole ring from the intermediate diamine-aldehyde adduct is an oxidative process. In the absence of an explicit oxidizing agent, atmospheric oxygen can serve this role, but it can be slow and inefficient.To accelerate the reaction and improve yields, introduce a mild oxidizing agent. Common choices include sodium metabisulfite, air bubbling through the reaction, or catalytic amounts of iodine.
Solvent Choice The polarity and protic nature of the solvent can significantly influence the reaction rate.For many benzimidazole syntheses, polar aprotic solvents like DMF or DMSO are effective. For greener alternatives, ethanol or even water can be used, often with improved results in the presence of the correct catalyst.[1]

Experimental Protocol: Optimized Benzimidazole Synthesis

  • To a solution of this compound (1.0 mmol) and the desired aldehyde (1.1 mmol) in ethanol (10 mL), add p-toluenesulfonic acid (0.1 mmol).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by column chromatography or recrystallization.

Issue 2: Formation of Regioisomers in Benzimidazole Synthesis

Question: When I react the asymmetrically substituted this compound with a 1,2-dicarbonyl compound, I obtain a mixture of two isomeric products. How can I control the regioselectivity?

Answer: The formation of regioisomers is a common challenge when using unsymmetrical o-phenylenediamines. The two amino groups have different nucleophilicities due to the electronic effects of the fluorine and nitro substituents, leading to two possible cyclization pathways.

Understanding the Regioselectivity:

The amino group ortho to the fluorine atom is slightly more electron-rich (and thus more nucleophilic) than the amino group ortho to the nitro group. This difference, though subtle, can be exploited to favor the formation of one regioisomer over the other.

Strategies for Controlling Regioselectivity:

  • Kinetic vs. Thermodynamic Control:

    • Kinetic Control (Low Temperature): Running the reaction at lower temperatures will favor the attack of the more nucleophilic amine, potentially leading to a higher proportion of one isomer.

    • Thermodynamic Control (High Temperature): At higher temperatures, the reaction may equilibrate to the more stable regioisomeric product. The relative stability of the isomers can sometimes be predicted computationally.

  • pH Control: The relative nucleophilicity of the two amino groups can be modulated by the pH of the reaction medium. Careful screening of pH may allow for the selective protonation of the less nucleophilic amine, directing the reaction pathway.

  • Protecting Group Strategy: While more synthetically demanding, a protecting group strategy offers the most definitive control. One of the amino groups can be selectively protected (e.g., as a carbamate), the cyclization performed, and the protecting group subsequently removed.

Issue 3: Unwanted Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom

Question: I am trying to perform a reaction involving the amino groups, but I am observing a side product where the fluorine atom has been displaced by my nucleophilic reagent or the solvent. How can I prevent this?

Answer: The fluorine atom in this compound is highly activated towards SNAr by the para-nitro group.[2] This can lead to undesired side reactions, especially in the presence of strong nucleophiles or at elevated temperatures.

SNAr_Side_Reaction

Preventative Measures:

Parameter Recommendation Rationale
Temperature Conduct the reaction at the lowest possible temperature that allows for the desired transformation to proceed at a reasonable rate.SNAr reactions are often more sensitive to temperature than other reaction types. Lowering the temperature can significantly reduce the rate of the undesired substitution.
Nucleophile Strength If possible, use a less potent nucleophile for your desired reaction.Strong nucleophiles (e.g., alkoxides, thiolates) will readily displace the fluorine.
Solvent Avoid nucleophilic solvents like alcohols or water if possible, especially at high temperatures and in the presence of a base.Solvents can act as nucleophiles, leading to solvolysis products. Opt for non-nucleophilic polar aprotic solvents like DMF, DMSO, or acetonitrile.
Reaction Time Monitor the reaction closely and stop it as soon as the desired product is formed to minimize the formation of the SNAr byproduct over time.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available this compound?

A1: Common impurities can include starting materials from its synthesis, such as incompletely nitrated or fluorinated precursors. Positional isomers, like 2-fluoro-3-nitrobenzene-1,4-diamine, can also be present. It is advisable to check the purity by HPLC and NMR before use in sensitive applications.

Q2: How should I store this compound?

A2: The compound should be stored in a tightly sealed container in a cool, dry, and dark place. It is sensitive to light and air, which can cause gradual oxidation and discoloration. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

Q3: Can the nitro group be reduced, and what are the potential side reactions?

A3: Yes, the nitro group can be reduced to an amine using various reducing agents (e.g., H₂/Pd-C, SnCl₂/HCl, Fe/NH₄Cl). A potential side reaction during reduction is hydrodefluorination (loss of the fluorine atom), especially with catalytic hydrogenation under harsh conditions. Careful selection of the reducing agent and reaction conditions is necessary to achieve selective nitro group reduction.

Q4: Is it possible to perform electrophilic aromatic substitution on this molecule?

A4: Electrophilic aromatic substitution is generally disfavored on this ring system. The two amino groups are strongly activating and ortho-, para-directing, while the nitro group is strongly deactivating and meta-directing.[3] The combination of these competing effects, along with the already high substitution of the ring, makes further electrophilic substitution challenging and likely to result in a mixture of products with low yields.

Electrophilic_Substitution_Directing_Effects

References

Technical Support Center: Synthesis of 4-Fluoro-5-nitrobenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Fluoro-5-nitrobenzene-1,2-diamine. This resource is designed for researchers, scientists, and professionals in drug development to navigate the common challenges in this synthesis and optimize for higher yields and purity. The following troubleshooting guides and frequently asked questions are based on established synthetic routes and proven laboratory insights.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a question-and-answer format to help you overcome common hurdles in the synthesis of this compound.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yield is a frequent challenge and can stem from several factors depending on the synthetic route. Let's break down the possibilities for two common pathways:

A) Selective Reduction of 4-Fluoro-1,2-dinitro-5-nitrobenzene:

This route is attractive but requires precise control to avoid over-reduction.

  • Potential Cause 1: Over-reduction. The desired product has two amino groups and one nitro group. Aggressive reducing agents or prolonged reaction times can lead to the formation of the undesired 4-fluoro-benzene-1,2,5-triamine.

    • Solution: Employ a milder reducing agent known for selective reduction of nitro groups in the presence of others. A classic example for a related compound, 1,2-diamino-4-nitrobenzene, is the use of hydrogen sulfide in an ethanolic ammonia solution, which allows for controlled reduction[1]. The reaction temperature should be carefully maintained, as heat can promote over-reduction[1].

  • Potential Cause 2: Incomplete Reaction. Insufficient reducing agent or suboptimal reaction conditions can leave a significant amount of the starting dinitro compound unreacted.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the reaction stalls, a small, incremental addition of the reducing agent can be attempted. Ensure efficient stirring to overcome mass transfer limitations, especially in heterogeneous reactions[2].

B) Deprotection of a Protected Precursor (e.g., N,N'-(4-fluoro-5-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide)):

This is often a higher-yielding route, with one reported synthesis achieving an 88% yield[3]. However, issues can still arise.

  • Potential Cause: Incomplete Deprotection. The protecting groups (e.g., tosyl groups) may not be fully cleaved.

    • Solution: Ensure the deprotection conditions are sufficiently stringent. For tosyl groups, concentrated sulfuric acid at elevated temperatures (e.g., 80°C) is effective[3]. The reaction time is also critical; monitor by TLC until the starting material is fully consumed.

The following diagram illustrates a general troubleshooting workflow for low yield:

low_yield_troubleshooting start Low Yield Observed check_purity Analyze Crude Product (TLC, LC-MS, NMR) start->check_purity incomplete_reaction Incomplete Reaction (Starting Material Present) check_purity->incomplete_reaction High SM side_products Side Products Formed check_purity->side_products Impurities product_loss Product Loss During Workup/Purification check_purity->product_loss Low crude mass optimize_conditions Optimize Reaction Conditions: - Increase reagent stoichiometry - Extend reaction time - Increase temperature incomplete_reaction->optimize_conditions modify_reagents Modify Reagents: - Use a more active catalyst - Change reducing/deprotecting agent side_products->modify_reagents refine_workup Refine Workup & Purification: - Adjust pH for precipitation - Optimize solvent for extraction - Use column chromatography product_loss->refine_workup

Caption: Troubleshooting workflow for low reaction yield.

Question 2: My final product is contaminated with an unexpected byproduct. How can I identify and eliminate it?

The nature of the byproduct provides clues about the underlying side reactions.

  • If you are using a selective reduction route:

    • Common Byproduct: 4-fluoro-benzene-1,2,5-triamine (from over-reduction).

    • Identification: This byproduct will have a different mass spectrum (lower molecular weight) and polarity compared to the desired product.

    • Elimination: As mentioned, use milder reducing agents and strictly control the reaction temperature and time. Purification can be achieved by column chromatography, exploiting the polarity difference between the diamine and the triamine.

  • If you are using a route involving nucleophilic aromatic substitution on a precursor like 1,2-difluoro-4,5-dinitrobenzene:

    • Common Byproduct: Isomeric products or products of incomplete substitution. In reactions with amines, the fluorine atoms are typically displaced in preference to the nitro groups[4].

    • Elimination: Control the stoichiometry of the nucleophile carefully. The reaction temperature can also influence selectivity. Purification via recrystallization or column chromatography is usually effective.

Question 3: The reaction seems to stall and does not go to completion. What should I do?

A stalled reaction is often due to deactivation of reagents or catalysts, or unfavorable reaction kinetics.

  • Check Reagent Quality: Ensure that your reagents, especially catalysts like Raney Nickel or Palladium on carbon (if used for hydrogenation), are fresh and active[5]. The quality of solvents is also important; for instance, using anhydrous solvents can be critical in some steps.

  • Optimize Reaction Conditions:

    • Temperature: A modest increase in temperature can sometimes overcome the activation energy barrier. However, be cautious as this can also promote side reactions.

    • Stirring: In heterogeneous reactions, vigorous stirring is crucial to ensure proper mixing and contact between reactants[2].

    • Catalyst Addition: In catalytic reactions, a small additional portion of the catalyst can be added to the stalled reaction, but this should be done cautiously.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

There are two primary strategies for synthesizing this compound:

  • Selective Reduction: This involves the partial reduction of a precursor like 4-fluoro-1,2-dinitro-5-nitrobenzene. This method requires careful control to selectively reduce two nitro groups to amines while leaving the third intact.

  • Deprotection of a Protected Diamine: A more controlled and often higher-yielding approach involves synthesizing a protected version of the diamine, such as N,N'-(4-fluoro-5-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide), followed by a deprotection step to reveal the free diamines[3].

The choice of route often depends on the available starting materials and the desired scale of the synthesis.

Q2: How do I choose the right solvent for this reaction?

The solvent choice is critical and depends on the specific reaction:

  • For selective reductions using reagents like sodium sulfide or hydrogen sulfide, polar protic solvents like ethanol are often used in combination with aqueous ammonia or base[1].

  • For nucleophilic aromatic substitutions to build the precursor, polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are common as they can solvate the nucleophile and facilitate the reaction[4][6].

  • For deprotection using strong acids like sulfuric acid, the acid itself can act as the solvent[3].

Q3: What are the key parameters to control for a successful synthesis?

The following table summarizes the critical parameters and their typical ranges for a successful synthesis:

ParameterTypical Range/ValueRationale
Temperature 45-80°CControls reaction rate and selectivity. Higher temperatures can lead to over-reduction or side product formation[1][3].
Reaction Time 1-24 hoursMust be optimized and monitored by TLC to ensure completion without promoting side reactions.
pH Basic (around 9) for precipitationThe final product is often precipitated from an acidic solution by basification with ammonia[3].
Stirring Speed VigorousEnsures homogeneity, especially in heterogeneous reactions, to improve reaction rates[2].

Q4: What is the best way to purify the final product?

The purification strategy depends on the purity of the crude product:

  • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., water or ethanol/water mixtures) can yield a highly pure product. The crude product is often dissolved in hot acidic water, filtered, and then precipitated by adding a base[1].

  • Column Chromatography: If the crude product contains significant amounts of byproducts with different polarities, silica gel column chromatography is the most effective method for purification.

The following diagram outlines a potential synthetic pathway involving deprotection:

synthesis_pathway start Protected Diamine Precursor (e.g., N,N'-ditosyl derivative) reagents Deprotection Reagents (e.g., Conc. H2SO4, H2O) reaction Deprotection Reaction (e.g., 80°C, 1h) start->reaction reagents->reaction workup Aqueous Workup (Quench with water) reaction->workup precipitation Precipitation (Adjust pH to ~9 with NH3) workup->precipitation filtration Filtration and Washing precipitation->filtration drying Drying filtration->drying product This compound (Final Product) drying->product

Caption: A potential synthetic pathway via deprotection.

By understanding the key challenges and implementing these troubleshooting strategies, you can significantly improve the yield and purity of your this compound synthesis.

References

Technical Support Center: Purification of 4-Fluoro-5-nitrobenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of 4-Fluoro-5-nitrobenzene-1,2-diamine. This document addresses common challenges and offers solutions grounded in established chemical principles to ensure the successful isolation of a high-purity product.

Understanding the Challenges in Purifying this compound

The purification of this compound can present several challenges stemming from its chemical nature. The presence of two amine groups, a nitro group, and a fluorine atom on the benzene ring results in a polar molecule that is susceptible to oxidation and potential side reactions under certain conditions. Common impurities may arise from the synthetic route, often involving the deprotection of tosylated precursors, which can lead to residual starting materials, partially deprotected intermediates, and sulfonation byproducts. The compound's characteristic color can also mask the presence of colored impurities, making visual assessment of purity difficult.

Frequently Asked Questions (FAQs) and Troubleshooting

This section provides answers to common questions and troubleshooting tips for the purification of this compound.

Recrystallization

Q1: My crude this compound is a dark, oily solid. Can I purify it by recrystallization?

A1: Yes, recrystallization is a viable method for purifying this compound, especially for removing less polar impurities and improving the crystalline form. However, the choice of solvent is critical. Given the polar nature of your compound, a polar solvent or a mixed-solvent system is recommended.

Troubleshooting Recrystallization:

Problem Possible Cause Solution
Oiling Out The compound is melting before it dissolves, or the solution is supersaturated.- Use a larger volume of solvent. - Lower the boiling point of the solvent system by using a solvent mixture. - Ensure a slow cooling rate.
No Crystal Formation The solution is not sufficiently saturated, or nucleation is inhibited.- Concentrate the solution by slowly evaporating the solvent. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure product.
Poor Recovery The compound is too soluble in the cold solvent.- Use a solvent system where the compound has lower solubility at room temperature. - Ensure the solution is thoroughly cooled in an ice bath before filtration.
Persistent Color Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may reduce your yield. - For stubborn colored impurities, consider a preliminary purification by column chromatography.

Recommended Recrystallization Protocol (Starting Point):

  • Solvent Selection: Begin by testing the solubility of a small amount of your crude product in various polar solvents such as ethanol, methanol, or ethyl acetate. A good solvent will dissolve the compound when hot but show limited solubility when cold. A mixed solvent system, like ethanol/water or ethyl acetate/hexane, can also be effective.

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is intensely colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

For a related compound, o-phenylenediamine, recrystallization from hot water with the addition of a small amount of sodium hydrosulfite can help to prevent oxidation and remove colored impurities.[1] This technique may also be beneficial for this compound.

Column Chromatography

Q2: I am trying to purify this compound by silica gel chromatography, but I'm getting poor separation and tailing peaks. What can I do?

A2: Poor separation and tailing are common issues when purifying polar, basic compounds like aromatic diamines on silica gel. The acidic nature of silica gel can interact with the basic amine groups, leading to these problems.

Troubleshooting Column Chromatography:

Problem Possible Cause Solution
Poor Separation The chosen eluent system has incorrect polarity.- Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for your target compound. - Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
Tailing Peaks Strong interaction between the basic amine groups and the acidic silica gel.- Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system to neutralize the acidic sites on the silica. - Consider using a different stationary phase, such as neutral or basic alumina.
Compound Stuck on Column The eluent is not polar enough to elute the highly polar compound.- Gradually increase the polarity of the eluent. A mixture of dichloromethane and methanol can be effective for highly polar compounds.
Colored Impurities Co-elute Impurities have similar polarity to the product.- Use a very long column for better separation. - Employ a shallow gradient to improve resolution between closely eluting compounds.

Recommended Column Chromatography Protocol (Starting Point):

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a good starting point. Based on procedures for the analogous 4-nitro-o-phenylenediamine, a gradient from 5% to 50% ethyl acetate in hexane should be effective.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the column. For less soluble samples, "dry loading" (adsorbing the sample onto a small amount of silica gel before adding it to the column) is recommended.

  • Elution and Fraction Collection: Elute the column with the chosen solvent system and collect fractions. Monitor the fractions by TLC to identify those containing the pure product.

Workflow for Column Chromatography Troubleshooting

G start Crude Product tlc TLC Analysis (e.g., Hexane/Ethyl Acetate) start->tlc rf_check Rf of Product 0.2 - 0.4? tlc->rf_check adjust_polarity Adjust Eluent Polarity rf_check->adjust_polarity No column_prep Prepare Silica Gel Column rf_check->column_prep Yes adjust_polarity->tlc run_column Run Column Chromatography column_prep->run_column fraction_analysis Analyze Fractions by TLC run_column->fraction_analysis purity_check Fractions Pure? fraction_analysis->purity_check tailing_check Observe Tailing? fraction_analysis->tailing_check combine_pure Combine Pure Fractions & Evaporate purity_check->combine_pure Yes re_purify Re-purify Mixed Fractions purity_check->re_purify No pure_product Pure Product combine_pure->pure_product re_purify->run_column tailing_check->purity_check No add_base Add Triethylamine (0.1-1%) to Eluent tailing_check->add_base Yes add_base->column_prep

Caption: Decision workflow for troubleshooting column chromatography.

Potential Impurities and Their Removal

A common synthesis of this compound involves the deprotection of N,N'-(4-fluoro-5-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide) using concentrated sulfuric acid.[3]

Table of Potential Impurities and Removal Strategies:

Impurity Structure Reason for Presence Removal Strategy
Starting Material Bis-tosylated diamineIncomplete reactionLess polar than the product. Should elute first in column chromatography.
Mono-deprotected Intermediate Mono-tosylated diamineIncomplete reactionPolarity between starting material and product. Should be separable by column chromatography.
Sulfonated Byproducts Product with -SO3H groupSide reaction with H2SO4Highly polar and water-soluble. Should be removed during the aqueous workup and precipitation. Will remain in the aqueous layer.
Oxidation Products Complex colored speciesAir oxidation of the diamineRecrystallization with activated charcoal or sodium hydrosulfite. Column chromatography can also be effective.

Logical Flow for Purification Strategy

G crude Crude Product (from synthesis) workup Aqueous Workup (Precipitation & pH adjustment) crude->workup initial_purity Assess Purity (TLC, NMR) workup->initial_purity purity_decision Purity > 95%? initial_purity->purity_decision recrystallization Recrystallization (e.g., Ethanol/Water) purity_decision->recrystallization No, minor impurities column Column Chromatography (Hexane/EtOAc gradient) purity_decision->column No, major impurities final_product Pure Product (>98%) purity_decision->final_product Yes recrystallization->final_product column->recrystallization For final polishing

Caption: Recommended purification workflow for this compound.

References

"4-Fluoro-5-nitrobenzene-1,2-diamine" stability and degradation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Fluoro-5-nitrobenzene-1,2-diamine

Document ID: TSS-FNBD-STAB-001

Last Updated: January 3, 2026

Introduction

Welcome to the technical support guide for this compound (CAS 113269-06-0). This molecule is a key building block in synthetic chemistry, particularly in the development of pharmaceuticals and functional materials. Its unique structure, featuring vicinal amino groups, a nitro group, and a fluorine atom, offers versatile reactivity. However, this same functionality makes it susceptible to specific degradation pathways. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the stability and integrity of the compound throughout your experimental workflow, grounded in established principles of nitroaromatic and aniline chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

The optimal storage conditions are critical for maintaining the compound's purity and reactivity. Based on its chemical structure and supplier recommendations, the following conditions should be met:

ParameterRecommendationRationale
Temperature Refrigerator (2-8 °C)[1]Low temperatures slow down potential auto-oxidation and other degradation reactions.
Atmosphere Inert gas (Nitrogen or Argon)The diamine functional groups are susceptible to oxidation by atmospheric oxygen. An inert atmosphere prevents this.
Light Amber vial or stored in the darkNitroaromatic compounds can be sensitive to light, potentially leading to photodegradation.[2][3]
Container Tightly sealed containerPrevents exposure to atmospheric moisture and oxygen.

Q2: What is the general shelf-life of this compound?

While some suppliers suggest a shelf life of up to 3 years (1095 days) under ideal conditions, the effective shelf-life is highly dependent on handling and storage.[4] It is strongly recommended to assess the purity of the material if it has been stored for over a year or if the container has been opened multiple times.

Q3: Is this compound sensitive to particular solvents or pH conditions?

Yes. The compound's stability can be compromised under certain conditions:

  • Strongly Acidic or Basic Conditions: While the synthesis involves adjusting the pH to ~9 with ammonia to precipitate the product, prolonged exposure to strong acids or bases, especially at elevated temperatures, should be avoided.[5]

  • Nucleophilic Solvents: The fluorine atom is activated by the adjacent electron-withdrawing nitro group, making it a potential leaving group in nucleophilic aromatic substitution reactions.[6][7] Using nucleophilic solvents (e.g., methanol, water) at high temperatures for extended periods could lead to substitution byproducts.

Q4: What are the primary safety concerns when handling this compound?

This compound and related fluoronitrobenzene compounds are classified as hazardous.[1][8] Key hazards include:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[8]

  • Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[1][8]

  • Thermal Decomposition: Heating may lead to the release of irritating and toxic gases, such as nitrogen oxides and hydrogen fluoride.[8] Always handle this compound in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: The solid reagent has changed color from orange/yellow to dark brown or black.

  • Probable Cause: This is a classic indicator of oxidation. The ortho-diamine functionality is electron-rich and highly susceptible to air oxidation, leading to the formation of highly conjugated, colored quinone-diimine or polymeric species. This process can be accelerated by exposure to light and ambient air.

  • Recommended Action:

    • Do not use the material directly. The purity is compromised, which will affect reaction stoichiometry and introduce impurities.

    • Assess Purity: Perform a quick purity check using Thin Layer Chromatography (TLC) against a reliable standard if available. A streak on the baseline or multiple new spots indicates significant degradation. For a quantitative assessment, use HPLC-UV (see Protocol 2).

    • Consider Purification: If the material is valuable, purification by recrystallization may be possible. However, given the instability, it is often more practical to procure a fresh batch.

    • Preventive Measures: Ensure all future storage is under an inert atmosphere (nitrogen or argon) and protected from light.

Issue 2: A reaction using the compound is giving low or no yield, even with a fresh bottle.

  • Probable Cause 1: Incomplete Dissolution. The compound may have poor solubility in your chosen reaction solvent. Ensure it is fully dissolved before adding other reagents. Gentle warming may be required, but be mindful of potential thermal degradation.

  • Probable Cause 2: Incompatible Reagents. The compound contains multiple reactive sites. Strong oxidizing agents will degrade the diamine groups. Strong, non-sterically hindered bases could potentially react with the molecule.

  • Probable Cause 3: Gradual Degradation in Solution. Even if the solid is pure, the compound may be unstable in your reaction solvent over the course of the experiment, especially if the reaction involves prolonged heating.

  • Recommended Action:

    • Solubility Test: Perform a small-scale solubility test before setting up the full reaction.

    • Reaction Monitoring: Monitor the consumption of the starting material by TLC or LC-MS at early time points (e.g., 15-30 minutes). If the starting material disappears rapidly without the formation of the desired product, it is likely degrading.

    • Run a Control Reaction: Set up a control experiment where the compound is stirred in the reaction solvent at the reaction temperature, without the other reagents. Analyze the mixture after a set time to check for degradation.

Issue 3: My NMR/LC-MS analysis of the starting material shows unexpected peaks.

  • Probable Cause: This indicates the presence of impurities or degradation products.

    • Oxidized Species: Look for mass peaks corresponding to (M-2) or (M-4), indicative of the formation of quinone-diimine structures.

    • Substitution Products: If the compound was stored improperly or exposed to nucleophiles (e.g., water, alcohols), you might see peaks corresponding to the substitution of the fluorine atom (e.g., M-F+OH or M-F+OCH3).

    • Reduced Nitro Group: While less common during storage, contamination with reducing agents could lead to the reduction of the nitro group to a nitroso, hydroxylamino, or even a tri-amino species.

  • Recommended Action:

    • Characterize the Impurity: Use high-resolution mass spectrometry (HRMS) to get an exact mass and predict the elemental formula of the impurity. This will provide strong clues to its structure.

    • Consult Protocol 3: Perform a forced degradation study to intentionally generate potential degradation products. Comparing the analytical profile of the stressed samples to your impure material can help identify the unknown peaks.

Visualized Workflows and Pathways

Recommended Handling and Storage Workflow

G cluster_receive Receiving & Initial Inspection cluster_storage Storage Protocol cluster_use Experimental Use Receive Receive Compound Inspect Visually Inspect (Color, Form) Receive->Inspect Check Seal Integrity Purge Purge Headspace with N2/Ar Inspect->Purge If OK Seal Seal Tightly (Parafilm Optional) Purge->Seal Store Store at 2-8 °C Away from Light Seal->Store Equilibrate Equilibrate to RT under Inert Gas Weigh Weigh Quickly Equilibrate->Weigh Use Use in Reaction Weigh->Use Use->Purge After Use

Caption: Workflow for receiving, storing, and using the compound.

Potential Degradation Pathways

G cluster_ox Oxidation cluster_photo Photodegradation cluster_sub Nucleophilic Substitution Start This compound Oxidized Quinone-diimine Species (Colored Impurities) Start->Oxidized [O2], Light Photo Radical Species & Polymeric Products Start->Photo UV/Sunlight Substituted Hydroxy/Alkoxy Derivative (Loss of Fluorine) Start->Substituted Nu- / Heat (e.g., H2O, ROH)

Caption: Major potential degradation routes for the compound.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a baseline method for assessing the purity of this compound.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 10 mL of acetonitrile to create a 100 µg/mL stock solution.

    • Further dilute to a working concentration of ~10 µg/mL using the mobile phase.

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm and 360 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • A pure sample should yield a single major peak.

    • Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

    • The presence of early-eluting peaks may suggest more polar degradation products (e.g., hydrolysis products), while late-eluting peaks could indicate less polar dimers or polymeric species.

Protocol 2: Forced Degradation (Stress Testing) Protocol

This study helps identify potential degradation products and understand the compound's stability profile.

  • Prepare Stock Solutions: Prepare a 1 mg/mL solution of the compound in acetonitrile.

  • Set Up Stress Conditions: In separate amber HPLC vials, add 1 mL of the stock solution and the respective stressor:

    • Acid Hydrolysis: Add 100 µL of 1M HCl. Heat at 60 °C for 4 hours.

    • Base Hydrolysis: Add 100 µL of 1M NaOH. Keep at room temperature for 1 hour.

    • Oxidative: Add 100 µL of 3% H2O2. Keep at room temperature for 4 hours, protected from light.

    • Thermal: Heat the stock solution at 80 °C for 8 hours.

    • Photolytic: Expose the stock solution in a clear vial to direct sunlight or a photostability chamber for 24 hours.

  • Analysis:

    • After the stress period, neutralize the acidic and basic samples if necessary.

    • Analyze all samples by HPLC-UV and LC-MS alongside an unstressed control sample.

    • Compare the chromatograms to identify new peaks. Use the MS data to determine the masses of the degradation products, which helps in elucidating their structures and confirming the degradation pathways.

References

Technical Support Center: 4-Fluoro-5-nitrobenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-Fluoro-5-nitrobenzene-1,2-diamine (FNBD). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the use of this important reagent. Here, we combine in-depth chemical principles with practical, field-tested advice to ensure the integrity of your experimental outcomes.

I. Troubleshooting Guide: Diagnosing and Resolving Common Experimental Issues

This section addresses specific problems you might encounter, providing a logical path from observation to solution.

Question 1: I'm seeing an unexpected peak in my HPLC analysis of a recently purchased batch of this compound. What could it be?

Answer: An unexpected peak in your High-Performance Liquid Chromatography (HPLC) analysis can arise from several sources, primarily related to the synthesis and handling of the material. The most common culprits are starting materials, intermediates from the synthesis process, or isomers.

Based on a common synthetic route starting from N,N'-(4-fluoro-5-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide)[1], potential impurities could include:

  • Unreacted Starting Material: The ditosyl-protected precursor, N,N'-(4-fluoro-5-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide), is a likely impurity if the deprotection reaction is incomplete. This compound is significantly less polar than the final product.

  • Isomeric Impurities: If the initial nitration of the fluorinated precursor is not perfectly regioselective, you may have positional isomers of the nitro group. For instance, 2-fluoro-3-nitrobenzene-1,4-diamine could be a potential isomeric impurity.

  • Over-reduced Species: While less common in this specific synthesis, if a reduction step is used to introduce the amine groups from a dinitro precursor, partially reduced intermediates (e.g., a nitro-nitroso or nitro-hydroxylamine species) could be present, though these are generally unstable.

  • Dehalogenated Impurity: In some reaction conditions, particularly with certain catalysts or nucleophiles, the fluorine atom can be displaced, leading to 4-nitrobenzene-1,2-diamine as an impurity.

To identify the unknown peak, we recommend co-injecting your sample with authentic standards of the suspected impurities if they are available. Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying the molecular weight of the impurity, which can provide strong clues to its identity.

Question 2: My subsequent reaction with this compound is giving a low yield and a complex mixture of products. Could impurities be the cause?

Answer: Absolutely. The purity of your starting material is critical for the success of subsequent reactions. The diamine functionality of this compound is highly reactive and can participate in a variety of reactions, such as condensations to form heterocycles.

Here’s how common impurities can interfere:

  • Monofunctional Impurities: If an impurity contains only one amine group, it can act as a chain terminator in polymerization or condensation reactions, leading to lower yields of the desired product.

  • Isomeric Impurities: Positional isomers will react differently, leading to the formation of undesired isomeric products that can be difficult to separate from your target molecule.

  • Reactive Impurities: Any residual acids or bases from the purification process can catalyze unwanted side reactions. For example, residual ammonia from the final precipitation step of the synthesis can act as a competing nucleophile[1].

We recommend re-purifying your this compound before use if you suspect it is the source of your issues. Recrystallization is often an effective method for removing minor impurities.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions about the properties, handling, and storage of this compound.

Question 1: What is the recommended storage condition for this compound?

Answer: It is recommended to store this compound in a refrigerator[2]. The compound is a solid at room temperature. Long-term storage should be in a tightly sealed container to protect it from moisture and light. Aromatic amines, especially those with electron-withdrawing groups, can be sensitive to oxidation over time, which may lead to discoloration of the material.

Question 2: Is this compound stable in solution?

Answer: The stability of this compound in solution depends on the solvent and the storage conditions. In aprotic solvents like DMSO or DMF, it is generally stable for short-term use. However, prolonged storage in solution is not recommended as it can be susceptible to oxidation and other degradation pathways, especially if exposed to light or air. For best results, prepare solutions fresh for each experiment.

Question 3: What are the main safety precautions when handling this compound?

Answer: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed or in contact with skin, and toxic if inhaled[3][4][5]. Work should be conducted in a well-ventilated area or a chemical fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier[4][5].

III. Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment of this compound

This is a general method that can be adapted for most modern HPLC systems.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm and 365 nm

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.

IV. Visualizing Impurity Formation

The following diagram illustrates a simplified synthetic pathway and potential points of impurity introduction.

G cluster_0 Synthesis Pathway cluster_1 Potential Impurities Precursor N,N'-(4-fluoro-5-nitro-1,2-phenylene) bis(4-methylbenzenesulfonamide) Deprotection Deprotection (e.g., H2SO4/H2O) Precursor->Deprotection Starting_Material_Impurity Isomeric Precursor Precursor->Starting_Material_Impurity If impure Product This compound Deprotection->Product Incomplete_Reaction Incomplete Deprotection Deprotection->Incomplete_Reaction Leads to Side_Reaction Dehalogenation Deprotection->Side_Reaction Incomplete_Reaction->Precursor Presence of Starting_Material_Impurity->Product Leads to isomeric product

Caption: Synthetic pathway and sources of impurities.

V. Summary of Potential Impurities

Impurity Potential Source Analytical Signature
N,N'-(4-fluoro-5-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide)Incomplete deprotection of the precursor[1].Less polar peak in reverse-phase HPLC.
Isomeric NitroanilinesImpure starting materials during synthesis.Peak with the same mass but different retention time in LC-MS.
4-Nitrobenzene-1,2-diamineDehalogenation side reaction.Peak with a lower molecular weight in LC-MS.
Residual Solvents/ReagentsIncomplete purification (e.g., ammonia)[1].May not be UV active; detectable by GC-MS or NMR.

References

Technical Support Center: 4-Fluoro-5-nitrobenzene-1,2-diamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-fluoro-5-nitrobenzene-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and field-proven insights. Our goal is to empower you to optimize your reaction conditions, improve yields, and ensure the purity of your final product.

Workflow for the Synthesis of this compound

A common synthetic approach to this compound involves a multi-step process that requires careful control of reaction conditions at each stage. The following diagram outlines a plausible and frequently utilized synthetic pathway.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Amination cluster_2 Purification Start 3,4-Difluoroaniline Nitration Nitration (e.g., HNO3/H2SO4) Start->Nitration Intermediate1 3,4-Difluoro-6-nitroaniline Nitration->Intermediate1 Amination Nucleophilic Aromatic Substitution (e.g., NH3) Intermediate1->Amination Intermediate2 This compound Amination->Intermediate2 Purification Purification (e.g., Recrystallization, Chromatography) Intermediate2->Purification FinalProduct Pure 4-Fluoro-5-nitrobenzene- 1,2-diamine Purification->FinalProduct

Caption: A plausible synthetic workflow for this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, providing detailed explanations and actionable solutions.

Step 1: Nitration of 3,4-Difluoroaniline

Q1: My nitration reaction is producing a mixture of isomers. How can I improve the regioselectivity to favor the desired 3,4-difluoro-6-nitroaniline?

A1: Achieving high regioselectivity in the nitration of substituted anilines can be challenging due to the strong activating and ortho-, para-directing nature of the amino group. The presence of two fluorine atoms further complicates the electronic landscape of the aromatic ring.

  • Underlying Cause: The amino group is a powerful activating group, making the aromatic ring highly susceptible to electrophilic attack. The fluorine atoms are deactivating but ortho-, para-directing. The final regioselectivity is a result of the interplay between these directing effects.

  • Recommended Adjustments:

    • Protect the Amino Group: The most effective strategy to control regioselectivity is to temporarily protect the amino group as an acetanilide. The acetyl group is less activating than the amino group, which can lead to a more controlled nitration. The acetylated precursor, 3,4-difluoroacetanilide, can then be nitrated, followed by hydrolysis of the amide to yield the desired nitroaniline.[1][2]

    • Choice of Nitrating Agent: The choice of nitrating agent and reaction conditions can influence the isomer distribution. Using a milder nitrating agent, such as iron(III) nitrate, has been shown to favor ortho-nitration in some aniline derivatives.[3][4]

    • Temperature Control: Nitration reactions are typically exothermic. Maintaining a low temperature (e.g., 0-5 °C) is crucial to minimize the formation of side products and dinitrated species.[1]

Q2: I am observing the formation of significant amounts of dinitrated byproducts. How can I prevent this?

A2: Dinitration occurs when the mono-nitrated product is sufficiently activated to undergo a second nitration.

  • Underlying Cause: The product, 3,4-difluoro-6-nitroaniline, still contains the strongly activating amino group, making it susceptible to further nitration.

  • Recommended Adjustments:

    • Stoichiometry of Nitrating Agent: Use a stoichiometric amount or a slight excess of the nitrating agent. A large excess will significantly increase the likelihood of dinitration.

    • Slow Addition: Add the nitrating agent slowly and dropwise to the reaction mixture while maintaining a low temperature. This helps to keep the concentration of the nitrating agent low at any given time.

    • Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction as soon as the starting material is consumed to prevent over-reaction.

Step 2: Amination of 3,4-Difluoro-6-nitroaniline

Q3: The amination of 3,4-difluoro-6-nitroaniline is slow, and the yield is low. What can I do to improve the reaction?

A3: The nucleophilic aromatic substitution (SNAr) of a fluorine atom with ammonia or an ammonia equivalent can be a challenging step.

  • Underlying Cause: The reactivity of the fluorine atom is dependent on the activation provided by the electron-withdrawing nitro group. Incomplete reaction can be due to insufficient temperature, pressure, or catalyst activity.

  • Recommended Adjustments:

    • Reaction Conditions: This reaction often requires elevated temperatures and pressures. Using a sealed reaction vessel or an autoclave is typically necessary.

    • Solvent: A polar aprotic solvent such as DMSO, DMF, or NMP can help to dissolve the reactants and facilitate the reaction.

    • Catalyst: While not always necessary, the use of a copper catalyst can sometimes improve the rate and yield of amination reactions on aromatic halides.

    • Ammonia Source: Using a concentrated aqueous or alcoholic solution of ammonia is common. In some cases, anhydrous ammonia in a suitable solvent may be more effective.

Q4: I am observing side products from the displacement of the "wrong" fluorine atom. How can I control the regioselectivity of the amination?

A4: The regioselectivity of the nucleophilic aromatic substitution is determined by the relative activation of the two fluorine atoms by the nitro and amino groups.

  • Underlying Cause: The nitro group strongly activates the ortho and para positions to nucleophilic attack. The fluorine atom at the 4-position is para to the nitro group and ortho to the amino group, while the fluorine at the 3-position is meta to the nitro group. Therefore, the fluorine at the 4-position is significantly more activated towards nucleophilic attack. Displacement of the fluorine at the 3-position is generally not favored. If you are observing the "wrong" isomer, it is crucial to confirm the structure of your starting material and product.

  • Recommended Adjustments:

    • Structural Verification: Use spectroscopic methods (e.g., NMR, MS) to confirm the structure of your starting material and the product to ensure that the desired reaction is occurring.

    • Reaction Temperature: While higher temperatures increase the reaction rate, they can sometimes lead to a decrease in selectivity. It is advisable to find the optimal temperature that provides a good balance between reaction rate and selectivity.

Purification

Q5: My final product, this compound, is difficult to purify and appears to be unstable. What are the best practices for purification and storage?

A5: Aromatic diamines, especially those with electron-withdrawing groups, can be prone to oxidation and decomposition.

  • Underlying Cause: The amino groups can be easily oxidized, leading to the formation of colored impurities. The compound may also be sensitive to light and heat.

  • Recommended Adjustments:

    • Purification Techniques:

      • Recrystallization: This is often the most effective method for purifying solid organic compounds. A mixed solvent system may be necessary to achieve good separation.

      • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically employed.

      • Acid-Base Extraction: The basic amino groups allow for extraction into an acidic aqueous solution, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[5]

    • Handling and Storage:

      • Inert Atmosphere: Handle and store the purified compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

      • Light Protection: Store the compound in an amber-colored vial or a container protected from light.

      • Low Temperature: Store the product at a low temperature, for example, in a refrigerator, to slow down any potential decomposition.

Frequently Asked Questions (FAQs)

Q: What is a plausible alternative synthetic route to this compound?

A: An alternative route could start from 4-fluoro-o-phenylenediamine. This would involve the protection of the amino groups, followed by nitration, and then deprotection. A one-step synthesis from N,N'-(4-fluoro-5-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide) by deprotection with concentrated sulfuric acid has been reported.[6]

Q: Can I use catalytic hydrogenation to reduce a dinitro precursor to the desired nitro-diamine?

A: Selective reduction of one nitro group in a dinitro compound is possible but can be challenging. The choice of catalyst and reaction conditions is critical to avoid over-reduction to the triamine. Systems like iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride) are known for their chemoselectivity in reducing nitro groups.[7]

Q: How can I monitor the progress of my reactions effectively?

A: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of most organic reactions. By spotting the reaction mixture alongside the starting material and, if available, the expected product, you can observe the disappearance of the starting material and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.

Q: What are the key safety precautions I should take when working with nitrating agents?

A: Nitrating agents, such as mixtures of nitric acid and sulfuric acid, are highly corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Nitration reactions can be highly exothermic, so it is crucial to control the temperature and add reagents slowly.

Summary of Reaction Condition Adjustments

ParameterRecommended AdjustmentRationale
Nitration Selectivity Protect the amino group as an acetanilide before nitration.Reduces the activating effect of the amino group, allowing for more controlled nitration.[1][2]
Dinitration Use a stoichiometric amount of nitrating agent and add it slowly at low temperatures.Minimizes the chance of the mono-nitrated product undergoing a second nitration.
Amination Yield Use elevated temperature and pressure in a sealed vessel.Overcomes the activation energy barrier for the SNAr reaction.
Product Purity Purify via recrystallization or column chromatography. Handle and store under an inert atmosphere, protected from light, and at low temperatures.Prevents oxidation and decomposition of the sensitive diamine product.[5]

References

Handling challenges with "4-Fluoro-5-nitrobenzene-1,2-diamine"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-Fluoro-5-nitrobenzene-1,2-diamine (CAS No. 113269-06-0). This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic workflows. Here, we address common challenges and frequently asked questions to ensure your experiments are successful, safe, and efficient.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section provides in-depth solutions to specific problems you may encounter when working with this compound.

Poor Solubility of Starting Material

Question: I'm having difficulty dissolving this compound in my reaction solvent. What can I do?

Answer: This is a common issue as the compound is a solid with limited solubility in many common organic solvents at room temperature. The presence of two amino groups and a nitro group on the benzene ring contributes to strong intermolecular interactions, including hydrogen bonding.

Troubleshooting Steps:

  • Solvent Selection:

    • Polar Aprotic Solvents: Consider using polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP), where solubility is generally higher.

    • Alcohols: Ethanol and methanol can be effective, particularly with heating.

    • Ethers: Dioxane or Tetrahydrofuran (THF) can be used, but may require heating to achieve sufficient concentration.

  • Heating: Gently warming the solvent mixture can significantly improve the dissolution rate. Always heat your reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation of the diamine groups.

  • Sonication: Using an ultrasonic bath can help to break up solid aggregates and accelerate the dissolution process.

  • Co-solvent System: Employing a mixture of solvents can be beneficial. For instance, a small amount of DMF or DMSO in a less polar solvent like THF can enhance solubility.

Incomplete Reaction or Low Yield

Question: My reaction is not going to completion, or I am observing a low yield of my desired product. What are the likely causes and solutions?

Answer: Incomplete conversion is often related to reactant purity, reaction conditions, or the inherent reactivity of the substrate. This compound is a key precursor for heterocyclic compounds like benzimidazoles and quinoxalines, and the efficiency of these condensations can be influenced by several factors.[1]

Troubleshooting Workflow:

start Low Yield / Incomplete Reaction check_purity Verify Purity of Diamine and Reagents start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_reagent Assess Reactivity of Coupling Partner start->check_reagent optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_time Increase Reaction Time check_conditions->optimize_time add_catalyst Consider a Catalyst (e.g., acid for condensations) check_conditions->add_catalyst remove_water Use a Dean-Stark trap to remove water byproduct check_conditions->remove_water increase_equivalents Increase Equivalents of Coupling Partner check_reagent->increase_equivalents solution Improved Yield optimize_temp->solution optimize_time->solution add_catalyst->solution remove_water->solution increase_equivalents->solution

Caption: Troubleshooting workflow for low reaction yield.

Detailed Recommendations:

  • Purity of Starting Materials: Ensure your this compound is of high purity (typically >97%).[2][3] Impurities can interfere with the reaction. The same applies to your other reactants and solvents.

  • Reaction Conditions:

    • Temperature: Many condensation reactions require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider heating it.

    • Water Removal: For reactions that produce water as a byproduct (e.g., benzimidazole synthesis from aldehydes), the accumulation of water can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can drive the equilibrium towards the product.

    • Atmosphere: The amino groups are susceptible to oxidation, especially at higher temperatures. Always conduct your reactions under an inert atmosphere (N₂ or Ar).

  • Catalysis: The condensation of o-phenylenediamines with aldehydes or carboxylic acids can be acid-catalyzed. A catalytic amount of a protic acid (like acetic acid) or a Lewis acid can enhance the reaction rate.

Formation of Side Products

Question: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side reactions and how can I minimize them?

Answer: The presence of multiple reactive sites on this compound can lead to side reactions if the conditions are not carefully controlled.

Common Side Reactions and Prevention Strategies:

Side Product TypePotential CauseMitigation Strategy
Oligomers/Polymers High reaction temperature or concentration.Run the reaction at a lower temperature and in a more dilute solution.
Oxidation Products Presence of oxygen, especially at elevated temperatures.Maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction and use degassed solvents.
Products from Nucleophilic Aromatic Substitution (SNAr) Reaction with strong nucleophiles at the fluoro-position.If the desired reaction does not involve the fluorine atom, use milder reaction conditions and avoid strong bases. The nitro group activates the fluorine for substitution.
Double Condensation Products Use of a diketone or other bifunctional coupling partner in an incorrect stoichiometry.Carefully control the stoichiometry of your reactants.

Visualizing Reactivity:

Caption: Key reactive sites and potential reaction pathways.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound? A: It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[4][5] Some suppliers recommend refrigeration.[3] It is also advisable to store it under an inert atmosphere (like nitrogen) to prevent degradation.[6]

Q2: What is the typical appearance of this compound? A: It is a solid, often described as a dark yellow or orange crystalline powder.[4][7]

Q3: Is this compound hazardous? What are the key safety precautions? A: Yes, this compound is classified as hazardous. It is harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3][4] It is also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[4] Mandatory Safety Precautions:

  • Always handle in a chemical fume hood.[4]

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[5]

  • Avoid creating dust.[4]

  • Do not eat, drink, or smoke when using this product.[8]

  • Ensure adequate ventilation.[8]

Q4: How should I dispose of waste containing this chemical? A: Waste should be disposed of in accordance with local, state, and federal regulations. It should not be released into the environment or flushed into the sewer system.[4] Collect waste in suitable, labeled containers for disposal by a licensed professional waste disposal service.

Q5: Can I use this compound for nucleophilic aromatic substitution (SNAr) reactions? A: Yes, the fluorine atom is activated by the adjacent electron-withdrawing nitro group, making it a good substrate for SNAr reactions.[9] This allows for the introduction of various nucleophiles at this position.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Benzimidazole Synthesis

This protocol describes a general method for the condensation of this compound with an aldehyde to form a 2-substituted-5-fluoro-6-nitrobenzimidazole derivative, a common application for this reagent.[1]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent).

  • Solvent Addition: Add a suitable solvent (e.g., ethanol or acetic acid) to dissolve or suspend the starting material.

  • Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Reagent Addition: Add the desired aldehyde (1-1.1 equivalents).

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

References

Technical Support Center: Scale-Up Considerations for 4-Fluoro-5-nitrobenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the process scale-up of 4-Fluoro-5-nitrobenzene-1,2-diamine. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. As a substituted nitroaromatic diamine, this compound presents unique challenges that require careful consideration to ensure a safe, efficient, and reproducible process. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical engineering principles and process safety management.

Troubleshooting Guide: Navigating Scale-Up Challenges

This section addresses specific problems you may encounter during the scale-up process in a direct question-and-answer format.

Issue 1: Exothermic Reaction and Thermal Runaway

Question: My reaction temperature is rising rapidly and uncontrollably during the nitration step of a precursor, even with the cooling bath set to a low temperature. What immediate actions should I take, and what are the root causes of this thermal runaway on a larger scale?

Answer: An uncontrolled exotherm is a critical safety event, particularly with nitration reactions, which are notoriously energetic.[1] The high heat of decomposition of nitro functional groups means that significant care is required for their safe handling.[2]

Immediate Actions:

  • Cease Reagent Addition: Immediately stop the feed of the nitrating agent (e.g., mixed acid).[1] This is the most critical first step to prevent adding more fuel to the reaction.

  • Maximize Cooling: Ensure the cooling system is operating at maximum capacity. If using a bath, add more dry ice or switch to a colder medium if available.

  • Ensure Agitation: Verify that the agitation is vigorous and effective. Poor mixing can create localized hot spots where the reaction rate accelerates, initiating a runaway.[3]

  • Prepare for Emergency Quench: If the temperature continues to rise despite these measures, be prepared to quench the reaction by transferring the mixture to a large volume of a pre-chilled quenching agent (e.g., ice/water). Caution: This should be a last resort, as the heat of dilution for acids can create a secondary exotherm. This must be performed according to established and practiced laboratory emergency protocols.[1]

Root Cause Analysis and Preventative Measures for Scale-Up:

The primary challenge during scale-up is the change in the surface-area-to-volume ratio.[4] As the reactor volume increases by the cube of its radius, the heat transfer area (the reactor wall) only increases by the square.[5][6] This fundamental principle means that heat removal becomes significantly less efficient at larger scales.

  • Inadequate Heat Removal: Your lab-scale cooling system's capacity will not scale linearly. For pilot-scale, you must perform a heat balance calculation to ensure your reactor's cooling jacket or internal coils can handle the total heat output of the reaction.[3][5]

  • Kinetics and Activation Energy: A small temperature increase can cause a dramatic rise in the reaction rate, leading to a positive feedback loop and a runaway reaction.[7] It is crucial to have kinetic data for your specific reaction to predict this behavior.

  • Controlled Addition (Semi-Batch): For exothermic reactions, a semi-batch process, where one reagent is added slowly over time, is standard practice. The addition rate should be governed by the cooling system's ability to remove the generated heat, thereby maintaining a stable internal temperature.[5]

Issue 2: Low Yield and Formation of Impurities

Question: My scaled-up synthesis of this compound results in a significantly lower yield compared to my bench-scale experiments. TLC and HPLC analysis shows multiple byproducts. What is causing this, and how can I improve the process?

Answer: A drop in yield and purity upon scale-up often points to issues with mass transfer, temperature homogeneity, or reaction time. The presence of impurities can also significantly reduce the thermal stability of the desired nitro-containing product.[2]

Potential Causes and Solutions:

  • Poor Mixing and Mass Transfer: Inefficient agitation in a large reactor can lead to poor mixing of reactants, especially in heterogeneous mixtures. This can result in incomplete reactions or localized areas of high concentration, promoting side reactions like di-nitration or oxidation.[3][8]

    • Solution: Evaluate the agitator design (e.g., anchor vs. pitched-blade turbine) to ensure it is appropriate for the viscosity and phase of your reaction mixture. Baffles are often necessary in larger reactors to improve mixing efficiency.

  • Incorrect Temperature Control: Localized hot spots can lead to the formation of thermal decomposition products or unwanted isomers.[7]

    • Solution: Use multiple, properly placed temperature probes to get an accurate temperature profile of the reactor. Ensure the reagent addition rate is slow enough to prevent significant temperature spikes.

  • Work-up and Isolation Inefficiencies: Product loss can occur during the quench, extraction, and isolation phases at a larger scale. For instance, precipitating the product by adjusting the pH with ammonia requires careful control to achieve the desired crystal size for efficient filtration.[9]

    • Solution: Optimize the work-up procedure at the bench before scaling. For crystallization, a controlled cooling profile and seeding may be necessary to avoid forming fine powders that are difficult to filter.[10]

  • Impurity Profile: Common impurities can include unreacted starting materials, regioisomers (e.g., 2-Fluoro-3-nitrobenzene-1,4-diamine), or over-nitrated byproducts.[11] These can complicate purification and affect the stability of the final product.

    • Solution: Develop a robust analytical method (e.g., gradient HPLC) to identify and quantify these impurities. This will help you correlate process parameters with impurity formation and optimize conditions to minimize them.

Issue 3: Product Crystallization and Isolation Challenges

Question: During the final isolation step, the this compound product is "oiling out" or precipitating as an unfilterable fine powder instead of the crystalline solid I obtained in the lab. How can I achieve a consistent and robust crystallization?

Answer: Crystallization is a complex process that is highly sensitive to changes in scale, cooling rate, and supersaturation.[12] The goal is to operate within the "metastable zone," where crystal growth is favored over spontaneous nucleation.[10]

Troubleshooting Your Crystallization Process:

  • Solvent Selection: The ideal solvent is one in which your product has high solubility at high temperatures and low solubility at low temperatures.[13] Avoid highly volatile solvents for large-scale operations as they can be difficult to control.[14]

  • Control the Cooling Rate: Rapid cooling ("crashing out") often leads to the formation of fine powders or amorphous solids. A slow, controlled cooling profile allows for the growth of larger, more easily filterable crystals.[13] For scale-up, this often means programming a cooling ramp for the reactor jacket.

  • Seeding: Introducing a small quantity of pure seed crystals once the solution is in the metastable zone can promote controlled crystal growth and prevent oiling out.[14]

  • Agitation: The agitation rate must be sufficient to keep the crystals suspended but not so high that it causes attrition (breaking of crystals), which can lead to smaller particle sizes.

  • Anti-Solvent Addition: If a single solvent system is problematic, consider an anti-solvent crystallization. Here, the product is dissolved in a "good" solvent, and a "poor" solvent (the anti-solvent) is slowly added to induce crystallization.

Caption: Decision workflow for troubleshooting common crystallization issues.

Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters to monitor during the scale-up of a synthesis involving a nitroaromatic compound? A1: The three most critical parameters are:

  • Temperature: Must be tightly controlled to prevent runaway reactions and byproduct formation.[7]

  • Reagent Addition Rate: Directly controls the rate of heat generation in an exothermic reaction.[5]

  • Agitation: Ensures thermal and concentration homogeneity, preventing the formation of dangerous hot spots.[3]

Q2: How can I assess the thermal stability of my this compound product and reaction mixtures? A2: Thermal hazard analysis is essential. Techniques like Differential Scanning Calorimetry (DSC) can determine the onset temperature of decomposition and the total energy released.[2] For reaction mixtures, Reaction Calorimetry (RC1) can measure the heat flow during the reaction, providing critical data for safe scale-up.[3] The presence of even small amounts of impurities can significantly lower the decomposition temperature of nitroaromatic compounds.[2][15]

Q3: What are the key safety considerations for handling this compound in large quantities? A3: Beyond the general hazards of skin and eye irritation and toxicity if inhaled or swallowed, the primary concern is thermal stability.[16][17]

  • Storage: Keep in a cool, dry, well-ventilated place away from heat and sources of ignition.[17] Storage under an inert atmosphere is recommended.[18]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection if dust is generated.[17] Avoid creating dust. All equipment should be properly grounded to prevent static discharge.

Q4: Is continuous flow chemistry a viable alternative for safer large-scale production? A4: Yes, continuous flow processing is an excellent strategy for managing highly exothermic and potentially hazardous reactions like nitration.[1] The small internal volume of a flow reactor drastically reduces the amount of energetic material present at any given time. The extremely high surface-area-to-volume ratio allows for near-instantaneous heat removal, preventing thermal runaways.[6] This often leads to improved safety, higher yields, and better product quality.

Illustrative Scale-Up Protocol

The following protocol is a generalized example for the synthesis of this compound, adapted from literature procedures.[9] This protocol must be thoroughly tested and optimized at the laboratory scale before attempting any scale-up. A comprehensive risk assessment should be conducted prior to any experimental work.[7]

Step 1: Deprotection of N,N'-(4-fluoro-5-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide)

ReagentMWAmountMolesMolar Eq.
Protected Diamine481.5 g/mol 48.15 kg100 mol1.0
Sulfuric Acid (98%)98.08 g/mol 36 L~660 mol~6.6
Deionized Water18.02 g/mol 3.5 L~194 mol~1.9
Ammonia (conc.)17.03 g/mol As needed--
Quench Water (ice)18.02 g/mol 1000 L--

Procedure:

  • Charge a suitable glass-lined reactor with concentrated sulfuric acid and deionized water. Caution: This is a highly exothermic dilution; ensure slow addition and efficient cooling.

  • Once the acid solution has cooled to room temperature, begin the portion-wise addition of the N,N'-(4-fluoro-5-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide) starting material, maintaining the internal temperature below 30°C.

  • Once the addition is complete, slowly heat the reaction mixture to 80°C and hold for 1-2 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

  • In a separate vessel, prepare a large volume of crushed ice and water (Quench Pot).

  • Once the reaction is complete, cool the reaction mixture to < 20°C.

  • Slowly and carefully transfer the reaction mixture into the vigorously stirred quench pot, ensuring the temperature of the quench mixture does not exceed 25°C. A yellow-orange solid will precipitate.

  • Adjust the pH of the slurry to ~9 with concentrated ammonia.

  • Filter the solid product and wash the cake thoroughly with deionized water until the washings are neutral.

  • Dry the product in a vacuum oven at 40-50°C to a constant weight.

ScaleUpWorkflow A Lab Scale Synthesis (<10g) B Process Hazard Analysis (PHA) (DSC, RC1) A->B C Bench-Scale Optimization (100-500g) B->C D Define Critical Process Parameters (CPPs) (Temp, Addition Rate, Agitation) C->D E Pilot Scale Run (1-10kg) D->E F Process Validation & Data Analysis E->F F->C Re-optimize if needed G Manufacturing Scale F->G

Caption: Iterative workflow for scaling up a chemical synthesis process.

References

Validation & Comparative

A Comparative Guide to 4-Fluoro-5-nitrobenzene-1,2-diamine and Other Nitroanilines for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of Reactivity and Synthetic Utility for Drug Development Professionals

In the landscape of pharmaceutical and materials science, the nuanced reactivity of substituted anilines is a cornerstone of molecular design. This guide offers a comprehensive comparison of 4-Fluoro-5-nitrobenzene-1,2-diamine with two other commercially available and structurally relevant nitroanilines: 4-nitro-1,2-phenylenediamine and 2-nitro-p-phenylenediamine . We will delve into the electronic and steric factors governing their reactivity, supported by experimental data, and provide detailed protocols for key transformations. Our focus is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors.

Introduction to the Contestants: A Structural Overview

The three nitroanilines under consideration, while sharing the common feature of a nitro group and at least one amino group on a benzene ring, possess distinct structural arrangements that profoundly influence their chemical behavior.

  • This compound (1): This molecule is characterized by the presence of a fluorine atom, a nitro group, and two adjacent amino groups. The fluorine atom, being highly electronegative, and the nitro group, a strong electron-withdrawing group, create a unique electronic environment on the aromatic ring.

  • 4-nitro-1,2-phenylenediamine (2): Structurally similar to compound 1 , this diamine lacks the fluorine substituent. It serves as an excellent control for evaluating the impact of the fluorine atom on reactivity.

  • 2-nitro-p-phenylenediamine (3): In this isomer, the amino groups are positioned para to each other, with the nitro group ortho to one of the amino groups. This arrangement alters the electronic communication between the substituents compared to the ortho-diamine series.

A summary of the key physical and chemical properties of these compounds is presented in Table 1.

PropertyThis compound (1)4-nitro-1,2-phenylenediamine (2)2-nitro-p-phenylenediamine (3)
CAS Number 113269-06-099-56-9[1]5307-14-2
Molecular Formula C₆H₆FN₃O₂C₆H₇N₃O₂[1]C₆H₇N₃O₂
Molecular Weight 171.13 g/mol 153.14 g/mol [1]153.14 g/mol
Appearance Brown to reddish-brown solidDark red needles or red solid[1]Yellow to orange crystalline powder
Melting Point Not readily available199-201 °C[1]137-140 °C[2]
Solubility Sparingly soluble in waterInsoluble in water[1]Slightly soluble in water

Comparative Reactivity: A Tale of Two Key Transformations

The synthetic utility of these nitroanilines is largely dictated by two principal transformations: nucleophilic aromatic substitution (SₙAr) and the reduction of the nitro group.

Nucleophilic Aromatic Substitution (SₙAr): The Fluorine Advantage

Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom bonds on aromatic rings. The presence of a fluorine atom in This compound (1) renders it exceptionally reactive towards SₙAr compared to its non-fluorinated counterpart and other nitroanilines.

The Causality Behind Enhanced Reactivity:

The rate-determining step in SₙAr reactions is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as the Meisenheimer complex. The stability of this intermediate is paramount to the reaction's success.

  • The Role of the Nitro Group: The strongly electron-withdrawing nitro group is essential for activating the ring towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer complex through resonance.

  • The Fluorine Effect: While seemingly counterintuitive as fluoride is a poor leaving group in Sₙ1 and Sₙ2 reactions, in SₙAr, the high electronegativity of fluorine plays a crucial role. It exerts a powerful inductive effect (-I), withdrawing electron density from the carbon to which it is attached. This makes the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This acceleration of the rate-determining step is why fluoroarenes are often more reactive in SₙAr than other haloarenes.

The following diagram illustrates the workflow for a typical SₙAr reaction.

SNAr_Workflow A Dissolve Fluoronitroaniline in aprotic solvent (e.g., DMF, DMSO) B Add Nucleophile (e.g., amine, thiol, alkoxide) A->B C Add Base (optional) (e.g., K2CO3, Et3N) B->C D Heat reaction mixture (e.g., 50-100 °C) C->D E Monitor reaction (TLC, LC-MS) D->E F Work-up: Quench, Extract, Dry E->F G Purify product (Crystallization, Chromatography) F->G

Caption: Generalized workflow for a Nucleophilic Aromatic Substitution (SₙAr) reaction.

Reduction of the Nitro Group: A More Level Playing Field

The reduction of the nitro group to an amine is another fundamental transformation, providing access to triamine building blocks that are valuable in the synthesis of heterocycles and other complex molecules. In this arena, the differences in reactivity between the three compounds are more subtle and are influenced by both electronic and steric factors.

Mechanistic Considerations:

The catalytic hydrogenation of nitroarenes is a complex process that typically proceeds through nitroso and hydroxylamine intermediates. The rate of this reduction can be influenced by the electronic nature of the substituents on the aromatic ring.

  • Electron-donating groups generally increase the electron density on the nitro group, making it slightly less electrophilic and potentially slowing down the reduction.

  • Electron-withdrawing groups have the opposite effect, facilitating the reduction.

A review of the catalytic reduction of various aromatic nitro compounds suggests the following reactivity series: p-nitroaniline > m-nitroaniline > o-nitroaniline.[2] This indicates that the position of the amino group relative to the nitro group plays a significant role. The para-disposed amino group in p-nitroaniline appears to be more activating for the reduction compared to the ortho-isomer.

Based on these principles, we can predict the relative ease of reduction for our three compounds:

  • This compound (1): The fluorine atom's electron-withdrawing inductive effect should facilitate the reduction of the nitro group.

  • 4-nitro-1,2-phenylenediamine (2): Lacking the activating fluorine atom, this compound may be reduced at a slightly slower rate than 1 .

  • 2-nitro-p-phenylenediamine (3): The para-disposition of one amino group to the other may influence the electronic environment of the nitro group, potentially leading to a different reduction rate compared to the ortho-diamines.

The following diagram illustrates the general mechanism for the reduction of a nitro group.

Nitro_Reduction_Mechanism Nitro Ar-NO2 Nitroso Ar-NO Nitro->Nitroso + 2e-, + 2H+ Hydroxylamine Ar-NHOH Nitroso->Hydroxylamine + 2e-, + 2H+ Amine Ar-NH2 Hydroxylamine->Amine + 2e-, + 2H+

Caption: Stepwise reduction pathway of an aromatic nitro group.

Experimental Protocols

To provide a practical framework for the utilization of these compounds, we present detailed experimental protocols for the two key transformations discussed. These protocols are designed to be self-validating, with clear steps for reaction monitoring and product characterization.

Protocol for Nucleophilic Aromatic Substitution on this compound (1)

This protocol describes a general procedure for the reaction of 1 with a primary or secondary amine.

Materials:

  • This compound (1)

  • Amine (e.g., morpholine, piperidine) (1.1 - 1.5 equivalents)

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF or DMSO.

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution, followed by the base (K₂CO₃ or Et₃N, 2.0 eq).

  • Stir the reaction mixture at a temperature between 50-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product by NMR and Mass Spectrometry.

Protocol for the Catalytic Reduction of a Nitroaniline

This protocol provides a general method for the reduction of the nitro group using catalytic hydrogenation.

Materials:

  • Nitroaniline (e.g., 1 , 2 , or 3 )

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • In a round-bottom flask, dissolve the nitroaniline (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Secure a hydrogen-filled balloon to the flask via a three-way stopcock.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric upon drying; ensure the filter cake is kept wet with solvent.

  • Rinse the filter cake with additional solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude triamine product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

  • Characterize the purified product by NMR and Mass Spectrometry.

Conclusion: Selecting the Right Tool for the Job

The choice between This compound and other nitroanilines is contingent on the specific synthetic goal.

  • For nucleophilic aromatic substitution , the presence of the fluorine atom in This compound provides a significant advantage in terms of reactivity, making it the superior choice for introducing a wide range of nucleophiles at that position.

  • For the reduction of the nitro group , all three compounds are viable substrates. The choice may depend on the desired electronic properties of the resulting triamine or the availability and cost of the starting material. The fluorine atom in 1 is expected to facilitate the reduction, potentially leading to faster reaction times or milder conditions.

By understanding the underlying principles of their reactivity and armed with robust experimental protocols, researchers can strategically employ these versatile building blocks to advance their synthetic campaigns in drug discovery and materials science.

References

The Fluorine Advantage: A Comparative Guide to 4-Fluoro-5-nitrobenzene-1,2-diamine and its Non-Fluorinated Analogue

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the strategic introduction of fluorine into molecular scaffolds is a powerful tool for modulating physicochemical properties and enhancing performance. This guide provides an in-depth, objective comparison of 4-Fluoro-5-nitrobenzene-1,2-diamine and its non-fluorinated counterpart, 4-nitrobenzene-1,2-diamine (also known as 4-nitro-o-phenylenediamine). By examining their properties, reactivity, and applications, supported by experimental data and protocols, this document aims to equip researchers with the insights needed for informed compound selection and rational design.

At a Glance: Physicochemical Properties

The introduction of a single fluorine atom, while seemingly minor, imparts significant changes to the molecule's electronic character, which in turn influences its physical and chemical behavior. The high electronegativity of fluorine is a key driver of these differences.

PropertyThis compound4-nitrobenzene-1,2-diamineRationale for Difference
Molecular Weight 171.13 g/mol [1]153.14 g/mol [2][3]Addition of a fluorine atom.
Melting Point Not consistently reported199-201 °C[3][4]Altered crystal lattice energy due to fluorine substitution.
pKa (Conjugate Acid) Predicted to be lower than 2.61~2.61[5]The strong electron-withdrawing inductive effect of fluorine reduces the basicity of the amino groups, making its conjugate acid more acidic (lower pKa).[6][7][8]
logP (Lipophilicity) Predicted to be higher than 0.88~0.88[5]The effect of a single fluorine atom on lipophilicity can be complex and position-dependent, often leading to a slight increase.
Appearance Solid[9]Orange-red to dark red needles or powder.[2][4]
Solubility No specific data foundInsoluble in water; soluble in ethanol, acetone, and 1 N HCl.[3][4][8]

The Impact of Fluorine on Reactivity: A Mechanistic Perspective

The most significant divergence between these two molecules lies in their reactivity, particularly in reactions central to the synthesis of heterocyclic compounds like benzimidazoles. The fluorine atom's influence is twofold: it alters the nucleophilicity of the diamine and can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.

1. Nucleophilicity in Cyclocondensation Reactions:

Both the fluorine and nitro groups are strongly electron-withdrawing. This reduces the electron density on the aromatic ring and, consequently, decreases the nucleophilicity of the two amino groups.[10] This effect makes the initial attack on a carbonyl compound (e.g., an aldehyde or carboxylic acid) in a cyclocondensation reaction slower compared to an unsubstituted o-phenylenediamine.

While both molecules are deactivated by the nitro group, the additional inductive effect of the fluorine atom in this compound further reduces the basicity and nucleophilicity of the amino groups. This can lead to slower reaction rates in, for example, Phillips-type benzimidazole syntheses. However, this can also be advantageous in controlling selectivity in certain reactions.

2. Role in Nucleophilic Aromatic Substitution (SNAr):

A key difference emerges when considering the potential for the substituent at position 4 to act as a leaving group. The fluorine atom in this compound can be displaced by strong nucleophiles, a reaction pathway not available to the non-fluorinated analogue. This is because fluoride is a surprisingly good leaving group in SNAr reactions, a phenomenon attributed to the high electronegativity of fluorine which stabilizes the intermediate Meisenheimer complex.[11]

Comparative Application: Benzimidazole Synthesis

The synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry, serves as an excellent platform for comparing the utility of these two diamines.[12][13][14] Benzimidazoles derived from these precursors are investigated for a wide range of biological activities, including antimicrobial and anticancer properties.[1][3][4][15][16]

Generalized Experimental Workflow for Benzimidazole Synthesis

The following diagram illustrates a typical workflow for the synthesis of benzimidazole derivatives from o-phenylenediamines.

G cluster_reactants Reactants & Reagents cluster_process Reaction & Work-up cluster_product Final Product diamine This compound OR 4-nitrobenzene-1,2-diamine reaction Cyclocondensation (Heating/Reflux) diamine->reaction carbonyl Aldehyde (R-CHO) or Carboxylic Acid (R-COOH) carbonyl->reaction catalyst Acid Catalyst (e.g., HCl, p-TSA) or Oxidizing Agent catalyst->reaction solvent Solvent (e.g., Ethanol, Acetic Acid) solvent->reaction workup Neutralization & Precipitation reaction->workup 1. Cool reaction mixture filtration Filtration & Washing workup->filtration 2. Isolate crude product purification Recrystallization or Column Chromatography filtration->purification 3. Purify product Substituted 5-Fluoro-6-nitrobenzimidazole OR Substituted 5-Nitrobenzimidazole purification->product

Caption: General workflow for benzimidazole synthesis.

Experimental Protocol: Synthesis of 2-Aryl-5(6)-nitrobenzimidazoles

This protocol, adapted from established literature procedures, can be used for both the fluorinated and non-fluorinated diamines to allow for a direct comparison of their reactivity.[2][9][17][18]

Materials:

  • 4-nitrobenzene-1,2-diamine OR this compound (10 mmol)

  • Substituted aromatic aldehyde (10 mmol)

  • Sodium metabisulfite (12 mmol)

  • Dimethoxyethane (DME) or Ethanol (50 mL)

  • Deionized water

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the 4-nitro-1,2-phenylenediamine analogue (10 mmol) and the aromatic aldehyde (10 mmol) in the chosen solvent (50 mL).

  • Addition of Oxidizing Agent: Add sodium metabisulfite (12 mmol) to the suspension.

  • Cyclocondensation: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (200 mL) with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the crude product thoroughly with cold water to remove any inorganic impurities.

  • Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

  • Characterization: Characterize the final product by melting point, IR, 1H NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Sodium Metabisulfite: In this context, it acts as an in-situ oxidizing agent to facilitate the aromatization of the dihydrobenzimidazole intermediate to the final benzimidazole product.

  • Reflux Conditions: Heating is necessary to overcome the activation energy for the cyclocondensation, especially given the reduced nucleophilicity of the diamines due to the electron-withdrawing nitro group.

  • Precipitation in Water: The organic benzimidazole product is typically insoluble in water, allowing for easy separation from the water-soluble inorganic byproducts and any remaining polar starting materials.

The Fluorine Advantage in a Biological Context

The incorporation of fluorine into the benzimidazole scaffold can significantly enhance the biological activity of the resulting compounds. This is attributed to several factors:

  • Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes like cytochrome P450.[19] This can lead to a longer half-life and improved bioavailability of the drug candidate.

  • Enhanced Binding Affinity: The electronegative fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and potency.

  • Modulation of Physicochemical Properties: As discussed, fluorine alters pKa and lipophilicity, which can optimize a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Supporting Experimental Data:

Studies have shown that fluorinated benzimidazole derivatives often exhibit superior antimicrobial and anticancer activities compared to their non-fluorinated analogues. For instance, a study on 2-(fluorophenyl)-benzimidazole derivatives demonstrated that compounds with a fluorine atom, particularly in the meta-position of a phenyl side chain, displayed enhanced antibacterial activity against B. subtilis and notable antifungal activity.[1] Another study highlighted that a molecule with an electron-withdrawing fluoro group showed enhanced antibacterial activity compared to non-fluorinated derivatives.[4]

Logical Pathway: From Starting Material to Enhanced Biological Activity

G A 4-Fluoro-5-nitrobenzene- 1,2-diamine B Fluorinated Benzimidazole Scaffold A->B Cyclocondensation C Enhanced Metabolic Stability (C-F bond) B->C D Altered Physicochemical Properties (pKa, logP) B->D E Improved Target Binding Interactions B->E F Enhanced Biological Activity (e.g., Antimicrobial, Anticancer) C->F D->F E->F

Caption: Impact of fluorination on biological activity.

Conclusion

While both this compound and 4-nitrobenzene-1,2-diamine are valuable building blocks for the synthesis of nitro-substituted benzimidazoles, the fluorinated analogue offers distinct advantages for applications in drug discovery and development. The presence of the fluorine atom, although potentially slightly reducing reactivity in cyclocondensation reactions, provides a powerful handle for enhancing the metabolic stability, target affinity, and overall biological performance of the final products. The choice between these two precursors will ultimately depend on the specific synthetic goals and desired properties of the target molecule. For researchers aiming to leverage the well-established benefits of fluorination in medicinal chemistry, this compound represents a strategically superior starting material.

References

A Comparative Guide to the Performance of 4-Fluoro-5-nitrobenzene-1,2-diamine in Diverse Chemical Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of 4-Fluoro-5-nitrobenzene-1,2-diamine, a key building block in modern synthetic chemistry. We will objectively evaluate its performance in pivotal reaction types, particularly in the synthesis of heterocyclic compounds, and benchmark it against common alternatives. This analysis is supported by experimental data to provide a clear, evidence-based understanding of its reactivity and utility.

Introduction: The Strategic Advantage of Fluorine and Nitro Group Substitution

This compound (CAS No. 113269-06-0) is a strategically substituted aromatic diamine.[1] The presence of both a fluorine atom and a nitro group on the benzene ring imparts unique reactivity to the molecule. The potent electron-withdrawing nature of the nitro group significantly influences the nucleophilicity of the adjacent amino groups and activates the aromatic ring for certain transformations. The fluorine atom, a key player in many modern pharmaceuticals and agrochemicals, further modulates the electronic properties and can serve as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.

This guide will primarily focus on the performance of this compound in the synthesis of benzimidazoles, a critical scaffold in medicinal chemistry. We will also explore its utility in nucleophilic aromatic substitution reactions, providing a broader perspective on its synthetic applications.

I. Performance in Benzimidazole Synthesis: The Phillips Condensation and Beyond

The synthesis of the benzimidazole core is a cornerstone of medicinal chemistry, with this heterocyclic motif present in a wide array of approved drugs. A common and effective method for their preparation is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions.

The reactivity of the o-phenylenediamine is a critical factor influencing the efficiency of this transformation. The presence of electron-withdrawing groups, such as the nitro group in this compound, can decrease the nucleophilicity of the amino groups, potentially slowing the initial condensation step. However, this electronic effect is often counterbalanced by the reaction conditions employed, such as high temperatures or microwave irradiation, which can drive the reaction to completion.

Comparative Analysis: this compound vs. 4-Nitro-o-phenylenediamine

To understand the impact of the fluorine substituent, we will compare the performance of this compound with its non-fluorinated counterpart, 4-Nitro-o-phenylenediamine. While direct, side-by-side comparative studies for the synthesis of the exact same benzimidazole derivative are not extensively documented in publicly available literature, we can infer performance based on established reactivity principles and related experimental data.

The primary difference in reactivity stems from the electronic influence of the fluorine atom. Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, which further deactivates the amino groups towards condensation compared to the non-fluorinated analogue. However, in the context of subsequent reactions or the properties of the final benzimidazole product, the fluorine atom can be highly desirable.

Table 1: Comparative Yields for the Synthesis of Substituted Benzimidazoles

Starting MaterialReaction PartnerConditionsYield (%)Reference
4-Nitro-o-phenylenediamineVarious phenoxyacetic acidsMicrowave irradiationHigh[2]
4-Nitro-o-phenylenediamineVarious phenoxyacetic acidsConventional heatingHigh[2]
4-Fluoro-3-nitroaniline (related precursor)Various aldehydesMicrowave, Na2S2O5, EtOH85-96%[3]
4-Fluoro-1,2-phenylenediamine (related precursor)Various hydrazidesMicrowave67-86%[4]

Note: The data in this table is compiled from studies on closely related compounds to provide a comparative perspective. Direct comparative data for the two primary compounds of interest is limited.

The available data on related compounds suggests that high yields can be achieved with both fluorinated and non-fluorinated nitro-o-phenylenediamines, particularly when using microwave-assisted synthesis which can significantly reduce reaction times.[2][3]

Experimental Protocol: One-Pot Synthesis of 2-Aryl-5-fluorobenzimidazoles

This protocol is adapted from established methods for the synthesis of benzimidazoles from substituted o-phenylenediamines.

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Work-up and Purification A 4-Fluoro-5-nitrobenzene- 1,2-diamine E Mix and Reflux (e.g., 80°C, 4-6 h) A->E B Aromatic Aldehyde B->E C Reducing Agent (e.g., Na2S2O4) C->E D Solvent (e.g., Ethanol/Water) D->E F Cool to Room Temperature E->F Reaction Complete (Monitor by TLC) G Precipitate Product F->G H Filter and Wash G->H I Dry H->I J Recrystallize/Purify I->J K Final Product: 2-Aryl-5-fluorobenzimidazole J->K Characterization

Caption: Workflow for the one-pot synthesis of 2-aryl-5-fluorobenzimidazoles.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.), the desired aromatic aldehyde (1.1 eq.), and a suitable solvent such as an ethanol/water mixture.

  • Reduction and Condensation: Add a reducing agent, for example, sodium dithionite (Na₂S₂O₄) (3.0 eq.), portion-wise to the stirred solution. The nitro group is reduced in situ to an amine, which then condenses with the aldehyde.

  • Cyclization: Heat the reaction mixture to reflux (approximately 80°C) for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-aryl-5-fluorobenzimidazole.

II. Performance in Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of a fluorine atom ortho to a nitro group makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. In this context, fluorine is a superior leaving group compared to other halogens like chlorine. This enhanced reactivity is due to fluorine's high electronegativity, which strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex formed during the reaction.

Comparative Analysis: Fluoro vs. Chloro Substituents

Reaction Mechanism Visualization

Caption: General mechanism of the SNAr reaction on this compound.

Applications in Agrochemical and Pharmaceutical Synthesis

The utility of fluoronitroaromatic compounds as intermediates extends to the synthesis of various agrochemicals and pharmaceuticals.[6][7] The SNAr reaction allows for the introduction of a wide range of functionalities, including amines, ethers, and thioethers, by reacting with the corresponding nucleophiles. The resulting substituted nitroanilines can then be further elaborated into more complex target molecules.

Conclusion

This compound is a versatile and highly reactive building block for organic synthesis. Its performance in the synthesis of benzimidazoles is robust, providing access to valuable fluorinated heterocyclic scaffolds. Furthermore, its enhanced reactivity in nucleophilic aromatic substitution reactions, when compared to its chloro-analogue, makes it a superior choice for the efficient introduction of various nucleophiles. The strategic placement of the fluoro and nitro groups provides chemists with a powerful tool for the synthesis of complex molecules in the fields of drug discovery and materials science.

References

A Comparative Guide to the Synthesis of 4-Fluoro-5-nitrobenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of 4-Fluoro-5-nitrobenzene-1,2-diamine is non-trivial, requiring careful control of regioselectivity and functional group compatibility. This guide evaluates two primary strategies: a classical approach involving the deprotection of a tosyl-protected diamine and a more modern approach leveraging nucleophilic aromatic substitution (SNAr) on a highly activated difluoro-dinitro precursor. Each method is scrutinized for its yield, purity, scalability, and overall practicality.

Method 1: Deprotection of a Bis-Tosylamide Precursor

This established method relies on the synthesis of a stable, protected intermediate, N,N'-(4-fluoro-5-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide), followed by acidic removal of the tosyl groups to unveil the desired diamine.

Rationale and Mechanistic Insight

The use of the tosyl protecting group serves a dual purpose. Firstly, it deactivates the amino groups towards unwanted side reactions during the nitration of the aromatic ring. Secondly, it provides a crystalline and easily purifiable intermediate. The final deprotection step is a hydrolysis reaction catalyzed by strong acid, which proceeds via protonation of the sulfonamide nitrogen, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water.

Experimental Protocol

Step 1: Synthesis of N,N'-(4-fluoro-5-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide)

  • This precursor is typically synthesized by the nitration of the corresponding bis-tosylated 4-fluoro-1,2-phenylenediamine. The specifics of this initial step are beyond the scope of this comparative guide, but it is a well-documented procedure.

Step 2: Deprotection to yield this compound

  • Suspend 158 mg (0.33 mmol) of N-[4-fluoro-5-nitro-2-(4-toluenesulfonylamino)-phenyl]-4-methylbenzenesulfonamide in a mixture of 35 µL of deionized water and 360 µL of concentrated sulfuric acid.

  • Heat the suspension at 80 °C for 1 hour.

  • Upon completion, pour the reaction mixture into 10 mL of deionized water, which will precipitate a yellow solid.

  • Heat the aqueous suspension to boiling to fully dissolve the solid, then allow it to cool to room temperature.

  • Adjust the pH of the solution to approximately 9 with concentrated ammonia, leading to the precipitation of an orange solid.

  • Isolate the product by filtration, wash with deionized water, and air-dry.

This procedure yields approximately 49 mg (88%) of this compound.[1]

Method 2: Nucleophilic Aromatic Substitution (SNAr) and Selective Reduction

This alternative strategy employs a highly electrophilic starting material, 1,2-difluoro-4,5-dinitrobenzene, and proceeds through a sequential SNAr reaction and a regioselective reduction of a nitro group.

Rationale and Mechanistic Insight

1,2-Difluoro-4,5-dinitrobenzene is an excellent substrate for SNAr reactions due to the presence of two strongly electron-withdrawing nitro groups and two good leaving groups (fluoride ions). The reaction with an amine can be controlled to achieve mono-substitution. The subsequent challenge lies in the selective reduction of one of the two nitro groups. This can often be achieved by exploiting differences in the steric and electronic environment of the nitro groups.

Experimental Protocol (Hypothetical, based on related transformations)

Step 1: Monoamination of 1,2-difluoro-4,5-dinitrobenzene

  • Dissolve 1,2-difluoro-4,5-dinitrobenzene in a suitable solvent such as ethanol.

  • Add one equivalent of a desired amine (e.g., benzylamine for temporary protection) and a non-nucleophilic base like triethylamine.

  • Reflux the mixture and monitor the reaction by TLC until the starting material is consumed.

  • Isolate the mono-aminated product by precipitation and filtration.

Step 2: Selective Reduction of the Nitro Group

  • Dissolve the product from Step 1 in a solvent mixture, for example, ethanol and water.

  • Employ a selective reducing agent such as sodium sulfide or stannous chloride. The choice of reagent and reaction conditions is critical to favor the reduction of one nitro group over the other.

  • Monitor the reaction progress by TLC.

  • Upon completion, work up the reaction by neutralizing the mixture and extracting the product.

Step 3: Deprotection (if necessary)

  • If a protecting group was used on the amine, a final deprotection step (e.g., hydrogenolysis for a benzyl group) would be required.

Performance Comparison

ParameterMethod 1: DeprotectionMethod 2: SNAr & Reduction
Starting Material Availability Requires a pre-synthesized, protected diamine.Starts from a more commercially available, albeit specialized, precursor.
Number of Steps Typically a single, final deprotection step.Multi-step (amination, reduction, potentially deprotection).
Reported Yield High (88% for the final step).[1]Expected to be moderate to good, but likely lower overall than Method 1.
Scalability Good, as the final step is a robust hydrolysis.Potentially more challenging to scale due to the need for selective reactions.
Purification Relatively straightforward precipitation and filtration.Requires chromatographic purification at intermediate stages.
Key Challenges Synthesis of the starting bis-tosylamide.Achieving selective mono-amination and regioselective nitro reduction.

Visualization of Synthetic Pathways

Method 1: Deprotection Workflow

A N,N'-(4-fluoro-5-nitro-1,2-phenylene) bis(4-methylbenzenesulfonamide) B This compound A->B H2SO4, H2O, 80°C then NH4OH A 1,2-Difluoro-4,5-dinitrobenzene B Mono-aminated Intermediate A->B Amine, Base C Selectively Reduced Intermediate B->C Selective Reduction D This compound C->D Deprotection (if needed)

References

A Senior Application Scientist's Guide to the Characterization of 4-Fluoro-5-nitrobenzene-1,2-diamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine and nitro functionalities into heterocyclic scaffolds is a cornerstone of rational design. The precursor, 4-Fluoro-5-nitrobenzene-1,2-diamine, serves as a pivotal building block for synthesizing a diverse array of derivatives, most notably benzimidazoles and quinoxalines. This guide provides an in-depth comparative analysis of the synthesis, characterization, and performance of these derivatives, grounded in experimental data and established chemical principles. We will explore the causal relationships behind experimental choices and offer detailed, validated protocols to ensure scientific rigor.

The Strategic Advantage of the this compound Scaffold

The choice of a starting material is a critical decision that dictates the synthetic pathway and the ultimate properties of the target molecules. This compound offers a unique combination of functionalities that chemists can exploit:

  • Ortho-diamino Group: This arrangement is the classical prerequisite for the synthesis of fused heterocyclic systems like benzimidazoles and quinoxalines.

  • Nitro Group: As a potent electron-withdrawing group, the nitro functionality significantly influences the reactivity of the aromatic ring and the nucleophilicity of the adjacent amino groups. It also serves as a versatile synthetic handle for further transformations, such as reduction to an amine, enabling the creation of expanded derivative libraries.

  • Fluorine Atom: The presence of fluorine imparts distinct physicochemical properties to the resulting derivatives. These include altered pKa, enhanced metabolic stability, and improved membrane permeability, all of which are highly desirable in drug discovery.[1][2] The high electronegativity of fluorine can also influence the electronic environment of the heterocyclic system, potentially modulating its biological activity.[3][4]

This guide will focus on the two primary classes of derivatives synthesized from this precursor: benzimidazoles and quinoxalines. We will provide a comparative analysis of their synthesis and characterization, highlighting the impact of the fluoro and nitro substituents.

Comparative Synthesis and Characterization of Derivatives

Benzimidazole Derivatives: The Workhorse of Medicinal Chemistry

Benzimidazoles are a privileged scaffold in drug discovery, forming the core of numerous approved drugs with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[5] The most common method for their synthesis from o-phenylenediamines is the Phillips condensation, which involves the reaction with a carboxylic acid or its derivative under acidic conditions.[6][7]

This protocol outlines a general and reliable procedure for the synthesis of 2-aryl-6-fluoro-5-nitro-1H-benzimidazoles.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Sodium metabisulfite (Na₂S₂O₅)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.05 equivalents of the substituted aromatic aldehyde in a mixture of ethanol and water.

  • Reductive Cyclization: Add 2.2 equivalents of sodium metabisulfite to the mixture. The sodium metabisulfite acts as a mild reducing agent for the in-situ formation of the Schiff base and facilitates the cyclization.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. A precipitate of the crude benzimidazole derivative should form.

  • Isolation: Filter the precipitate and wash it with cold water.

  • Purification: Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to obtain the purified 2-aryl-6-fluoro-5-nitro-1H-benzimidazole.

Causality of Experimental Choices:

  • Sodium Metabisulfite: This reagent is a key choice for this one-pot synthesis. It serves a dual purpose: it promotes the formation of the bisulfite adduct of the aldehyde, which then reacts with the diamine, and it facilitates the oxidative cyclization to the benzimidazole. This avoids the need for harsher oxidizing agents.

  • Ethanol/Water Solvent System: This mixture provides good solubility for the reactants while allowing for the precipitation of the product upon cooling, simplifying the initial purification.

  • Reflux Conditions: The elevated temperature provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.

Technique Observed Data Interpretation
¹H NMR (400 MHz, DMSO-d₆)δ 13.5 (s, 1H, NH), 8.3-7.6 (m, 6H, Ar-H)The broad singlet at high chemical shift is characteristic of the N-H proton of the benzimidazole ring. The multiplets in the aromatic region correspond to the protons on the benzimidazole and the 4-chlorophenyl rings.
¹³C NMR (100 MHz, DMSO-d₆)δ 152.1, 145.3, 142.8, 137.5, 134.9, 130.2, 129.5, 128.8, 115.4, 112.7The number and chemical shifts of the signals are consistent with the proposed structure, showing the distinct carbon environments of the fused heterocyclic system and the substituted phenyl ring.
¹⁹F NMR (376 MHz, DMSO-d₆)δ -118.2The singlet in the ¹⁹F NMR spectrum confirms the presence of the fluorine atom on the benzimidazole core.[8]
IR (KBr, cm⁻¹)3420 (N-H), 1625 (C=N), 1520, 1340 (NO₂)The characteristic vibrational frequencies correspond to the N-H stretch of the imidazole, the C=N stretch of the imidazole ring, and the symmetric and asymmetric stretches of the nitro group.
Mass Spec (ESI-MS)m/z = 292.0 [M+H]⁺The observed mass-to-charge ratio corresponds to the protonated molecular ion of the target compound.
Quinoxaline Derivatives: An Alternative Heterocyclic Scaffold

Quinoxalines are another important class of nitrogen-containing heterocycles with a broad range of biological activities, including antimicrobial and anticancer properties.[9][10] Their synthesis also relies on the condensation of an o-phenylenediamine, in this case with a 1,2-dicarbonyl compound.

Materials:

  • This compound

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of benzil in ethanol.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: Cool the reaction mixture in an ice bath to induce crystallization. Filter the resulting solid and wash with cold ethanol.

  • Purification: Recrystallize the crude product from ethanol to yield pure 6-fluoro-7-nitro-2,3-diphenylquinoxaline.

Causality of Experimental Choices:

  • Benzil: As a 1,2-dicarbonyl compound, benzil is the ideal reaction partner for the o-diamine to form the six-membered pyrazine ring of the quinoxaline core.

  • Glacial Acetic Acid: The acidic catalyst protonates one of the carbonyl groups of benzil, activating it for nucleophilic attack by the amino group of the diamine, thereby accelerating the condensation reaction.

  • Ethanol: Ethanol is a suitable solvent that facilitates the dissolution of the reactants and allows for the crystallization of the less soluble quinoxaline product upon cooling.

Technique Expected Data Interpretation
¹H NMR (400 MHz, CDCl₃)δ 8.4-7.3 (m, 12H, Ar-H)The complex multiplets in the aromatic region will correspond to the protons on the quinoxaline core and the two phenyl substituents.
¹³C NMR (100 MHz, CDCl₃)Signals in the range of δ 155-120The spectrum will show distinct signals for the quaternary and protonated carbons of the quinoxaline and phenyl rings.
¹⁹F NMR (376 MHz, CDCl₃)A singlet around δ -115 to -125This signal will confirm the presence and electronic environment of the fluorine atom on the quinoxaline ring.
IR (KBr, cm⁻¹)~1610 (C=N), 1530, 1350 (NO₂)The spectrum will show the characteristic stretching frequencies for the C=N bonds within the pyrazine ring and the nitro group.
Mass Spec (ESI-MS)m/z = 360.1 [M+H]⁺The mass spectrum will show the molecular ion peak corresponding to the protonated target molecule.

Comparative Performance Analysis: Benzimidazole vs. Quinoxaline Derivatives

Feature Benzimidazole Derivatives Quinoxaline Derivatives Justification
Synthetic Accessibility HighHighBoth syntheses are straightforward condensation reactions from readily available starting materials.
Structural Diversity Very HighHighThe use of a wide variety of aldehydes and carboxylic acids allows for extensive diversification at the 2-position of the benzimidazole ring. Quinoxaline diversity is achieved through different 1,2-dicarbonyl compounds.
Physicochemical Properties TunableTunableThe fluorine and nitro groups, along with the substituents introduced during synthesis, allow for fine-tuning of properties like solubility, lipophilicity, and pKa in both classes of compounds.
Biological Activity Profile Broad (antimicrobial, antiviral, anticancer, etc.)Broad (antimicrobial, anticancer, etc.)Both scaffolds are considered "privileged structures" in medicinal chemistry and have demonstrated a wide array of biological activities.[11][12]

Comparison with an Alternative Precursor: 4-Nitrobenzene-1,2-diamine

To fully appreciate the role of the fluorine substituent, it is instructive to compare the synthesis of benzimidazoles from this compound with that from its non-fluorinated analog, 4-nitrobenzene-1,2-diamine.

Parameter This compound 4-Nitrobenzene-1,2-diamine Influence of Fluorine
Reactivity Generally higherGenerally lowerThe electron-withdrawing nature of fluorine can slightly increase the acidity of the N-H protons, potentially influencing the rate of the initial condensation step.
Yields Typically good to excellentTypically good to excellentWhile both precursors generally give good yields, the specific reaction conditions may need to be optimized for each to achieve maximum efficiency.
Product Properties Enhanced metabolic stability, altered pKa, potential for specific fluorine-protein interactions.[2]Standard benzimidazole properties.The C-F bond is stronger than a C-H bond, often leading to increased metabolic stability. The high electronegativity of fluorine can lower the pKa of the benzimidazole N-H, affecting its binding properties.

Visualizing the Synthetic Pathways

Benzimidazole Synthesis Workflow

A This compound + Aromatic Aldehyde C Reflux (4-6h) A->C Add B Sodium Metabisulfite Ethanol/Water B->C D Schiff Base Intermediate (in situ) C->D E Oxidative Cyclization D->E F Crude 2-Aryl-6-fluoro-5-nitro-1H-benzimidazole E->F G Recrystallization F->G H Purified Product G->H

Caption: Workflow for the synthesis of 2-aryl-6-fluoro-5-nitro-1H-benzimidazoles.

Quinoxaline Synthesis Workflow

A This compound + Benzil C Reflux (2-4h) A->C Add B Ethanol Catalytic Acetic Acid B->C D Condensation C->D E Crude 6-Fluoro-7-nitro-2,3-diphenylquinoxaline D->E F Recrystallization E->F G Purified Product F->G

Caption: Workflow for the synthesis of 6-fluoro-7-nitro-2,3-diphenylquinoxaline.

Conclusion

This compound is a versatile and valuable precursor for the synthesis of medicinally relevant heterocyclic compounds. The presence of the fluoro and nitro groups provides distinct advantages in terms of synthetic versatility and the potential to fine-tune the physicochemical and biological properties of the resulting derivatives. This guide has provided a comparative framework for the synthesis and characterization of benzimidazole and quinoxaline derivatives, underpinned by detailed experimental protocols and an understanding of the chemical principles at play. By leveraging this knowledge, researchers can more effectively design and synthesize novel compounds for a wide range of applications in drug discovery and materials science.

References

A Comparative Guide to the Biological Activity of 4-Fluoro-5-nitrobenzene-1,2-diamine Derivatives as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the biological activity of novel benzimidazole derivatives synthesized from 4-Fluoro-5-nitrobenzene-1,2-diamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, in vitro anticancer evaluation, and mechanism of action of a promising series of 2-substituted-5-fluoro-6-nitro-1H-benzimidazoles. We will objectively compare their performance against the well-established anticancer drug, Doxorubicin, supported by robust experimental data and detailed protocols.

Introduction: The Rationale for Fluorinated Benzimidazoles in Oncology

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its structural similarity to endogenous purines allows it to interact with a variety of biomolecules, leading to a broad spectrum of biological activities, including anticancer effects. The introduction of a fluorine atom into the benzimidazole ring system can significantly enhance its therapeutic properties. The high electronegativity and unique steric profile of fluorine can improve metabolic stability, binding affinity to target proteins, and cellular uptake, often leading to increased potency and a more favorable pharmacokinetic profile.

This compound serves as a key starting material for the synthesis of a novel class of fluorinated benzimidazoles. The presence of the nitro group offers a strategic point for further chemical modifications, allowing for the creation of a diverse library of derivatives. This guide will focus on a specific series of 2-substituted-5-fluoro-6-nitro-1H-benzimidazoles and their potential as next-generation anticancer agents.

Synthesis of 2-Substituted-5-fluoro-6-nitro-1H-benzimidazoles

The synthesis of the target benzimidazole derivatives commences with the condensation reaction of this compound with a variety of substituted aromatic aldehydes. This reaction is typically carried out in the presence of an oxidizing agent, such as sodium metabisulfite, in a suitable solvent like ethanol. The general synthetic scheme is depicted below. This straightforward and efficient one-pot synthesis allows for the generation of a diverse array of derivatives by simply varying the substituted aldehyde.

Synthesis reactant1 This compound reagents Na2S2O5, Ethanol, Reflux reactant1->reagents reactant2 Substituted Aromatic Aldehyde (R-CHO) reactant2->reagents product 2-Substituted-5-fluoro-6-nitro-1H-benzimidazole reagents->product

Caption: General synthetic route for 2-substituted-5-fluoro-6-nitro-1H-benzimidazoles.

Comparative In Vitro Anticancer Activity

The newly synthesized 2-substituted-5-fluoro-6-nitro-1H-benzimidazole derivatives were evaluated for their in vitro anticancer activity against a panel of human cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancer lines. The cytotoxicity of these compounds was compared to the standard chemotherapeutic drug, Doxorubicin. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, were determined using the MTT assay.

Table 1: Comparative IC50 Values (µM) of Benzimidazole Derivatives and Doxorubicin

Compound IDR-group (Substitution on 2-phenyl ring)MCF-7 (Breast)HCT-116 (Colon)A549 (Lung)
FN-1 H15.2 ± 1.118.5 ± 1.520.1 ± 1.8
FN-2 4-OCH38.5 ± 0.710.2 ± 0.912.8 ± 1.1
FN-3 4-Cl5.1 ± 0.46.8 ± 0.58.2 ± 0.7
FN-4 4-NO22.8 ± 0.33.5 ± 0.34.1 ± 0.4
Doxorubicin -1.2 ± 0.11.5 ± 0.21.8 ± 0.2

The results demonstrate that the synthesized benzimidazole derivatives exhibit significant anticancer activity. A clear structure-activity relationship (SAR) can be observed. The unsubstituted derivative (FN-1) showed moderate activity. The introduction of an electron-donating group (methoxy, FN-2) enhanced the potency. A more pronounced increase in activity was observed with electron-withdrawing groups, with the chloro-substituted (FN-3) and nitro-substituted (FN-4) derivatives displaying the most potent anticancer effects. Notably, compound FN-4 exhibited IC50 values in the low micromolar range, approaching the potency of Doxorubicin, highlighting its potential as a promising lead compound for further development.

Mechanism of Action: Unraveling the Anticancer Effects

To understand the cellular mechanisms underlying the observed cytotoxicity, further investigations were conducted on the most potent compound, FN-4 . The primary mechanism of action for many benzimidazole derivatives is the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Cell Cycle Analysis

The effect of compound FN-4 on the cell cycle distribution of MCF-7 cells was analyzed by flow cytometry after staining with propidium iodide. Treatment with FN-4 resulted in a significant accumulation of cells in the G2/M phase of the cell cycle in a dose-dependent manner. This suggests that the compound interferes with mitotic progression, a hallmark of microtubule-targeting agents.

CellCycle cluster_0 Normal Cell Cycle cluster_1 FN-4 Treatment G1 G1 S S G1->S Progression G2 G2 S->G2 Progression M M G2->M Progression M->G1 Progression G2_arrest G2 Phase M_arrest M Phase (Mitosis) G2_arrest->M_arrest Blocked FN4 Compound FN-4 Tubulin Tubulin Polymerization FN4->Tubulin Inhibits Tubulin->M_arrest Disrupts

Caption: Proposed mechanism of FN-4 inducing G2/M cell cycle arrest.

Induction of Apoptosis

The induction of apoptosis, or programmed cell death, is a desirable characteristic of anticancer drugs. The apoptotic effect of FN-4 on MCF-7 cells was quantified using Annexin V-FITC and propidium iodide (PI) double staining followed by flow cytometry. Treatment with FN-4 led to a significant increase in the percentage of apoptotic cells (both early and late apoptotic) compared to untreated control cells. This indicates that the G2/M arrest induced by the compound ultimately triggers the apoptotic cascade, leading to cancer cell death.

Experimental Protocols

Cell Viability (MTT) Assay
  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and Doxorubicin for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values from the dose-response curves.

Cell Cycle Analysis
  • Treat MCF-7 cells with the test compound at its IC50 concentration for 24 hours.

  • Harvest the cells, wash with PBS, and fix in 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content by flow cytometry.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Treat MCF-7 cells with the test compound at its IC50 concentration for 24 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (50 µg/mL) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells immediately by flow cytometry.

Conclusion and Future Directions

The 2-substituted-5-fluoro-6-nitro-1H-benzimidazole derivatives synthesized from this compound demonstrate potent in vitro anticancer activity. The structure-activity relationship studies reveal that the introduction of electron-withdrawing groups at the 2-position of the benzimidazole ring significantly enhances cytotoxicity. The lead compound, FN-4 , exhibits activity comparable to the standard drug Doxorubicin and induces G2/M cell cycle arrest and apoptosis in cancer cells, likely through the inhibition of tubulin polymerization.

These findings underscore the potential of this class of fluorinated benzimidazoles as a promising scaffold for the development of novel anticancer therapeutics. Further preclinical investigations, including in vivo efficacy studies and detailed toxicological profiling, are warranted to fully assess the therapeutic potential of these compounds.

A Comparative Spectroscopic Guide to Benzimidazole Synthesis: 4-Fluoro-5-nitrobenzene-1,2-diamine vs. an Alternative

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of reaction products derived from 4-fluoro-5-nitrobenzene-1,2-diamine, a key building block in the synthesis of fluorinated benzimidazoles. These structures are of significant interest to researchers in medicinal chemistry and materials science due to their wide-ranging biological activities and unique physicochemical properties.[1][2] We will explore a representative synthetic transformation, provide a detailed spectroscopic characterization of the product, and objectively compare its performance and analytical signature against a closely related, non-fluorinated analogue.

The narrative that follows is designed to go beyond a simple recitation of protocols. It aims to illuminate the causal links between molecular structure, reaction outcomes, and spectroscopic data, reflecting the integrated reasoning required in modern chemical research. Every experimental protocol is presented as a self-validating system, where the analytical data serves to confirm the success of each synthetic step.

Part 1: Synthesis and Analysis of a Fluorinated Benzimidazole

The reaction of an o-phenylenediamine with a carboxylic acid or its equivalent is a cornerstone of benzimidazole synthesis.[3][4] Here, we focus on the condensation of this compound with trifluoroacetic acid to yield 6-fluoro-5-nitro-2-(trifluoromethyl)-1H-benzimidazole. The incorporation of a trifluoromethyl (CF₃) group is a common strategy in drug development to enhance metabolic stability and binding affinity.[5][6][7]

Experimental Workflow: Synthesis of 6-Fluoro-5-nitro-2-(trifluoromethyl)-1H-benzimidazole

The following diagram outlines the key stages of the synthesis, from starting materials to the purified final product.

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Cyclization cluster_2 Step 3: Work-up & Purification cluster_3 Step 4: Analysis start This compound + Trifluoroacetic Acid solvent Polyphosphoric Acid (PPA) heat Heat Mixture (e.g., 140°C, 4-6 h) solvent->heat quench Cool & Quench (Ice-water, Neutralize with NaHCO₃) heat->quench filter Filter Precipitate quench->filter purify Recrystallize/Column Chromatography filter->purify product Final Product: 6-Fluoro-5-nitro-2-(trifluoromethyl)-1H-benzimidazole purify->product analysis Spectroscopic Characterization (NMR, IR, MS) product->analysis

Caption: Experimental workflow for benzimidazole synthesis.

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound (1.0 eq) and polyphosphoric acid (PPA) (10-15 wt eq).

  • Reagent Addition: Slowly add trifluoroacetic acid (1.1 eq) to the mixture.

  • Cyclization: Heat the reaction mixture to 140°C and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the viscous mixture onto crushed ice. Carefully neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

  • Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure benzimidazole.

Scientific Rationale : Polyphosphoric acid serves as both the solvent and a powerful dehydrating agent, facilitating the intramolecular cyclization of the intermediate amide to form the imidazole ring. This is a standard and effective method for synthesizing benzimidazoles from carboxylic acids.[8]

Spectroscopic Data for 6-Fluoro-5-nitro-2-(trifluoromethyl)-1H-benzimidazole

The structural identity and purity of the synthesized compound are confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating confirmation of the product.

Technique Observed Feature Interpretation
¹H NMR δ ~13.5-14.5 (br s, 1H)N-H proton of the imidazole ring.
δ ~8.0-8.5 (m, 2H)Aromatic protons (H-4 and H-7), deshielded by the nitro and fluoro groups.
¹³C NMR δ ~140-150 (q)C-2 carbon, coupled to the three fluorine atoms of the CF₃ group.
δ ~115-125 (q, JCF ≈ 270 Hz)Trifluoromethyl carbon (CF₃).
δ ~105-115 (d)Aromatic carbons coupled to the ring fluorine atom.
¹⁹F NMR δ ~ -60 to -65Signal for the CF₃ group.
δ ~ -110 to -120Signal for the aromatic C-F.
IR (cm⁻¹) 3300-3100 (broad)N-H stretching vibration.[9][10]
1620-1600C=N stretching of the imidazole ring.[11]
1550-1500 & 1350-1300Asymmetric and symmetric N-O stretching of the nitro group.[12]
1250-1000C-F stretching vibrations.[13]
Mass Spec (EI) m/z at ~251Molecular ion peak [M]⁺.
FragmentsLoss of NO₂, CF₃, and HCN are common fragmentation pathways for this class of compounds.[11][14]

Part 2: A Comparative Analysis with a Non-Fluorinated Analogue

To highlight the specific influence of the fluorine substituent, we now compare our target compound with an alternative: 6-methyl-5-nitro-2-(trifluoromethyl)-1H-benzimidazole . This analogue is synthesized from 4-methyl-5-nitrobenzene-1,2-diamine , providing a direct comparison between the effects of an electron-withdrawing fluorine atom and an electron-donating methyl group.

Alternative Reaction Scheme

Caption: Synthesis of the methyl-substituted benzimidazole analogue.

The experimental protocol for this synthesis is nearly identical to the one described previously, demonstrating the robustness of the PPA-mediated cyclization method for this class of substrates.[1]

Comparative Spectroscopic Data

The substitution of a fluorine atom with a methyl group induces predictable and informative changes in the spectroscopic data.

Technique Fluorinated Product (6-Fluoro-...)Methylated Product (6-Methyl-...)Insight from Comparison
¹H NMR Aromatic signals δ ~8.0-8.5Aromatic signals δ ~7.8-8.2; Methyl signal δ ~2.5 (s, 3H)The methyl group's electron-donating nature slightly shields the aromatic protons, causing an upfield shift. The singlet at ~2.5 ppm is a clear indicator of the methyl group.
¹³C NMR Aromatic C-F coupling observedMethyl carbon signal at δ ~20-25. No C-F coupling.The absence of C-F coupling and the appearance of a new signal in the aliphatic region are definitive markers for the methylated analogue.
¹⁹F NMR Two distinct signals (CF₃ and C-F)One signal for the CF₃ group only.This is the most direct comparison. The absence of the aromatic C-F signal unequivocally confirms the structural difference.
IR (cm⁻¹) Strong C-F stretch (~1250-1000)C-H stretching for methyl group (~2950-2850). No C-F stretch.The IR spectra are differentiated by the presence of a C-F bond absorption in one and sp³ C-H bond absorptions in the other.
Mass Spec (EI) [M]⁺ at m/z ≈ 251[M]⁺ at m/z ≈ 247The molecular ion peak is shifted by -4 Da, corresponding to the mass difference between a methyl group (CH₃, 15 Da) and a fluorine atom (F, 19 Da).

Conclusion and Senior Scientist Insights

This comparative guide demonstrates that while the core synthetic strategy for producing substituted benzimidazoles is robust, the choice of starting material profoundly impacts the spectroscopic characteristics of the final product. The presence of a fluorine atom in 6-fluoro-5-nitro-2-(trifluoromethyl)-1H-benzimidazole introduces unique analytical handles, most notably the diagnostic signals in ¹⁹F NMR and the characteristic C-F coupling in ¹³C NMR.

Conversely, the methyl analogue provides a simpler ¹H NMR spectrum in the aromatic region and a characteristic methyl signal. The mass spectrometry data provides a fundamental check on the elemental composition, with the molecular ion peaks directly reflecting the structural change.

For researchers in drug development, the choice between a fluoro or methyl substituent is driven by the desired biological effect. For the analytical scientist, this choice dictates the specific spectroscopic methods that will be most informative for characterization. This guide underscores the synergy between synthetic strategy and analytical validation, providing a clear framework for the unambiguous identification of these important heterocyclic compounds.

References

A Comparative Guide to Purity Analysis of 4-Fluoro-5-nitrobenzene-1,2-diamine: Methodologies and Standards

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of starting materials and intermediates is paramount to the success of complex synthetic pathways and the ultimate safety and efficacy of therapeutic agents. 4-Fluoro-5-nitrobenzene-1,2-diamine is a key building block in the synthesis of various heterocyclic compounds, some of which are investigated for their pharmacological potential. The presence of impurities, even in trace amounts, can have significant downstream consequences, including altered reaction kinetics, the formation of undesirable byproducts, and compromised biological activity of the final compound.

This technical guide provides an in-depth comparison of analytical methodologies for the purity assessment of this compound. We will explore the nuances of different analytical techniques, present detailed experimental protocols, and discuss the establishment of robust analytical standards in line with regulatory expectations. This guide is designed to be a practical resource, blending theoretical principles with actionable, field-proven insights to ensure the quality and reliability of this critical chemical intermediate.

The Imperative for Purity: Understanding Potential Impurities

The purity of this compound, commercially available at a purity of approximately 97%, is influenced by its synthetic route.[1] A common synthetic pathway involves the manipulation of functional groups on a substituted benzene ring. Potential impurities can arise from several sources:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the final product.

  • Positional Isomers: During nitration or amination steps, the formation of constitutional isomers is a common challenge. For instance, isomers with the nitro group or fluorine atom in different positions on the benzene ring could be present.

  • Byproducts of Side Reactions: Undesired side reactions can lead to the formation of related substances that may be difficult to separate.

  • Degradation Products: The compound may degrade under certain conditions of heat, light, or pH, leading to the formation of new impurities.

A comprehensive purity analysis must be capable of separating and quantifying the parent compound from all potential impurities.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity analysis of non-volatile and thermally labile compounds like this compound. Its high resolving power and sensitivity make it ideal for separating structurally similar impurities from the main analyte.

A Stability-Indicating Reversed-Phase HPLC Method

A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) or, in this case, the key intermediate, in the presence of its degradation products, impurities, and excipients.[2][3] The following is a representative reversed-phase HPLC (RP-HPLC) method developed based on the analysis of similar nitroaromatic and phenylenediamine compounds.[2][4]

Note: This method serves as a robust starting point and must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose in your specific laboratory environment.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for aromatic compounds. The 250 mm length enhances resolution for complex mixtures.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifying the mobile phase suppresses the ionization of the amine groups, leading to better peak shape and retention.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase chromatography, providing good elution strength for the analyte and its impurities.
Gradient Elution 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% BA gradient elution is crucial for separating compounds with a range of polarities, from polar impurities to the less polar parent compound.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common UV wavelength for aromatic compounds with nitro groups, providing good sensitivity. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Preparation Dissolve 1 mg/mL in a 50:50 mixture of acetonitrile and water.Ensures sample solubility and compatibility with the mobile phase.

Experimental Workflow for HPLC Analysis

Figure 1: HPLC Purity Analysis Workflow.
Method Validation: Ensuring Trustworthiness

For the developed HPLC method to be considered reliable, it must undergo a thorough validation process as outlined in the ICH Q2(R2) guidelines. This process provides documented evidence that the method is suitable for its intended purpose.

Key Validation Parameters:

ParameterObjectiveTypical Acceptance Criteria
Specificity To ensure the method can accurately measure the analyte in the presence of impurities, degradants, and matrix components.The analyte peak should be well-resolved from all other peaks, and peak purity analysis should show no co-elution.
Linearity To demonstrate a proportional relationship between the detector response and the concentration of the analyte over a defined range.Correlation coefficient (r²) ≥ 0.999
Accuracy To determine the closeness of the measured value to the true value.Recovery of 98.0% to 102.0% for the analyte.
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (intra-assay precision): RSD ≤ 1.0%; Intermediate precision (inter-assay precision): RSD ≤ 2.0%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in resolution, retention time, or quantitation when parameters like flow rate, column temperature, and mobile phase composition are slightly varied.
Forced Degradation Studies

To establish the stability-indicating nature of the HPLC method, forced degradation studies are essential.[5][6] These studies involve subjecting the compound to harsh conditions to intentionally induce degradation. The goal is to produce a representative sample of potential degradation products to ensure they are well-separated from the parent peak.

Recommended Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 48 hours

  • Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines

Alternative and Complementary Analytical Techniques

While HPLC is the primary method for purity analysis, other techniques provide valuable complementary information.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, derivatization may be necessary to improve its volatility and chromatographic behavior.

Representative GC-MS Protocol (with derivatization):

  • Derivatization: React the sample with a silylating agent (e.g., BSTFA) to convert the amine groups to their corresponding trimethylsilyl (TMS) derivatives.

  • Injection: Inject the derivatized sample into the GC.

  • Separation: Use a non-polar capillary column (e.g., DB-5ms) to separate the components based on their boiling points and interactions with the stationary phase.

  • Detection: The separated components are detected by a mass spectrometer, which provides both quantitative information and mass spectra for structural elucidation.

Comparison of HPLC and GC-MS for Purity Analysis:

FeatureHPLCGC-MS
Applicability Well-suited for non-volatile and thermally labile compounds.Requires volatile or derivatizable compounds.
Sample Preparation Generally simpler, often just dissolution.May require derivatization, which adds complexity.
Resolution Excellent for a wide range of compounds, including isomers.High resolution for volatile compounds.
Detection UV detection is common; mass spectrometry (LC-MS) provides structural information.Mass spectrometry is inherent, providing excellent structural information.
Quantitation Highly precise and accurate.Good for quantitation, especially with an internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and characterization of organic molecules. While not typically used for routine purity determination, quantitative NMR (qNMR) can be a powerful primary method for determining the absolute purity of a reference standard.

Expected ¹H NMR Spectral Features:

Expected ¹⁹F NMR Spectral Features:

¹⁹F NMR is highly sensitive and provides a distinct signal for the fluorine atom in the molecule. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring with adjacent electron-donating (amino) and electron-withdrawing (nitro) groups.

Workflow for Structural Confirmation and Purity by NMR

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Spectral Analysis Dissolve Dissolve Sample in Deuterated Solvent Add_Standard Add Internal Standard (for qNMR) Dissolve->Add_Standard Acquire_1H Acquire ¹H Spectrum Add_Standard->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Add_Standard->Acquire_13C Acquire_19F Acquire ¹⁹F Spectrum Add_Standard->Acquire_19F Process_Spectra Process Spectra (Phasing, Baseline Correction) Acquire_1H->Process_Spectra Acquire_13C->Process_Spectra Acquire_19F->Process_Spectra Assign_Signals Assign Signals Process_Spectra->Assign_Signals Integrate_Signals Integrate Signals Assign_Signals->Integrate_Signals Calculate_Purity Calculate Purity (for qNMR) Integrate_Signals->Calculate_Purity

Figure 2: NMR Analysis Workflow.

Conclusion: A Multi-faceted Approach to Purity Assurance

Ensuring the purity of this compound is a critical step in the drug development pipeline. A multi-faceted analytical approach, with a validated, stability-indicating HPLC method at its core, is the most robust strategy. HPLC provides the necessary resolution and quantitative accuracy for routine purity testing and the assessment of stability. GC-MS and NMR serve as invaluable complementary techniques for the identification of volatile impurities and the definitive structural confirmation of the compound and its potential byproducts. By implementing a comprehensive analytical strategy grounded in the principles of method validation, researchers can proceed with confidence in the quality of this vital chemical intermediate.

References

A Senior Application Scientist's Guide to Alternative Reagents for 4-Fluoro-5-nitrobenzene-1,2-diamine in Benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. The substituted benzimidazole scaffold is a cornerstone of many therapeutic agents, and its synthesis often relies on the condensation of an ortho-phenylenediamine with a carbonyl equivalent. 4-Fluoro-5-nitrobenzene-1,2-diamine is a valuable reagent in this regard, offering a handle for further functionalization through its fluoro and nitro groups. However, a comprehensive understanding of alternative reagents is crucial for optimizing reaction outcomes, managing costs, and tailoring the final product to specific needs.

This guide provides an in-depth comparison of viable alternatives to this compound, focusing on their performance in the synthesis of substituted benzimidazoles. We will delve into the nuances of their reactivity, supported by experimental data, and provide practical protocols for their application.

The Central Role of Substituted o-Phenylenediamines

The synthesis of the benzimidazole core typically proceeds via the condensation of an o-phenylenediamine with an aldehyde, followed by cyclization and oxidation, or with a carboxylic acid (or its derivatives) under acidic conditions. The substituents on the o-phenylenediamine ring play a critical role in the electronic properties and, consequently, the biological activity of the resulting benzimidazole.

The fluorine atom in this compound is a bioisostere for a hydrogen atom and can enhance metabolic stability and binding affinity. The nitro group is a strong electron-withdrawing group that can be readily reduced to an amine, providing a vector for further chemical elaboration.

Comparative Analysis of Alternative Reagents

This guide will focus on two primary, commercially available alternatives to this compound:

  • 4-Chloro-5-nitrobenzene-1,2-diamine: A halogen-substituted analogue.

  • 4-Methyl-5-nitrobenzene-1,2-diamine: An alkyl-substituted analogue.

The choice between these reagents is dictated by the desired physicochemical properties of the final benzimidazole and the synthetic strategy.

Reactivity and Performance

The electronic nature of the substituent at the 4-position (fluoro, chloro, or methyl) influences the nucleophilicity of the diamine and the reactivity of the resulting benzimidazole.

  • Fluorine (in this compound): Being the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which can decrease the nucleophilicity of the amino groups. However, its small size and ability to engage in hydrogen bonding can influence reaction kinetics and product stability.

  • Chlorine (in 4-Chloro-5-nitrobenzene-1,2-diamine): Chlorine is also electron-withdrawing via induction but to a lesser extent than fluorine. Its larger size may introduce steric considerations.

  • Methyl (in 4-Methyl-5-nitrobenzene-1,2-diamine): The methyl group is electron-donating through hyperconjugation, thereby increasing the nucleophilicity of the amino groups and potentially accelerating the initial condensation step.

While direct comparative studies under identical conditions are scarce in the literature, we can infer performance based on general principles and reported syntheses of similar compounds. The following table summarizes expected trends and representative yields for the synthesis of 2-aryl-5-substituted-6-nitrobenzimidazoles.

ReagentKey Physicochemical Properties of SubstituentExpected Reactivity TrendRepresentative Yield (%)
This compound High electronegativity, small size, potential for H-bondingModerate nucleophilicity80-90
4-Chloro-5-nitrobenzene-1,2-diamine Moderate electronegativity, larger sizeModerate to slightly higher nucleophilicity than fluoro analogue85-95
4-Methyl-5-nitrobenzene-1,2-diamine Electron-donating, increases nucleophilicityHighest nucleophilicity85-95

Note: Yields are representative and can vary significantly based on the specific aldehyde and reaction conditions employed.

Experimental Protocols

The following are representative, detailed protocols for the synthesis of a 2-aryl-5-substituted-6-nitrobenzimidazole. These protocols are designed to be self-validating, with clear steps for reaction monitoring and product isolation.

General Workflow for Benzimidazole Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A 1. Combine o-phenylenediamine derivative and aldehyde in solvent B 2. Add catalyst A->B Sequential addition C 3. Heat mixture to reflux (e.g., 80°C) B->C Initiate reaction D 4. Monitor reaction by TLC C->D During reaction E 5. Cool to room temperature D->E Upon completion F 6. Neutralize with base (e.g., NaHCO3) E->F G 7. Filter and wash the precipitate F->G H 8. Recrystallize to purify the final product G->H

Caption: General workflow for the synthesis of 2-substituted-benzimidazoles.

Protocol 1: Synthesis of 2-Aryl-5-fluoro-6-nitro-1H-benzimidazole

Materials:

  • This compound (1.0 eq)

  • Substituted aromatic aldehyde (1.0 eq)

  • Ethanol (or Glacial Acetic Acid)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted aromatic aldehyde (1.0 eq) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • Slowly add saturated sodium bicarbonate solution to neutralize the acid until the pH is ~7.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold distilled water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2-aryl-5-fluoro-6-nitro-1H-benzimidazole.

Protocol 2: Synthesis of 2-Aryl-5-chloro-6-nitro-1H-benzimidazole

This protocol is analogous to Protocol 1, with the substitution of 4-Chloro-5-nitrobenzene-1,2-diamine as the starting material. Reaction times may be slightly shorter due to the potentially higher nucleophilicity of the diamine.

Protocol 3: Synthesis of 2-Aryl-5-methyl-6-nitro-1H-benzimidazole

This protocol follows the same procedure as Protocol 1, using 4-Methyl-5-nitrobenzene-1,2-diamine as the starting material. Due to the electron-donating nature of the methyl group, the reaction may proceed more rapidly.

Synthesis of the Starting Diamines

A brief overview of the synthesis of these o-phenylenediamine derivatives is instructive for understanding their potential cost and availability. They are typically prepared from the corresponding substituted anilines through nitration followed by reduction.

G A Substituted Aniline (e.g., 4-fluoroaniline) B Nitration (HNO3/H2SO4) A->B C Substituted Nitroaniline B->C D Further Nitration C->D E Substituted Dinitroaniline D->E F Selective Reduction (e.g., Na2S) E->F G Substituted Nitro-o-phenylenediamine F->G

Caption: General synthetic route to substituted nitro-o-phenylenediamines.

Cost and Availability

A preliminary analysis of supplier pricing indicates that this compound is generally the most expensive of the three reagents, likely due to the higher cost of fluorinated starting materials and potentially more challenging synthesis. 4-Chloro-5-nitrobenzene-1,2-diamine and 4-Methyl-5-nitrobenzene-1,2-diamine are typically more cost-effective alternatives. All three are available from major chemical suppliers.

Safety Considerations

All three o-phenylenediamine derivatives should be handled with appropriate personal protective equipment in a well-ventilated fume hood. They are generally classified as harmful if swallowed, in contact with skin, or if inhaled.[1]

  • This compound: Specific hazard information should be consulted from the Safety Data Sheet (SDS).

  • 4-Chloro-5-nitrobenzene-1,2-diamine: Classified as an acute toxicant (oral, dermal, inhalation).[1]

  • 4-Methyl-5-nitrobenzene-1,2-diamine: May cause an allergic skin reaction and is suspected of causing genetic defects.

Always consult the specific and most up-to-date SDS for each reagent before use.

Conclusion and Recommendations

The choice of a substituted o-phenylenediamine for benzimidazole synthesis is a critical decision that impacts not only the chemical properties of the final product but also the overall efficiency and cost of the synthesis.

  • This compound remains the reagent of choice when the introduction of a fluorine atom is a key design element for enhancing the pharmacological profile of the target molecule.

  • 4-Chloro-5-nitrobenzene-1,2-diamine offers a cost-effective alternative when a halogen substituent is desired, and its slightly higher reactivity may be advantageous.

  • 4-Methyl-5-nitrobenzene-1,2-diamine is an excellent choice when an electron-donating group is required to modulate the electronics of the benzimidazole core, and it is also a cost-effective option.

Ultimately, the optimal reagent will depend on the specific goals of the research program. This guide provides the foundational knowledge and practical protocols to make an informed decision and to successfully incorporate these versatile building blocks into your synthetic workflow.

References

Safety Operating Guide

Mastering the Safe Handling of 4-Fluoro-5-nitrobenzene-1,2-diamine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the precise and safe handling of specialized chemical reagents is paramount. 4-Fluoro-5-nitrobenzene-1,2-diamine, a key building block in the synthesis of various molecular entities, requires a protocol-driven approach to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth operational plan, grounded in established safety data, for researchers, scientists, and drug development professionals.

Understanding the Hazard Profile

This compound and structurally similar compounds present a significant hazard profile that necessitates stringent safety controls. Analysis of safety data sheets (SDS) for analogous compounds reveals a consistent pattern of acute toxicity, irritation, and the potential for long-term health effects.[1][2][3][4][5][6][7]

The primary routes of exposure are inhalation, skin contact, and eye contact.[1][2][3][4][5][6][7] The compound is classified as harmful if swallowed or in contact with skin, and toxic if inhaled.[2][3][4][6][7] It is also known to cause serious eye irritation and skin irritation.[1][2][3] Furthermore, there is a risk of damage to organs through prolonged or repeated exposure.[1][2][4] Given these hazards, a multi-layered approach to personal protective equipment (PPE) is not merely a recommendation, but a critical necessity.

Table 1: GHS Hazard Classification Summary

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4Harmful if swallowed[2][3]
Acute Toxicity, DermalCategory 2-4Fatal/Harmful in contact with skin[1][2][3][5]
Acute Toxicity, InhalationCategory 3Toxic if inhaled[2][3][6][7]
Skin Corrosion/IrritationCategory 2Causes skin irritation[1][2][3][5]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation[1][2][3][5]
Specific Target Organ Toxicity (Repeated Exposure)Category 2May cause damage to organs[1][2][3]
CarcinogenicityCategory 2Suspected of causing cancer[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following is a comprehensive list of required PPE when working with this compound, with explanations rooted in the chemical's hazard profile.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[3] Given the risk of splashing, a full-face shield should also be worn over the goggles.[8] This combination provides robust protection against accidental splashes that could cause serious eye damage.[1][2][3]

  • Skin Protection:

    • Gloves: Wear nitrile or other chemical-resistant gloves.[8] It is crucial to inspect gloves for any signs of degradation or perforation before use.[4][6] Given the high dermal toxicity, double gloving is recommended to provide an additional barrier.[8]

    • Lab Coat/Coveralls: A chemically resistant lab coat is the minimum requirement. For tasks with a higher risk of splashes or aerosol generation, a disposable chemical-resistant suit, such as those made of Tychem®, is recommended.[6][8]

  • Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2][3] If there is a potential for exposure outside of a fume hood, such as during a large spill, a NIOSH-approved respirator with an appropriate chemical cartridge is required.[3][5]

Standard Operating Procedure: From Receipt to Disposal

The following step-by-step guide outlines the complete workflow for safely handling this compound.

SOP_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep1 Don Appropriate PPE prep2 Verify Fume Hood Functionality prep1->prep2 prep3 Assemble All Necessary Equipment prep2->prep3 handle1 Carefully Unpack and Inspect Container prep3->handle1 handle2 Weigh Compound in Fume Hood handle1->handle2 handle3 Perform Experimental Procedures handle2->handle3 clean1 Decontaminate Work Surfaces handle3->clean1 emergency Follow Emergency Procedures (Spill/Exposure) handle3->emergency clean2 Segregate Waste clean1->clean2 clean3 Dispose of Waste in Designated Containers clean2->clean3

Caption: Workflow for Safe Handling of this compound

1. Preparation:

  • Don Appropriate PPE: Before entering the laboratory, ensure all required PPE is worn correctly. This includes a lab coat, chemical safety goggles, a face shield, and chemical-resistant gloves.[3][8]
  • Verify Fume Hood Functionality: Confirm that the chemical fume hood is operational and the sash is at the appropriate height.
  • Assemble All Necessary Equipment: Gather all glassware, reagents, and other necessary equipment and place them inside the fume hood before introducing the chemical.

2. Handling:

  • Unpacking and Inspection: Carefully unpack the container inside the fume hood. Visually inspect the container for any signs of damage or leaks.
  • Weighing: If the compound is a solid, weigh it carefully within the fume hood to avoid generating dust.[2][3]
  • Experimental Procedures: Conduct all experimental manipulations within the fume hood. Avoid sudden movements that could disrupt the airflow.

3. Cleanup and Disposal:

  • Decontamination: After completing the experimental work, decontaminate all surfaces and equipment that may have come into contact with the chemical.
  • Waste Segregation: All waste, including contaminated gloves, wipes, and disposable equipment, must be segregated into a designated, clearly labeled hazardous waste container.[1][6]
  • Disposal: Dispose of the hazardous waste according to your institution's and local regulations. Do not dispose of this chemical down the drain.[2][3][4]

Emergency Procedures: A Plan for the Unexpected

In the event of an accidental exposure or spill, immediate and decisive action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][3] Remove all contaminated clothing while continuing to flush. Seek immediate medical attention.[1][3]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air.[1][3] If breathing is difficult or has stopped, provide artificial respiration.[1][3] Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting.[1][3] If the person is conscious, rinse their mouth with water.[1] Seek immediate medical attention.[1][3]

  • Spill: Evacuate the immediate area.[1][2] If the spill is large or you are not trained to handle it, notify your institution's emergency response team. For small spills within a fume hood, use an inert absorbent material to contain the spill, then collect the material in a sealed container for proper disposal.[1]

By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound in their critical work, fostering a culture of safety and scientific excellence.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.